Duocarmycin MB
Description
The exact mass of the compound this compound is 491.1611840 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-27(2,3)35-26(34)29-17-9-8-15-10-21(30-20(15)11-17)25(33)31-14-16(13-28)24-19-7-5-4-6-18(19)23(32)12-22(24)31/h4-12,16,30,32H,13-14H2,1-3H3,(H,29,34)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUIPHKZPNUXGG-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104216 | |
| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613286-58-0 | |
| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613286-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Duocarmycin Family: An In-depth Technical Guide to their Discovery from Streptomyces and the Emergence of Synthetic Analogs like Duocarmycin MB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent antitumor antibiotics first discovered in the late 1980s from fermentation broths of Streptomyces species.[1][2][3] These natural products exhibit remarkable cytotoxicity, often in the picomolar range, which has garnered significant interest in their potential as anticancer agents.[1][4] Their unique mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to a cascade of events that result in cell death.
This technical guide provides a comprehensive overview of the discovery of the duocarmycin family from Streptomyces, with a focus on Duocarmycin SA as a representative natural product. It will detail the experimental protocols for their isolation and characterization, present their biological activities in a structured format, and illustrate their mechanism of action and biosynthetic origins. Furthermore, this guide will contextualize Duocarmycin MB as a synthetic analog, a crucial component in the development of targeted cancer therapies such as antibody-drug conjugates (ADCs).
Discovery and Isolation of Duocarmycins from Streptomyces
The initial discovery of the duocarmycin family was the result of screening programs aimed at identifying novel antitumor antibiotics from microbial sources. Various members of the duocarmycin family have been isolated from different strains of Streptomyces. For instance, Duocarmycin A was isolated from Streptomyces sp. DO-88, while Duocarmycin SA was discovered from the culture broth of Streptomyces sp. DO-113.
The general workflow for the discovery and isolation of these compounds is a multi-step process that begins with the fermentation of the producing microorganism, followed by extraction and purification of the active metabolites.
Experimental Protocols
Fermentation of Streptomyces for Duocarmycin Production
This protocol is a representative procedure for the fermentation of a duocarmycin-producing Streptomyces strain, adapted from methods described for the production of secondary metabolites from Streptomyces.
Materials:
-
Spore Stock: Cryopreserved spore suspension of the duocarmycin-producing Streptomyces strain.
-
Seed Medium (e.g., YEME Medium):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Glucose: 4 g/L
-
Adjust pH to 7.2
-
-
Production Medium (e.g., GS Medium):
-
Glucose: 10 g/L
-
Soluble Starch: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.0
-
Procedure:
-
Inoculation of Seed Culture: Aseptically inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with the Streptomyces spore stock.
-
Incubation of Seed Culture: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
-
Inoculation of Production Culture: Transfer the seed culture to a larger volume of sterile production medium (e.g., 5 mL of seed culture into 200 mL of production medium in a 1 L baffled flask).
-
Incubation of Production Culture: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor for secondary metabolite production.
Extraction and Purification
This protocol outlines a general procedure for the extraction and purification of duocarmycins from the fermentation broth.
Materials:
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Reversed-phase C18 column for HPLC
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Extraction:
-
Harvest the culture broth and centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to ethyl acetate/methanol).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing the desired compounds.
-
-
Reversed-Phase HPLC Purification:
-
Pool and concentrate the active fractions from the silica gel column.
-
Further purify the sample by reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Collect the peaks corresponding to the duocarmycin analogs.
-
Lyophilize the purified fractions to obtain the pure compounds.
-
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Duocarmycin compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the duocarmycin compound in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This compound: A Synthetic Analog
While the duocarmycin family originates from Streptomyces, this compound is a synthetic analog designed and utilized primarily as a cytotoxic payload in antibody-drug conjugates (ADCs). Its structure is based on the core pharmacophore of the natural duocarmycins but has been modified to optimize its properties for conjugation to antibodies and for controlled release within target cancer cells.
| Property | This compound |
| CAS Number | 1613286-58-0 |
| Molecular Formula | C₂₇H₂₆ClN₃O₄ |
| Molecular Weight | 491.97 g/mol |
| Chemical Name | tert-butyl N-{2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamate |
Biological Activity
The duocarmycins are renowned for their extremely high cytotoxicity against a wide range of cancer cell lines. Their potency is often in the sub-nanomolar to picomolar range.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Duocarmycin A | HeLa S3 | Cervical Carcinoma | 0.12 nM | |
| Duocarmycin B1 | HeLa S3 | Cervical Carcinoma | 0.035 nM | |
| Duocarmycin B2 | HeLa S3 | Cervical Carcinoma | 0.1 nM | |
| Duocarmycin C1 | HeLa S3 | Cervical Carcinoma | 8.5 nM | |
| Duocarmycin C2 | HeLa S3 | Cervical Carcinoma | 0.57 nM | |
| Duocarmycin SA | HeLa S3 | Cervical Carcinoma | 0.00069 nM | |
| Duocarmycin SA | L1210 | Murine Leukemia | 10 pM | |
| Duocarmycin SA | U-138 MG | Glioblastoma | < 1 nM | |
| Duocarmycin (unspecified) | MDA-MB-231 | Breast Cancer | 1.7 nM | |
| Duocarmycin (unspecified) | MCF7 | Breast Cancer | 0.8 nM |
Mechanism of Action
The mechanism of action of duocarmycins involves a sequence-selective alkylation of DNA.
-
Minor Groove Binding: The duocarmycin molecule binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences.
-
Conformational Change and Activation: This binding induces a conformational change in the drug molecule, leading to the activation of its alkylating moiety.
-
DNA Alkylation: The activated drug then forms a covalent bond with the N3 position of an adenine base.
-
Cellular Consequences: This irreversible DNA alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis and cell death.
Biosynthesis
The biosynthesis of duocarmycins in Streptomyces is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for each duocarmycin may vary slightly between producing strains, the general pathway involves a series of enzymatic reactions to construct the complex chemical scaffold from simpler metabolic precursors. The biosynthesis of the related compound CC-1065, which shares a common pharmacophore with the duocarmycins, has been studied and provides insights into the likely biosynthetic pathway.
Conclusion
The discovery of the duocarmycin family of natural products from Streptomyces has provided a class of exceptionally potent cytotoxic agents with a unique mechanism of DNA alkylation. Their remarkable biological activity has inspired extensive research, leading to the development of synthetic analogs like this compound. These synthetic derivatives, optimized for use as payloads in antibody-drug conjugates, represent a promising strategy for targeted cancer therapy, aiming to deliver the potent cytotoxicity of the duocarmycin pharmacophore directly to tumor cells while minimizing systemic toxicity. The continued exploration of both natural and synthetic duocarmycins holds significant promise for the future of oncology drug development.
References
- 1. Cytochrome P450 Binding and Bioactivation of Tumor-Targeted Duocarmycin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. Duocarmycin SA, a new antitumor antibiotic from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Minor Groove Binding of Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the potent antitumor agent Duocarmycin SA (DSA) and the minor groove of DNA. Duocarmycins are a class of natural products isolated from Streptomyces bacteria, renowned for their exceptionally high cytotoxicity against cancer cells.[1][2][3][4] Their unique mechanism of action, involving sequence-selective alkylation of DNA, has made them a subject of intense research and a valuable scaffold for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs).[1] This document details the binding mechanism, presents quantitative data on their activity, outlines key experimental protocols, and provides visual representations of the underlying molecular and cellular processes. While the user requested information on "Duocarmycin MB," the available scientific literature predominantly focuses on Duocarmycin SA and its analogues. The principles of DNA minor groove binding and alkylation are highly conserved across the duocarmycin family, making the information on DSA directly relevant.
Mechanism of Action: A Stepwise Interaction with DNA
The cytotoxic effects of duocarmycins are a direct consequence of their ability to covalently modify DNA, which disrupts essential cellular processes like replication and transcription. This interaction can be broken down into two key phases: selective binding to the DNA minor groove and subsequent irreversible alkylation of an adenine base.
The chemical structure of duocarmycins is modular, typically consisting of a DNA-binding unit, a linking amide, and a DNA-alkylating unit. This architecture allows the molecule to fit snugly within the narrow minor groove of the DNA double helix, particularly in AT-rich sequences. The DNA-binding subunit is responsible for the sequence specificity, guiding the molecule to its target site. Molecular dynamics simulations suggest that this binding event causes a partial dehydration of the minor groove without inducing significant conformational changes in the DNA structure itself.
Once positioned within the minor groove, the alkylating subunit of duocarmycin, which contains a reactive cyclopropane ring, is activated. The drug then forms a covalent bond with the N3 position of an adenine base through a nucleophilic attack from the DNA on the cyclopropane ring. This alkylation is a stereoelectronically controlled process. The formation of this DNA adduct leads to a distortion of the DNA helix, which can manifest as bending or unwinding. This irreversible modification of the DNA template is the primary lesion responsible for the biological activity of duocarmycins.
The duocarmycin-DNA adduct is a significant roadblock for the cellular machinery involved in DNA replication and transcription, leading to the potent cytotoxic effects of these compounds. The presence of these adducts triggers a cellular DNA damage response, activating pathways that can lead to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis. Interestingly, some cancer cells may have compromised DNA repair mechanisms, making them particularly susceptible to the lethal DNA damage induced by duocarmycins. The nucleotide excision repair (NER) pathway has been identified as a key mechanism for the repair of duocarmycin-induced DNA adducts.
Quantitative Analysis of Duocarmycin Activity
The potency of duocarmycins and their analogues is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative cytotoxicity data for Duocarmycin SA and related compounds.
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues
| Compound | Cell Line | IC50 | Reference |
| Duocarmycin SA | L1210 | ~7.4 pM | |
| Adozelesin | Gynecologic Cancer Cell Lines | 103 to 104 times more cytotoxic than cisplatin | |
| Bizelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more cytotoxic than cisplatin | |
| Carzelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more cytotoxic than cisplatin | |
| ICT2700 | RT112 (CYP1A1 positive) | ~10 nM | |
| ICT2700 | EJ138 (CYP1A1 negative) | >10 µM | |
| PEG-derivatized duocarmycin SA (10a) | L1210 | 37 pM | |
| PEG-derivatized duocarmycin SA (10d) | L1210 | 35 nM | |
| PEG-derivatized duocarmycin SA (10e) | L1210 | 370 nM |
Table 2: DNA Alkylation Properties of PEG-Derivatized Duocarmycin SA Analogues
| Compound | Relative DNA Alkylation Efficiency | Reference |
| Duocarmycin SA | High | |
| 10a | Progressively | |
| 10b | diminished | |
| 10c | activity | |
| 10d | compared to | |
| 10e | Duocarmycin SA |
Note: The reference indicates a progressive decrease in DNA alkylation efficiency across the series from 10a to 10e, consistent with their reduced cytotoxicity.
Key Experimental Protocols
The study of duocarmycin-DNA interactions relies on a variety of biochemical and cell-based assays. Detailed protocols for three fundamental techniques are provided below.
This technique is used to identify the specific DNA sequences where a molecule binds. The principle is that the bound ligand protects the DNA from cleavage by an agent like DNase I.
Protocol:
-
DNA Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of duocarmycin SA to allow for binding. A control reaction without the drug is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to both the control and the duocarmycin-containing reactions. The enzyme will randomly cleave the DNA backbone, except in the regions where duocarmycin is bound.
-
Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography or fluorescence imaging. The region where duocarmycin SA was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.
EMSA, or gel shift assay, is used to detect the formation of a complex between a protein (or in this case, a small molecule that significantly alters DNA conformation) and a DNA fragment.
Protocol:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the duocarmycin binding site is labeled.
-
Binding Reaction: The labeled probe is incubated with duocarmycin SA.
-
Non-Denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of molecules based on size and charge.
-
Detection: The DNA-duocarmycin complex will migrate more slowly through the gel than the unbound DNA probe, resulting in a "shifted" band. The bands are then visualized.
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of duocarmycin SA for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to an untreated control, and the IC50 value is determined.
Visualizing the Molecular and Cellular Events
The following diagrams, generated using the DOT language, illustrate the key processes involved in duocarmycin's mechanism of action.
Caption: Mechanism of Duocarmycin SA binding and DNA alkylation.
Caption: Experimental workflow for DNA footprinting.
Caption: Duocarmycin-induced DNA damage response pathway.
Conclusion
Duocarmycin SA and its analogues represent a class of exceptionally potent DNA-alkylating agents with a well-defined mechanism of action. Their ability to selectively bind to the minor groove of AT-rich DNA sequences and subsequently form a covalent adduct with adenine-N3 is the cornerstone of their profound cytotoxicity. This detailed understanding of their interaction with DNA, supported by quantitative data and robust experimental methodologies, continues to fuel the development of next-generation anticancer therapies. The modular nature of the duocarmycin scaffold provides a versatile platform for medicinal chemists to fine-tune properties such as potency, selectivity, and drug delivery, as exemplified by their successful incorporation into antibody-drug conjugates. Further research into the intricate details of their biological activity and the cellular responses they elicit will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin - Wikipedia [en.wikipedia.org]
Early biological studies of Duocarmycin MB cytotoxicity
An In-depth Technical Guide to the Early Biological Studies of Duocarmycin SA Cytotoxicity
This technical guide provides a comprehensive overview of the early biological studies on the cytotoxicity of Duocarmycin SA, a potent antitumor antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative cytotoxicity data, and the experimental protocols used in its initial evaluation.
Introduction
Duocarmycin SA is a naturally occurring compound first isolated from Streptomyces species.[1] It belongs to a class of highly potent DNA alkylating agents that exhibit exceptional cytotoxicity against a wide range of cancer cell lines at picomolar to nanomolar concentrations.[1][2] Early research into Duocarmycin SA laid the foundation for understanding its unique mechanism of action and its potential as a chemotherapeutic agent, which later led to its use as a payload in antibody-drug conjugates (ADCs).[2][3]
Mechanism of Action
The primary mechanism of Duocarmycin SA's cytotoxicity involves the sequence-selective alkylation of DNA. Unlike many other alkylating agents that target guanine, Duocarmycin SA specifically targets the N3 position of adenine within AT-rich sequences in the minor groove of DNA. This interaction is facilitated by the molecule's unique structure, which includes a DNA-binding unit and an alkylating unit.
The covalent binding of Duocarmycin SA to adenine forms a stable DNA adduct. This adduct distorts the DNA helix, leading to the inhibition of essential cellular processes such as DNA replication and transcription. The resulting DNA damage, including DNA double-strand breaks (DSBs), triggers a cellular DNA damage response. A key marker of these DSBs is the phosphorylation of the histone variant H2A.X to form γH2A.X at the site of damage.
Ultimately, the extensive and difficult-to-repair DNA damage induced by Duocarmycin SA leads to cell cycle arrest, predominantly at the G2/M phase, and the induction of apoptosis, or programmed cell death.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of Duocarmycin SA in various cancer cell lines as reported in early and subsequent foundational studies. These values highlight the compound's extraordinary potency.
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| Molm-14 | Acute Myeloid Leukemia | 11.12 pM | MTT Assay | |
| HL-60 | Acute Myeloid Leukemia | 112.7 pM | MTT Assay | |
| HeLa S3 | Human Uterine Cervix Carcinoma | 0.69 pM | Growth Inhibition | |
| LN18 | Glioblastoma | 0.004 nM (4 pM) | Colony Formation Assay | |
| T98G | Glioblastoma | 0.011 nM (11 pM) | Colony Formation Assay | |
| U-138 MG | Glioblastoma | 0.4 nM | Cell Viability Assay | |
| U-138 MG | Glioblastoma | 1.8 pM | Clonogenic Assay | |
| L1210 | Murine Lymphocytic Leukemia | 6-10 pM | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early evaluation of Duocarmycin SA's cytotoxicity are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Duocarmycin SA (e.g., 0 to 1000 pM) or a vehicle control (DMSO) and incubated for a specified period, typically 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
b) Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
-
Cell Seeding: A low density of cells (e.g., 200-500 cells) is seeded into 6-well plates or culture dishes.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of Duocarmycin SA.
-
Incubation: The plates are incubated for a period of 1-2 weeks, allowing sufficient time for colonies to form.
-
Colony Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The survival fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Detection
Annexin V/7-AAD Staining
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Duocarmycin SA at various concentrations (e.g., 20, 100, 500 pM) for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are identified as early apoptotic, while Annexin V-positive/7-AAD-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with Duocarmycin SA for various durations.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, a fluorescent dye that intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of Duocarmycin SA-induced cytotoxicity and a typical experimental workflow for its evaluation.
Caption: Duocarmycin SA signaling pathway leading to cytotoxicity.
Caption: Experimental workflow for evaluating Duocarmycin SA cytotoxicity.
References
The Chemical Architecture of Duocarmycin SA's DNA-Binding Subunit: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent antineoplastic antibiotics first isolated from Streptomyces species.[1] Their remarkable cytotoxicity, often exhibiting picomolar IC50 values, stems from a unique mechanism of sequence-selective alkylation of DNA.[1][2] Duocarmycin SA (DSA) is a prominent member of this family, characterized by its DNA-binding subunit, a 5,6,7-trimethoxy-1H-indole-2-carboxylic acid moiety, which is responsible for guiding the molecule to the minor groove of DNA, and a spirocyclopropylcyclohexadienone alkylating subunit.[1][3] This document provides a detailed technical overview of the chemical structure, synthesis, and biological context of the Duocarmycin SA DNA-binding subunit.
Chemical Structure and Properties
The DNA-binding subunit of Duocarmycin SA is crucial for its biological activity, providing the necessary affinity and selectivity for AT-rich sequences in the DNA minor groove. The core of this subunit is a substituted indole ring, specifically 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C12H13NO5 | |
| Molecular Weight | 251.23 g/mol | |
| IUPAC Name | 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |
| SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | |
| InChI | InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) |
Spectroscopic Data
¹H NMR (DMSO-d₆):
| Assignment | Chemical Shift (ppm) | Reference |
| A | 12.9 | |
| B | 11.6 | |
| C | 7.370 | |
| D | 7.114 | |
| E | 7.045 | |
| F | 6.928 | |
| G (OCH₃) | 3.769 |
¹³C NMR (CDCl₃, 125 MHz) for a similar 3-methyl-indole derivative:
| Assignment | Chemical Shift (ppm) | Reference |
| C-2 | 129.64 | |
| C-3 | 113.13 | |
| C-3a | 124.31 | |
| C-4 | 122.33 | |
| C-5 | 120.42 | |
| C-6 | 118.23 | |
| C-7 | 104.75 | |
| C-7a | 135.07 | |
| CH₃ | 9.97 |
Experimental Protocols
Synthesis of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid
The synthesis of the Duocarmycin SA DNA-binding subunit can be achieved through a multi-step process, with the Hemetsberger-Knittel methodology being a key approach for forming the indole ring.
Protocol:
-
Formation of Ethyl Azidoacetate: An SN2 reaction between ethyl bromoacetate and sodium azide in a polar protic solvent like methanol is performed to yield ethyl azidoacetate. The reaction typically proceeds with high yield (around 93%).
-
Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: The ethyl azidoacetate is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The resulting vinyl azide is then refluxed in xylenes to induce ring closure, forming the indole ester. This step can achieve yields up to 96%. The crude product can be purified by recrystallization from warm methanol.
-
Saponification to the Carboxylic Acid: The methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is subjected to a saponification reaction to hydrolyze the ester and form the desired 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. This step can achieve a yield of up to 85%. The completion of the reaction can be monitored by TLC. The product can be precipitated by acidification of the reaction mixture.
HPLC Purification of Duocarmycin Analogues
Purification of Duocarmycin analogues is often performed using preparative High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Column: A C18 reversed-phase column is typically used (e.g., Waters SunFire Prep C18 OBD, 5 μm, 19 × 150 mm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed as the eluent.
-
Detection: The elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Post-Purification: The collected fractions containing the purified product are often lyophilized to obtain the compound as a solid.
Cell Viability (MTT) Assay
The cytotoxic activity of Duocarmycin SA and its analogues is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5000 cells/well) and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Duocarmycin SA at concentrations ranging from 1 pM to 1000 pM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DNA Alkylation Assay
The ability of Duocarmycin SA to alkylate DNA can be assessed using various methods, including a thermally induced strand cleavage assay.
Protocol:
-
DNA Labeling: A DNA fragment of a known sequence (e.g., a restriction fragment of a plasmid like pUC18) is labeled at the 5' end with a radioactive isotope (e.g., ³²P).
-
Drug Incubation: The labeled DNA is incubated with varying concentrations of the Duocarmycin analogue at 37°C for a set period (e.g., 5 hours).
-
Thermal Cleavage: The DNA is then subjected to heat treatment to induce strand cleavage at the sites of adenine-N3 alkylation.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: The positions of the cleaved fragments are visualized by autoradiography, revealing the specific adenine residues that were alkylated by the compound.
Biological Activity and Mechanism of Action
The DNA-binding subunit of Duocarmycin SA directs the entire molecule to the minor groove of DNA, where it preferentially binds to AT-rich sequences. This non-covalent binding event is a prerequisite for the subsequent covalent modification of DNA by the alkylating subunit.
Quantitative Biological Data
The following table summarizes the in vitro cytotoxicity of Duocarmycin SA against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| Molm-14 | Acute Myeloid Leukemia | 11.12 | |
| HL-60 | Acute Myeloid Leukemia | 112.7 | |
| U-138 MG | Glioblastoma | 400 |
Signaling Pathways and Workflows
DNA Alkylation and Cellular Response Pathway
The interaction of Duocarmycin SA with DNA triggers a cascade of cellular events leading to apoptosis.
Cellular response to Duocarmycin SA-induced DNA damage.
Experimental Workflow for Cytotoxicity and DNA Alkylation Analysis
The following diagram illustrates a typical experimental workflow to characterize the biological activity of a Duocarmycin analogue.
Workflow for evaluating Duocarmycin analogues.
Conclusion
The 5,6,7-trimethoxy-1H-indole-2-carboxylic acid subunit is a cornerstone of the Duocarmycin SA structure, dictating its DNA sequence selectivity and, consequently, its potent antitumor activity. A thorough understanding of its chemical properties, synthesis, and role in the mechanism of action is essential for the rational design of novel Duocarmycin-based therapeutics, including antibody-drug conjugates, with improved efficacy and safety profiles. The experimental protocols and data presented herein provide a valuable resource for researchers in the field of anticancer drug development.
References
An In-depth Technical Guide to Duocarmycin MB as a Potent ADC Cytotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Duocarmycin MB and its analogues as highly potent payloads for Antibody-Drug Conjugates (ADCs). Duocarmycins, originally isolated from Streptomyces bacteria, are a class of natural products known for their extreme cytotoxicity.[][2][3] Their unique mechanism of action, involving DNA alkylation, makes them exceptionally effective anti-tumor agents.[3][4] While their systemic toxicity limits their use as standalone chemotherapeutics, their high potency makes them ideal candidates for targeted delivery via ADCs. This document details their mechanism of action, the design of duocarmycin-based ADCs, key preclinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: DNA Alkylation
Duocarmycins exert their cytotoxic effects through a sequence-selective alkylation of duplex DNA. The process is initiated by the molecule binding to the minor groove of DNA, with a preference for AT-rich sequences. Following this binding, a key spirocyclopropane moiety within the duocarmycin structure becomes activated. This activation facilitates a covalent reaction with the N3 position of an adenine base, causing irreversible alkylation of the DNA.
This permanent modification of the DNA architecture disrupts critical cellular processes, including DNA replication and transcription, ultimately triggering apoptosis and cell death. A significant advantage of this mechanism is its effectiveness against both dividing and non-dividing cells, unlike anti-mitotic agents (e.g., auristatins, maytansinoids) which are only effective during mitosis. This broad activity makes duocarmycins particularly potent against solid tumors and chemoresistant cell lines.
Duocarmycin-Based ADC Design and Activation
To harness the potency of duocarmycins while mitigating systemic toxicity, they are incorporated into ADCs as payloads. This involves a sophisticated prodrug strategy and specialized linker chemistry.
Key Components:
-
Antibody: A monoclonal antibody (mAb) that selectively targets a tumor-associated antigen (e.g., HER2, B7-H3).
-
Linker: Typically a protease-cleavable linker, such as one containing a valine-citrulline (vc) peptide sequence. This linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases like cathepsin B, which are abundant inside cancer cells.
-
Payload: A synthetic, inactive prodrug form of duocarmycin, commonly referred to as a seco- analogue (e.g., vc-seco-DUBA). The seco- form lacks the critical spirocyclopropane ring and is therefore inert until activated.
Activation Workflow:
-
Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Linker Cleavage: Inside the lysosome, cathepsin B cleaves the vc-linker, releasing the seco- duocarmycin payload.
-
Payload Activation: The released seco- molecule undergoes a rapid, spontaneous intramolecular rearrangement (spirocyclization) to form the fully active, DNA-alkylating duocarmycin cytotoxin.
-
Bystander Effect: Because the released payload is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect." This is a key advantage in treating heterogeneous tumors.
Quantitative Preclinical Data
The efficacy of duocarmycin-based ADCs has been demonstrated in numerous preclinical studies. Key clinical candidates include SYD985 (Trastuzumab duocarmazine) , targeting HER2, and MGC018 , targeting B7-H3.
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
This table summarizes the half-maximal inhibitory concentration (IC50) values for various duocarmycin ADCs against a panel of human cancer cell lines, demonstrating potent, target-dependent cell killing.
| ADC | Target | Cell Line | Indication | Target Expression | IC50 (ng/mL) | IC50 (nmol/L) of Free Toxin (seco-DUBA) | Reference(s) |
| SYD985 | HER2 | SK-BR-3 | Breast Cancer | 3+ | 6.9 | 0.08 - 0.4 | |
| SYD985 | HER2 | UACC-893 | Breast Cancer | 3+ | 54.1 | 0.2 | |
| SYD985 | HER2 | NCI-N87 | Gastric Cancer | 3+ | 24.5 | 0.2 | |
| SYD985 | HER2 | SK-OV-3 | Ovarian Cancer | 2+ | 32.4 | 0.08 - 0.4 | |
| SYD985 | HER2 | MDA-MB-175-VII | Breast Cancer | 1+ | 67.4 | 0.1 (12-day) | |
| SYD985 | HER2 | ZR-75-1 | Breast Cancer | 1+ | 14.9 | 0.2 (12-day) | |
| SYD985 | HER2 | SW-620 | Colon Cancer | Negative | >1,000 | 0.08 - 0.4 | |
| T-DM1 | HER2 | SK-BR-3 | Breast Cancer | 3+ | 15.7 | N/A | |
| T-DM1 | HER2 | SK-OV-3 | Ovarian Cancer | 2+ | 112.1 | N/A | |
| T-DM1 | HER2 | ZR-75-1 | Breast Cancer | 1+ | >1,000 | N/A | |
| MGC018 | B7-H3 | MDA-MB-468 | Breast Cancer | Positive | Sub-nM range | N/A | |
| MGC018 | B7-H3 | PA-1 | Ovarian Cancer | Positive | Sub-nM range | N/A | |
| MGC018 | B7-H3 | Calu-6 | Lung Cancer | Positive | Sub-nM range | N/A |
Notably, SYD985 demonstrates significantly greater potency (3- to 50-fold) compared to T-DM1 in cell lines with low HER2 expression (HER2 2+/1+).
Table 2: In Vivo Efficacy of Duocarmycin-Based ADCs in Xenograft Models
This table highlights the potent anti-tumor activity of single-dose duocarmycin ADCs in mouse xenograft models, including those resistant to other therapies.
| ADC | Dose (mg/kg) | Tumor Model (Indication) | Target Expression | Outcome | Reference(s) |
| SYD985 | 5 | BT-474 (Breast) | HER2 3+ | 7/8 mice showed complete tumor remission | |
| T-DM1 | 5 | BT-474 (Breast) | HER2 3+ | No complete remissions | |
| MGC018 | 3, 6, 10 | PA-1 (Ovarian) | B7-H3 Positive | Dose-dependent tumor reduction (43-91%); 1-3/6 complete regressions | |
| MGC018 | 1, 3 | A375.S2 (Melanoma) | B7-H3 Positive | Potent anti-tumor activity | |
| MGC018 | 3, 6 | MDA-MB-468 (Breast) | B7-H3 Positive | Potent anti-tumor activity |
Table 3: Preclinical Pharmacokinetic (PK) Parameters
This table shows key PK data for SYD985, illustrating its stability in circulation, which is crucial for effective drug delivery.
| ADC | Species | Key Parameter | Value | Note | Reference(s) |
| SYD983 | Mouse | Half-life | 6 - 39 h | Unstable due to mouse-specific CES1c esterase activity | |
| SYD983 | Rat | Half-life | 73 - 291 h | Stable | |
| SYD983 | Monkey | Half-life | 252 h | Stable | |
| SYD983 | Human | Half-life | 115 - 200 h | Stable (in vitro plasma) | |
| SYD985 | Monkey | Clearance | 0.52 mL/hour/kg | Low clearance, indicating high stability |
*SYD983 is the unfractionated precursor to SYD985.
Experimental Protocols
Detailed methodologies are critical for the evaluation of duocarmycin-based ADCs. Below are summaries of key experimental protocols cited in the literature.
In Vitro Cytotoxicity Assay
-
Objective: To determine the IC50 value of an ADC against various cancer cell lines.
-
Methodology:
-
Cell Plating: Plate cells (e.g., SK-BR-3, SW-620) in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate overnight.
-
Treatment: Add serial dilutions of the ADC, control antibody, or free toxin to the wells.
-
Incubation: Incubate the cells with the treatment for a defined period (e.g., 6 to 12 days). For shorter exposure assays, the ADC-containing medium can be washed out after 6 or 24 hours and replaced with fresh medium for the remainder of the incubation period.
-
Viability Measurement: Assess cell viability using a luminescence-based assay such as the CellTiter-Glo (CTG) kit, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
ADC Conjugation and Characterization
-
Objective: To conjugate the linker-drug to the antibody and determine the average drug-to-antibody ratio (DAR).
-
Methodology:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP is carefully controlled to achieve the desired number of reduced disulfides (e.g., an average of one per antibody).
-
Conjugation: Add the maleimide-activated linker-drug (e.g., mc-vc-seco-DUBA) to the reduced antibody solution. The maleimide group reacts with the free thiol groups of the reduced cysteines to form a stable thioether bond.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reactants, often using size-exclusion chromatography.
-
DAR Determination: Determine the average DAR using Hydrophobic Interaction Chromatography (HIC). The addition of the hydrophobic payload increases the retention time of the antibody, allowing for the quantification of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
(Optional) Fractionation: For candidates like SYD985, an additional HIC step can be used to fractionate the ADC mixture, enriching for specific DAR species (e.g., DAR2 and DAR4) to create a more homogeneous product.
-
In Vitro Bystander Killing Assay
-
Objective: To assess the ability of the ADC's released payload to kill adjacent, antigen-negative cells.
-
Methodology:
-
Cell Preparation: Use two cell lines: one antigen-positive (target) and one antigen-negative (bystander). The bystander cell line is typically engineered to express a fluorescent protein (e.g., RFP) for easy identification.
-
Co-culture: Mix the target and bystander cells at a defined ratio (e.g., 20% target, 80% bystander) and plate them.
-
Treatment: Add the duocarmycin-based ADC, a control ADC with a non-cleavable linker, or free toxin.
-
Incubation: Incubate the co-culture for a defined period (e.g., 5-6 days).
-
Quantification: Use a live-cell imaging system (e.g., IncuCyte) to specifically count the number of remaining fluorescent bystander cells. A significant reduction in bystander cells in the presence of the cleavable-linker ADC indicates a potent bystander effect.
-
Conclusion
This compound and its synthetic analogues, such as DUBA, represent a class of exceptionally potent cytotoxins for ADC development. Their unique DNA alkylation mechanism provides efficacy against both proliferating and quiescent cancer cells, including those with multi-drug resistance. The development of sophisticated, cleavable linker systems and prodrug strategies allows for their targeted delivery to tumors, unleashing their cytotoxic potential only after internalization into cancer cells. Preclinical data for ADCs like SYD985 and MGC018 robustly demonstrate superior potency, particularly in tumors with low antigen expression, and powerful in vivo anti-tumor activity, validating the promise of this payload class. As research continues, duocarmycin-based ADCs are poised to become a cornerstone of targeted therapy for a wide range of solid tumors.
References
The Evolution of Duocarmycin Analogs: A Technical Guide for Cancer Research
An In-depth Exploration of the Historical Development, Mechanism of Action, and Synthetic Strategies of Duocarmycin Analogs as Potent Anti-cancer Agents.
The duocarmycin family of natural products, first isolated from Streptomyces bacteria in the late 1970s, represents a class of exceptionally potent antitumor antibiotics.[1] Their remarkable cytotoxicity, often in the picomolar range, has driven four decades of intensive research, leading to the development of a diverse array of synthetic analogs with improved therapeutic profiles. This technical guide provides a comprehensive overview of the historical development of duocarmycin analogs, their mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to their synthesis and evaluation in cancer research.
Historical Development: From Natural Product to Targeted Therapies
The journey of duocarmycin research began with the isolation of CC-1065 in 1978, a natural product exhibiting remarkable antitumor activity.[2] This discovery spurred the isolation of other members of the duocarmycin family and initiated efforts to understand their unique structure-activity relationships (SAR).[3] Early research focused on elucidating the pharmacophore and mechanism of action, which involves a characteristic sequence-selective alkylation of DNA.[1][4]
The inherent toxicity of the natural products prompted the rational design and synthesis of numerous analogs with the aim of improving their therapeutic index. This led to the development of key synthetic analogs such as adozelesin, carzelesin, and bizelesin in the 1990s, which entered clinical trials. While these early analogs demonstrated potent antitumor activity, challenges related to systemic toxicity remained.
The evolution of duocarmycin research then shifted towards more targeted approaches. This included the development of prodrugs, designed to be activated specifically in the tumor microenvironment, and more recently, the use of duocarmycin analogs as payloads in antibody-drug conjugates (ADCs). ADCs, such as trastuzumab duocarmazine (SYD985), represent the current frontier in duocarmycin-based cancer therapy, combining the high potency of the duocarmycin payload with the tumor-targeting specificity of a monoclonal antibody.
Mechanism of Action: DNA Alkylation and the DNA Damage Response
The cytotoxic activity of duocarmycins stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner. This covalent modification of the DNA backbone disrupts its structure and interferes with essential cellular processes such as replication and transcription, ultimately leading to cell death.
The DNA alkylation by duocarmycin analogs triggers a cellular cascade known as the DNA Damage Response (DDR). This complex signaling network is orchestrated by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which recognize the DNA lesions. Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.
Activation of this pathway can lead to several cellular outcomes, including cell cycle arrest, senescence, or apoptosis (programmed cell death), depending on the extent of DNA damage and the cellular context. The induction of apoptosis is a key mechanism through which duocarmycin analogs exert their anti-cancer effects.
Quantitative Data: In Vitro Cytotoxicity of Duocarmycin Analogs
The potency of duocarmycin analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for several key duocarmycin analogs, demonstrating their exceptional cytotoxicity.
| Analog | Cell Line | IC50 (pM) | Reference |
| CC-1065 | L1210 (Murine Leukemia) | 88.1 | |
| Duocarmycin SA | L1210 (Murine Leukemia) | 10 | |
| Adozelesin | L1210 (Murine Leukemia) | 3.4 | |
| Adozelesin | Gynecologic Cancer Cell Lines (Mean) | 11.0 | |
| Bizelesin | L1210 (Murine Leukemia) | 2.3 | |
| Carzelesin | Human Tumor Colony-Forming Units | Varies (ng/mL range) | |
| CBI-TMI | BJAB (Burkitt's Lymphoma) | 153,000 | |
| CBI-TMI | WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | 79,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of duocarmycin analogs.
Synthesis of (+)-Duocarmycin SA
The total synthesis of (+)-Duocarmycin SA is a complex, multi-step process. The following is a generalized workflow based on established synthetic routes. For specific reagents, conditions, and purification methods, it is imperative to consult the primary literature.
A common strategy involves the synthesis of two key fragments: the DNA-binding indole moiety and the alkylating chloromethylindoline subunit. These fragments are then coupled, followed by a final intramolecular spirocyclization to form the reactive cyclopropane ring of Duocarmycin SA. The synthesis often employs a radical cyclization as a key step to construct the tricyclic core of the alkylating unit. Chiral resolution or asymmetric synthesis is necessary to obtain the desired enantiomerically pure (+)-Duocarmycin SA.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds like duocarmycin analogs.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the duocarmycin analog in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under the same conditions.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
The historical development of duocarmycin analogs showcases a remarkable journey from a potent natural product to highly engineered therapeutic agents. The deep understanding of their mechanism of action, centered on DNA alkylation and the induction of the DNA damage response, has enabled the rational design of analogs with improved properties. The quantitative data consistently demonstrates their extraordinary potency against cancer cells. The provided experimental protocols offer a foundational framework for researchers engaged in the synthesis and evaluation of these promising anti-cancer compounds. The continued exploration of duocarmycin analogs, particularly in the context of targeted therapies like ADCs, holds significant promise for the future of cancer treatment.
References
The Structure-Activity Relationship of Duocarmycin SA: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic analogs of Duocarmycin SA, detailing their structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation.
The duocarmycin family of natural products, isolated from Streptomyces species, are exceptionally potent cytotoxic agents that function as DNA alkylating agents.[1][2] Their unique mechanism of action, which involves sequence-selective alkylation of DNA at the N3 position of adenine in AT-rich regions of the minor groove, has made them a subject of intense research for the development of novel anticancer therapeutics.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Duocarmycin SA and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Core Structure and Mechanism of Action
The core structure of duocarmycins consists of two main components: a DNA-binding subunit and a DNA-alkylating subunit, connected by a linking amide.[5] The natural product, Duocarmycin SA, is a prodrug that undergoes an intramolecular cyclization to form a reactive cyclopropane ring, which is the ultimate alkylating species. This activation is crucial for its biological activity.
The cytotoxic effect of duocarmycins stems from their ability to form covalent adducts with DNA, leading to a cascade of cellular events. This DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering apoptosis. The stability of these DNA adducts often overwhelms cellular DNA repair mechanisms, particularly in rapidly dividing cancer cells with compromised repair pathways, contributing to their potent antitumor activity.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand the contribution of different structural motifs to the biological activity of duocarmycins. These studies have focused on modifying the DNA-alkylating subunit, the DNA-binding subunit, and the linker region.
Modifications of the DNA-Alkylating Subunit
The cyclopropa[c]pyrrolo[3,2-e]indole (CPI) moiety is the pharmacophoric core of the duocarmycin alkylating subunit. Early studies focused on the synthesis of achiral analogs to simplify the synthetic process and investigate the importance of stereochemistry.
-
sec-Duocarmycin Analogs: The development of seco-duocarmycin analogs, which are synthetic precursors that cyclize in situ to the active form, has been a significant area of research. These analogs often exhibit comparable or even enhanced cytotoxicity compared to the natural products.
-
Achiral Analogs: Several achiral analogs of Duocarmycin SA have been synthesized and evaluated. For instance, seco-amino-CBI-TMI (Centanamycin) and seco-hydroxy-CBI-TMI are examples of achiral analogs with potent cytotoxic activity.
Modifications of the DNA-Binding Subunit
The DNA-binding subunit is responsible for the sequence-selective recognition of the DNA minor groove. Modifications in this region can significantly impact both the potency and the sequence specificity of the analogs.
-
Indole-based Rings: Various indole-based heterocycles have been explored to enhance DNA binding affinity. Stepwise simplification of the dimeric segment B found in the related natural product CC-1065 led to the development of analogs containing 3,4,5-trimethoxyindole (TMI) and monoalkoxylated indoles (DEI).
-
Replacement of the Linking Amide: The amide linker connecting the two subunits has also been a target for modification. Replacement of the amide with a thioamide or an amidine was found to decrease the efficiency of DNA alkylation and resulted in reduced cytotoxic activity, highlighting the optimal nature of the natural amide linkage.
Quantitative SAR Data
The following tables summarize the in vitro cytotoxicity of various Duocarmycin SA analogs against different human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| (+)-Duocarmycin SA | L1210 | 0.01 | |
| (+)-CBI-TMI | L1210 | 0.02 | |
| (+)-Amidine Analog (6) | L1210 | 0.75 | |
| (+)-Thioamide Analog (7) | L1210 | 1.1 | |
| Duocarmycin A (DUMA) | HeLa S3 | 0.006 | |
| Duocarmycin B1 | HeLa S3 | 0.035 | |
| Duocarmycin B2 | HeLa S3 | 0.1 | |
| Duocarmycin C1 | HeLa S3 | 8.5 | |
| Duocarmycin C2 | HeLa S3 | 0.57 | |
| Duocarmycin SA (DSA) | HeLa S3 | 0.00069 | |
| Adozelesin | Gynecologic Cancer Cell Lines | 103 to 104 times more potent than cisplatin and adriamycin | |
| Bizelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more potent than cisplatin and adriamycin | |
| Carzelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more potent than cisplatin and adriamycin | |
| Duocarmycin TM (CBI-TMI) | BJAB | 153 | |
| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 | 79 |
Table 2: In Vitro Cytotoxicity of seco-Duocarmycin Analogs against Human Bronchial Carcinoma Cells (A549)
| Compound | IC50 (pM) |
| 4a | 100 |
| 4b | 200 |
| 4c | 10 |
| 4d | 5 |
Experimental Protocols
Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cancer cells (e.g., K562, LS174T, Molm-14, HL-60) are seeded in 96-well plates at a density of approximately 5000 cells per well.
-
Compound Incubation: Cells are incubated with increasing concentrations of the duocarmycin analog (e.g., 0 to 1000 pM) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined using a nonlinear regression model.
This assay assesses the ability of single cells to grow into colonies.
-
Cell Treatment: AML cell lines (e.g., Molm-14, HL-60) are treated with various concentrations of the duocarmycin analog (e.g., 20, 100, 500 pM).
-
Plating in Semi-Solid Medium: Treated cells are plated in a semi-solid medium (e.g., MethoCult™).
-
Incubation: Plates are incubated for a period of 7-14 days to allow for colony formation.
-
Colony Counting: The number of colonies is counted using an inverted light microscope.
DNA Alkylation Assays
This method is used to detect the formation of covalent adducts between the duocarmycin analog and DNA oligonucleotides.
-
Incubation: The duocarmycin analog is incubated with synthetic double-stranded DNA oligonucleotides in a suitable buffer at a specific temperature (e.g., 25°C) for a defined time (e.g., 24 hours).
-
Analysis: The reaction mixture is analyzed by HPLC to separate the unreacted oligonucleotides from the drug-DNA adducts.
-
Mass Spectrometry: ESI-MS is used to confirm the identity of the adducts by determining their molecular weight. The percentage of alkylation can be calculated based on the relative peak intensities of the unreacted and alkylated oligonucleotides.
This assay identifies the specific sites of DNA alkylation.
-
DNA Treatment: A 5'-32P-labeled DNA fragment (e.g., from pUC18 plasmid) is incubated with the duocarmycin analog.
-
Primer Extension: A Taq polymerase-mediated primer extension reaction is performed. The polymerase will stop at the site of the DNA adduct.
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to an X-ray film to visualize the sites where the polymerase was terminated, indicating the location of the alkylated bases.
Signaling Pathways and Experimental Workflows
The DNA damage induced by duocarmycins triggers a complex network of cellular responses, primarily involving DNA damage recognition and repair pathways.
Duocarmycin Mechanism of Action and DNA Damage Response
The following diagram illustrates the general mechanism of action of duocarmycins and the subsequent activation of the DNA damage response pathway.
Caption: Mechanism of Duocarmycin action and subsequent DNA damage response.
Experimental Workflow for Evaluating Duocarmycin Analogs
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of novel duocarmycin analogs.
Caption: Workflow for synthesis and evaluation of Duocarmycin analogs.
Conclusion
The duocarmycins represent a powerful class of cytotoxic agents with a well-defined mechanism of action. The extensive SAR studies have provided a deep understanding of the structural requirements for potent DNA alkylation and cytotoxicity. This knowledge has enabled the rational design of novel analogs with improved pharmacological properties. The development of seco-duocarmycin prodrugs and their incorporation into antibody-drug conjugates (ADCs) are promising strategies to enhance tumor selectivity and reduce systemic toxicity, further expanding the therapeutic potential of this remarkable class of compounds. Continued research in this area holds great promise for the development of the next generation of targeted cancer therapies.
References
- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Duocarmycin SA's Sequence-Selective Alkylation of Duplex DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin SA (DSA) is a potent antitumor antibiotic, belonging to a class of natural products that exert their cytotoxic effects through the sequence-selective alkylation of duplex DNA.[1][2] This technical guide provides an in-depth overview of the molecular mechanism of Duocarmycin SA, focusing on its interaction with DNA, the resulting cellular consequences, and the key experimental methodologies used to elucidate these processes. Quantitative data on the biological activity of DSA and its analogues are presented, alongside detailed protocols for essential experimental techniques. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a comprehensive understanding of this important class of DNA alkylating agents.
Introduction
The duocarmycins are a family of exceptionally potent cytotoxic agents first isolated from Streptomyces bacteria.[2][3] Their remarkable biological activity, with IC50 values often in the picomolar range, has made them a subject of intense research in the field of cancer chemotherapy.[2] Duocarmycin SA is a prominent member of this family, distinguished by its unique chemical structure and its mechanism of action, which involves a highly specific covalent modification of DNA. Unlike many other DNA alkylating agents that target guanine residues, duocarmycins selectively alkylate the N3 position of adenine within the minor groove of DNA, primarily in AT-rich sequences. This unique mode of action, coupled with its extraordinary potency, makes Duocarmycin SA and its analogues promising candidates for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).
Mechanism of Action: Sequence-Selective DNA Alkylation
The biological activity of Duocarmycin SA is intrinsically linked to its ability to bind and covalently modify duplex DNA in a sequence-dependent manner. This process can be broken down into two key steps: non-covalent binding and subsequent irreversible alkylation.
2.1. Minor Groove Binding and Sequence Specificity
Duocarmycin SA possesses a curved molecular architecture that allows it to fit snugly within the minor groove of B-form DNA. This initial, non-covalent interaction is driven by van der Waals forces and hydrogen bonding between the drug molecule and the floor and walls of the minor groove. The shape and flexibility of the DNA minor groove are sequence-dependent, with AT-rich regions typically exhibiting a narrower and deeper minor groove. This structural feature is a key determinant of the sequence selectivity of Duocarmycin SA, which preferentially binds to sequences containing three or more consecutive A/T base pairs.
2.2. Covalent Adduct Formation: Adenine-N3 Alkylation
Following non-covalent binding, the electrophilic cyclopropane ring of Duocarmycin SA is positioned in close proximity to the N3 atom of an adenine base. This proximity facilitates a nucleophilic attack from the adenine-N3 onto the cyclopropane, leading to the formation of a stable covalent adduct. This alkylation event is highly specific for the N3 position of adenine, a feature that distinguishes the duocarmycins from many other classes of DNA alkylating agents. The formation of this bulky adduct in the minor groove causes significant distortion of the DNA helix, which in turn disrupts essential cellular processes.
2.3. Cellular Consequences of DNA Alkylation
The formation of Duocarmycin SA-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The distortion of the DNA helix interferes with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. The cell's DNA damage response (DDR) pathways are activated in an attempt to repair the lesion. However, the bulky nature of the duocarmycin adduct makes it a difficult substrate for repair enzymes. Persistent, unrepaired DNA damage leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, preventing the cell from proceeding through mitosis with a damaged genome. If the damage is too extensive to be repaired, the apoptotic machinery is engaged, leading to programmed cell death.
Signaling Pathway of Duocarmycin SA-Induced DNA Damage
Quantitative Data
The cytotoxic potency of Duocarmycin SA and its analogues is a key feature of this class of compounds. This section presents quantitative data on their biological activity, primarily focusing on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Duocarmycin SA | L1210 | Leukemia | 0.01 | |
| Duocarmycin SA | HeLa S3 | Cervical Carcinoma | 0.006 | |
| Duocarmycin A | HeLa S3 | Cervical Carcinoma | 0.12 | |
| CC-1065 | L1210 | Leukemia | 0.02 (ng/mL) | |
| Adozelesin | HeLa S3 | Cervical Carcinoma | Varies (dose-dependent) | |
| DU-86 | HeLa S3 | Cervical Carcinoma | >230 | |
| seco-DUBA | SK-BR-3 | Breast Carcinoma | 0.09 | |
| seco-DUBA | SK-OV-3 | Ovarian Carcinoma | 0.43 | |
| seco-DUBA | SW620 | Colon Carcinoma | 0.12 |
Note: The activity of some compounds, like CC-1065, was originally reported in ng/mL.
Experimental Protocols
The study of Duocarmycin SA's interaction with DNA relies on a variety of sophisticated biochemical and biophysical techniques. This section provides an overview of the methodologies for key experiments.
Experimental Workflow for Studying Duocarmycin-DNA Alkylation
4.1. DNA Footprinting Assay
This technique is used to identify the specific DNA sequence where a ligand binds.
-
Principle: DNA bound by a ligand is protected from cleavage by a DNA-cleaving agent, such as DNase I. When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region of the gel with no bands.
-
Methodology:
-
DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of Duocarmycin SA to allow for binding equilibrium to be reached.
-
DNase I Digestion: The DNA-ligand complexes are subjected to limited digestion with DNase I, under conditions where each DNA strand is cut on average only once.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA is purified to remove the protein and drug.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography or fluorescence imaging to reveal the footprint.
-
4.2. Gel Mobility Shift Assay (EMSA)
EMSA is used to detect and characterize the binding of proteins or small molecules to DNA.
-
Principle: A DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA, resulting in a "shifted" band.
-
Methodology:
-
Probe Preparation: A short DNA oligonucleotide containing the putative binding site is labeled, typically with a radioactive isotope or a fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with Duocarmycin SA or a cell extract containing proteins that may bind to the duocarmycin-DNA adduct.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and electrophoresed.
-
Detection: The positions of the free probe and the shifted complex are detected by autoradiography or fluorescence imaging.
-
4.3. Mass Spectrometry
Mass spectrometry is a powerful tool for the precise characterization of duocarmycin-DNA adducts.
-
Principle: This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the DNA adduct and the identification of the site of alkylation.
-
Methodology:
-
Sample Preparation: Duocarmycin SA is incubated with a specific DNA oligonucleotide. The resulting adduct is then purified. For analysis of adducts from biological samples, DNA is first isolated and enzymatically digested to nucleosides.
-
Ionization: The purified adduct or digested nucleosides are ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer.
-
Tandem Mass Spectrometry (MS/MS): To pinpoint the exact location of the adduct, the ion corresponding to the adducted DNA or nucleoside is isolated and fragmented, and the masses of the fragments are analyzed.
-
4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to determine the three-dimensional structure of the duocarmycin-DNA adduct in solution.
-
Principle: NMR measures the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules.
-
Methodology:
-
Sample Preparation: A sample of a specific DNA oligonucleotide is prepared and incubated with Duocarmycin SA to form the adduct. The sample is then purified and dissolved in a suitable buffer.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the proton resonances of the DNA and the drug.
-
Structural Calculations: The distances between protons, derived from NOESY experiments, are used as constraints in computational molecular modeling programs to calculate the three-dimensional structure of the adduct.
-
Structure-Activity Relationship (SAR)
The potent biological activity of the duocarmycins is highly dependent on their chemical structure. Structure-activity relationship studies have revealed key features that govern their DNA binding affinity, alkylation efficiency, and cytotoxicity.
Structure-Activity Relationship of Duocarmycins
-
The Alkylating Subunit: The presence of the strained cyclopropane ring is essential for the DNA alkylation activity. Modifications to this part of the molecule that alter its electrophilicity can have a profound impact on the rate and efficiency of the alkylation reaction.
-
The DNA-Binding Subunit: The indole-containing portion of the molecule is primarily responsible for the non-covalent binding to the DNA minor groove. The nature and substitution pattern of this subunit influence the sequence selectivity and binding affinity.
-
The Linker: The linker connecting the alkylating and DNA-binding subunits plays a crucial role in correctly positioning the electrophilic cyclopropane for reaction with adenine-N3.
Conclusion
Duocarmycin SA represents a fascinating and powerful class of DNA alkylating agents with a unique mechanism of action. Its high potency and sequence selectivity make it an attractive scaffold for the development of targeted cancer therapies. A thorough understanding of its interaction with DNA, the resulting cellular consequences, and the experimental techniques used to study these phenomena is crucial for the rational design of next-generation duocarmycin-based drugs. This technical guide has provided a comprehensive overview of these key aspects, offering a valuable resource for researchers and drug development professionals working in this exciting field.
References
The Duocarmycin Family: A Technical Deep Dive into a Class of Potent DNA-Alkylating Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycin family of natural products, first isolated from Streptomyces bacteria in the late 1980s, represents a class of exceptionally potent antitumor antibiotics.[1][2] Their remarkable cytotoxicity, often effective at picomolar concentrations, has driven four decades of intensive research into their mechanism of action, structure-activity relationships (SAR), and therapeutic potential.[3][4][5] These compounds are DNA minor groove binding agents that exert their cytotoxic effects through a sequence-selective alkylation of DNA, a mechanism distinct from more common guanine-targeting agents. This unique mode of action, coupled with their high potency, makes them particularly interesting for cancer therapy, especially in the context of multi-drug resistant tumors and as payloads for antibody-drug conjugates (ADCs).
This technical guide provides a comprehensive literature review of the duocarmycin family, detailing their mechanism, summarizing key quantitative data, outlining experimental protocols, and exploring their evolution from natural products to sophisticated drug delivery systems.
Mechanism of Action: DNA Binding and Irreversible Alkylation
The antitumor activity of the duocarmycins stems from their ability to covalently modify DNA, disrupting its architecture and interfering with essential cellular processes like replication and transcription. This process can be broken down into two key steps:
-
DNA Minor Groove Binding: Duocarmycins possess a specific chemical structure that allows them to bind non-covalently within the minor groove of duplex DNA. This binding is highly sequence-selective, showing a strong preference for AT-rich regions. The molecule's shape fits snugly into the narrower, deeper minor groove characteristic of these sequences, positioning it for the subsequent reaction.
-
DNA Alkylation: Once positioned, a critical cyclopropane ring within the duocarmycin's structure becomes activated. This activation, which occurs without any chemical change to the molecule itself but is induced by the DNA binding, facilitates the irreversible alkylation of the N3 position of an adenine base. This covalent bond formation is highly efficient and leads to a stable DNA adduct.
The resulting DNA damage triggers cellular DNA damage response pathways. However, the stability of the duocarmycin-DNA adduct often makes the damage irreparable, leading to cell cycle arrest (commonly at the G2/M phase) and ultimately, apoptosis. A significant advantage of this mechanism is its effectiveness at any phase of the cell cycle, unlike agents such as tubulin binders which are only effective during mitosis.
Structure-Activity Relationship (SAR)
The duocarmycin structure is modular, generally consisting of a DNA-alkylating "A" segment and a DNA-binding "B" segment. Extensive SAR studies have elucidated the function of each part, allowing for the rational design of synthetic analogs with improved stability, potency, and pharmacological properties.
-
The Alkylating Subunit (Segment A): The key pharmacophore is the cyclopropapyrroloindole (CPI) or cyclopropabenzindole (CBI) core, which contains the reactive cyclopropane ring responsible for alkylation. Modifications here directly impact reactivity and stability. For instance, the CBI subunit, found in many synthetic analogs, exhibits enhanced chemical stability and biological potency compared to the natural product's core.
-
The DNA-Binding Subunit (Segment B): This portion, typically composed of indole-based heterocycles, is responsible for the sequence-selective binding in the DNA minor groove. While variations in this segment are more tolerated, they influence binding affinity and alkylation selectivity.
-
The Linker: An amide bond typically connects the two subunits, positioning them correctly within the DNA helix.
The relationship between chemical stability and biological potency is parabolic; compounds that are too stable do not react with DNA, while those that are too reactive are hydrolyzed before reaching their target. The most potent analogs, like Duocarmycin SA, exist at the peak of this parabola.
Quantitative Data: In Vitro Cytotoxicity
The duocarmycins exhibit extraordinary potency against a wide range of cancer cell lines. Their cytotoxicity is typically measured by the IC₅₀ value, the concentration required to inhibit cell growth by 50%. The table below summarizes reported IC₅₀ values for Duocarmycin SA (DSA) and other analogs.
| Compound/Analog | Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |
| Duocarmycin SA (DSA) | L1210 | Murine Leukemia | 6-10 pM | |
| Duocarmycin SA (DSA) | U-138 MG | Human Glioblastoma | 0.4 nM | |
| Duocarmycin SA (DSA) | Molm-14 | Human Acute Myeloid Leukemia | ~11 pM | |
| CC-1065 | L1210 | Murine Leukemia | 20 pg/mL (~20 fM) | |
| seco-CBI-indole₂ HCl | A549 | Human Lung Carcinoma | 0.13 nM | |
| Adozelesin | L1210 | Murine Leukemia | 5 nM |
Note: IC₅₀ values can vary based on experimental conditions and assay duration.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay Example)
This protocol is a common method for determining the IC₅₀ of a compound against adherent cancer cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability following treatment with a duocarmycin analog.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., Molm-14 or HL-60) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the duocarmycin analog in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., from picomolar to nanomolar range).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium-only (negative control) and solvent-only (vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
Clonogenic (Colony Formation) Assay
This assay assesses the ability of single cells to survive treatment and proliferate to form colonies, providing a measure of long-term cytotoxicity.
Objective: To determine the effect of a duocarmycin analog on the reproductive viability of cancer cells.
Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 200-500 cells) in 6-well plates or culture dishes and allow them to attach.
-
Treatment: Treat the cells with various concentrations of the duocarmycin analog for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) until visible colonies (typically >50 cells) are formed.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain them with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the survival fraction for each treatment by normalizing the number of colonies to that of the untreated control. This data can be used to assess the long-term impact of the drug on cell survival.
Evolution in Drug Development: Prodrugs and Antibody-Drug Conjugates (ADCs)
Despite their immense potency, the clinical development of early duocarmycin analogs was hampered by significant systemic toxicity and a narrow therapeutic window. This led to two major strategic shifts in their development: the creation of prodrugs and their use as payloads in ADCs.
Prodrugs: Analogs such as carzelesin were designed as less reactive prodrugs that could be activated in situ. The goal was to improve stability in circulation and reduce off-target toxicity.
Antibody-Drug Conjugates (ADCs): The most promising modern application for duocarmycins is as cytotoxic payloads in ADCs. This approach leverages the specificity of a monoclonal antibody to deliver the highly potent duocarmycin directly to cancer cells that overexpress a particular surface antigen (e.g., HER2).
The ADC mechanism involves:
-
The antibody component of the ADC binds to its target antigen on the cancer cell surface.
-
The ADC-antigen complex is internalized by the cell.
-
Inside the cell, the linker connecting the antibody and the duocarmycin is cleaved by cellular machinery (e.g., lysosomal enzymes).
-
The freed duocarmycin payload is released and can then bind to and alkylate the cell's DNA, inducing cell death.
This targeted delivery mechanism allows the extremely potent drug to exert its effect primarily on cancer cells, minimizing exposure to healthy tissues and widening the therapeutic window. Several duocarmycin-based ADCs have entered clinical trials, with SYD985 (trastuzumab duocarmazine) being a notable example targeting HER2-positive cancers.
Conclusion and Future Directions
The duocarmycin family of antibiotics has transitioned from fascinating natural products to key components in cutting-edge cancer therapeutics. Their unique mechanism of potent, cell cycle-independent DNA alkylation remains a compelling strategy for antitumor therapy. While early clinical efforts with standalone analogs were challenged by toxicity, the underlying pharmacology has been successfully repurposed for targeted delivery. The development of duocarmycin-based ADCs represents a significant advancement, combining the surgical precision of antibodies with the potent cytotoxicity of the duocarmycin payload. Future research will likely focus on optimizing linker chemistry, identifying novel tumor-specific antigens for targeting, and exploring combination therapies to further enhance the efficacy and safety of this powerful class of antitumor agents.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 4. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Effects of Duocarmycins on DNA Replication and Transcription
Disclaimer: Initial searches for "Duocarmycin MB" did not yield specific information. It is presumed that this may be a typographical error, and this guide will, therefore, focus on the well-characterized duocarmycin class of natural products, with a particular emphasis on Duocarmycin SA and its analogues, for which substantial data exists.
This technical guide provides an in-depth overview of the molecular mechanisms by which duocarmycins exert their potent cytotoxic effects through the inhibition of DNA replication and transcription. It is intended for researchers, scientists, and professionals in the field of drug development.
The duocarmycins are a class of potent antitumor antibiotics isolated from Streptomyces species. Their biological activity stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This covalent modification of the DNA template interferes with the enzymatic processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Mechanism of Action: DNA Alkylation
Duocarmycins are prodrugs that require an activation step to exert their DNA alkylating activity. The core mechanism involves the spirocyclization of the seco-form of the drug to form a reactive cyclopropyl intermediate. This intermediate is highly electrophilic and specifically targets adenine residues within the DNA minor groove.
The sequence-selective alkylation of DNA by duocarmycins is a key feature of their mechanism. They preferentially target AT-rich regions of the DNA minor groove. This specificity is thought to be guided by the shape and hydrogen-bonding potential of the drug molecule, which allows it to fit snugly within the minor groove.
Caption: Duocarmycin activation and subsequent DNA alkylation leading to cellular consequences.
Quantitative Analysis of Duocarmycin Activity
The inhibitory effects of duocarmycins on DNA replication and transcription have been quantified in numerous studies. The following tables summarize key data from various experimental systems.
Table 1: In Vitro Inhibition of DNA Synthesis
| Compound | Assay System | Target | IC50 (µM) | Reference |
| Duocarmycin SA | P388 mouse leukemia cells | DNA Synthesis | 0.01 | |
| Duocarmycin A | L1210 cells | DNA Synthesis | 0.003 | |
| CC-1065 | L1210 cells | DNA Synthesis | 0.004 |
Table 2: Inhibition of RNA Synthesis
| Compound | Assay System | Target | IC50 (µM) | Reference |
| Duocarmycin SA | P388 mouse leukemia cells | RNA Synthesis | 0.1 | |
| Duocarmycin A | L1210 cells | RNA Synthesis | 0.03 | |
| CC-1065 | L1210 cells | RNA Synthesis | 0.04 |
Table 3: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Duocarmycin SA | A549 (Lung) | 0.12 |
| Duocarmycin SA | HCT-116 (Colon) | 0.08 |
| Duocarmycin SA | MCF-7 (Breast) | 0.15 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of duocarmycins on DNA replication and transcription.
DNA Footprinting Assay
This method is used to determine the specific DNA sequence where a molecule binds.
-
Principle: A DNA-binding compound protects the DNA from cleavage by a DNA-cleaving agent (e.g., DNase I). The resulting DNA fragments are separated by gel electrophoresis, and the "footprint" of the compound appears as a region where cleavage is inhibited.
-
Protocol:
-
A DNA fragment of interest is radiolabeled at one end.
-
The labeled DNA is incubated with varying concentrations of the duocarmycin.
-
The DNA-duocarmycin complexes are then lightly digested with DNase I.
-
The resulting DNA fragments are denatured and separated by size on a polyacrylamide sequencing gel.
-
The gel is autoradiographed to visualize the DNA fragments. The binding site of the duocarmycin is identified by the absence of bands in the cleavage pattern compared to a control lane without the drug.
-
An In-depth Technical Guide to the Initial Isolation and Characterization of Duocarmycin Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the foundational methodologies employed for the isolation of Duocarmycin natural products from their microbial source, the analytical techniques used for their characterization, and their initial biological evaluation.
Introduction
The duocarmycins are a class of exceptionally potent antineoplastic antibiotics first discovered in the late 1980s.[1] Isolated from fermentation broths of soil-dwelling bacteria of the genus Streptomyces, these compounds exhibit powerful cytotoxicity against cancer cell lines, often at picomolar concentrations.[2] Their unique mechanism of action, which involves sequence-selective alkylation of DNA within the minor groove, has made them a subject of intense study and a valuable scaffold for the development of targeted cancer therapies, including antibody-drug conjugates (ADCs).[1][3]
This technical guide focuses on the initial isolation and characterization of two seminal members of this family: Duocarmycin A and the more stable Duocarmycin SA .
Isolation and Purification
The isolation of duocarmycins is a multi-step process involving microbial fermentation, solvent extraction, and chromatographic purification. The specific protocols are derived from the original work by researchers at Kyowa Hakko Kogyo Co., Ltd.
Producing Organisms and Fermentation
-
Duocarmycin A: Initially isolated from Streptomyces sp. strain DO-88.[4]
-
Duocarmycin SA: Isolated from Streptomyces sp. strain DO-113.
Experimental Protocol: Fermentation (General)
The following is a generalized fermentation protocol based on the initial discovery of Duocarmycin A.
-
Culture Medium Preparation: A typical medium consists of 2.0% soluble starch, 0.5% dry yeast, 0.25% K₂HPO₄, 0.1% MgSO₄·7H₂O, and 0.3% CaCO₃. The pH is adjusted to 7.0 before sterilization.
-
Inoculation and Incubation: A seed culture of the Streptomyces strain is used to inoculate the production medium. The culture is incubated for several days (typically 3-5 days) at a controlled temperature (e.g., 28-30°C) with continuous shaking to ensure aeration.
-
Production Monitoring: The production of duocarmycins can be monitored by testing the cytotoxic activity of broth extracts against sensitive cell lines (e.g., HeLa S3) or by HPLC analysis. It was noted that Duocarmycin A is unstable in culture broth, leading to the development of improved conditions that favor the production of more stable halogenated seco-compounds (Duocarmycins B1, B2, C1, C2). Duocarmycin SA was found to be significantly more stable under the same conditions.
Extraction and Purification Workflow
The recovery of the active compounds from the fermentation broth involves extraction into an organic solvent followed by multiple stages of chromatography.
Experimental Protocol: Extraction and Purification
The following protocol is a composite representation of the methods described in the primary literature.
-
Broth Separation: The fermented culture broth is centrifuged or filtered to separate the mycelial cake from the supernatant.
-
Solvent Extraction: The mycelial cake and supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform. The organic layers are combined.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude oily residue.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a solvent gradient, typically a mixture of chloroform and methanol, to separate the components based on polarity.
-
Preparative HPLC: Fractions showing high biological activity are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column (e.g., C18) with a methanol-water or acetonitrile-water mobile phase.
-
Final Purification: The process may be repeated with different chromatographic systems (e.g., Sephadex LH-20) until a pure compound is obtained as confirmed by analytical HPLC and TLC.
Visualization: Generalized Isolation Workflow
Structural Elucidation and Characterization
The structures of the isolated compounds were determined using a combination of spectroscopic methods.
Physicochemical Properties
The initial characterization involves determining the fundamental physical and chemical properties of the pure compound.
| Property | Duocarmycin A | Duocarmycin SA | Reference(s) |
| Appearance | Pale yellow powder | Yellow powder | , |
| Molecular Formula | C₂₆H₂₅N₃O₈ | C₂₅H₂₃N₃O₇ | |
| Molecular Weight | 507.50 g/mol | 477.47 g/mol | , |
| UV λmax (MeOH) | 220, 255, 318, 370 nm | 230, 258, 320, 370 nm | |
| Optical Rotation | Specific value not available in abstract | Specific value not available in abstract | - |
| Solubility | Soluble in methanol, chloroform, ethyl acetate | Soluble in methanol, chloroform, ethyl acetate | , |
Spectroscopic Data
Detailed spectroscopic analysis provides the definitive structural evidence. While the precise peak lists are contained within the full primary articles, the key methodologies are outlined below.
| Technique | Description & Findings | Primary Reference(s) |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and confirm the elemental composition (molecular formula) of the compounds. | |
| ¹H NMR Spectroscopy | Proton NMR spectra were recorded to identify the number and types of hydrogen atoms present. Analysis of chemical shifts, coupling constants, and integration revealed the connectivity of protons and provided insight into the core structure, including the indole and cyclopropapyrroloindole (CPI) moieties. | , |
| ¹³C NMR Spectroscopy | Carbon-13 NMR was used to determine the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic C, aliphatic C), corroborating the proposed structures. | , |
| Infrared (IR) Spectroscopy | IR spectroscopy was used to identify key functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, which are characteristic features of the duocarmycin structure. |
Biological Activity
The duocarmycins were immediately identified by their exceptionally potent cytotoxic activity against a range of murine and human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
-
Cell Culture: Cancer cells (e.g., L1210, P388, HeLa S3) are cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Treatment: Cells are seeded into multi-well plates and exposed to serial dilutions of the purified duocarmycin compound for a set period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or by direct cell counting.
-
IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ Value (approx.) | Reference(s) |
| Duocarmycin A | Murine Leukemia P388 | ~0.02 ng/mL | |
| Murine Sarcoma 180 (in vivo) | Effective | ||
| HeLa S3 | 6 pM (0.006 nM) | ||
| Duocarmycin SA | Murine Leukemia L1210 | 10 pM (0.01 nM) | |
| Murine Leukemia P388 | Effective (in vivo) | ||
| Human Glioblastoma U-138 MG | 1.8 pM (0.0018 nM) | ||
| Human AML Molm-14 | 11.1 pM | ||
| Human AML HL-60 | 112.7 pM |
Mechanism of Action: DNA Alkylation
The biological potency of duocarmycins stems from their ability to act as highly efficient DNA alkylating agents.
-
Minor Groove Binding: The molecule's curved shape and indole subunit allow it to bind non-covalently and selectively within the minor groove of DNA.
-
Sequence Selectivity: This binding is preferential for AT-rich sequences.
-
Activation and Alkylation: Once positioned, the spirocyclopropylhexadienone "warhead" is activated. This leads to the irreversible covalent alkylation of the N3 position of an adenine base.
-
Cellular Consequence: The resulting DNA adduct disrupts DNA replication and transcription, triggering DNA damage response pathways. This damage is often irreparable, leading to cell cycle arrest and programmed cell death (apoptosis).
Visualization: Duocarmycin Mechanism of Action
Conclusion
The initial isolation and characterization of Duocarmycin A and SA were landmark achievements in natural product chemistry. These efforts not only unveiled a new class of molecules with unprecedented cytotoxic potency but also laid the critical groundwork for understanding their sophisticated mechanism of action. The detailed protocols for fermentation, extraction, and purification, combined with rigorous spectroscopic analysis, provided the pure compounds and structural knowledge necessary for decades of subsequent research in medicinal chemistry and oncology. The principles and findings from this foundational work continue to inform the development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 3. Duocarmycin Analog, 372954-15-9 | BroadPharm [broadpharm.com]
- 4. Duocarmycin A, a new antitumor antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of a Potent Threat: A Technical Deep Dive into the High Cytotoxicity of Duocarmycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins, a class of natural products first isolated from Streptomyces bacteria in 1988, represent a family of exceptionally potent antitumor antibiotics.[1] Their profound cytotoxicity, often observed at picomolar concentrations, has cemented their status as compelling candidates for cancer therapeutics, particularly as payloads in antibody-drug conjugates (ADCs).[2] This technical guide delves into the molecular origins of duocarmycin's remarkable cell-killing ability, providing a comprehensive overview of its mechanism of action, the cellular pathways it perturbs, and the experimental methodologies used to elucidate these processes.
The Core of Cytotoxicity: A Unique Mechanism of DNA Alkylation
The extraordinary potency of duocarmycins stems from their unique and efficient mechanism of DNA damage. This process can be dissected into two critical steps: selective binding to the DNA minor groove and subsequent irreversible alkylation of an adenine base.
Structural Determinants of a Lethal Interaction
The duocarmycin scaffold is elegantly designed for its deadly purpose, comprising three key structural motifs:
-
A DNA-binding subunit: This region confers specificity, allowing the molecule to recognize and bind to AT-rich sequences within the minor groove of DNA.
-
A subunit-linking amide: This component optimally positions the molecule within the DNA helix for the subsequent chemical reaction.
-
An alkylating unit: This reactive portion of the molecule, featuring a critical spirocyclopropylhexadienone moiety, is responsible for the covalent modification of DNA.
This precise molecular architecture allows duocarmycins to snugly fit into the minor groove, a deviation from many other alkylating agents that target the major groove.
The Alkylation Reaction: An Irreversible Attack on DNA Integrity
Once nestled in the minor groove, the cyclopropane ring of the alkylating unit is activated. A nucleophilic attack from the N3 position of an adenine base on the least substituted carbon of this cyclopropane ring leads to the formation of a covalent bond. This irreversible alkylation creates a stable DNA adduct, distorting the helical structure and impeding essential cellular processes like DNA replication and transcription. This disruption of DNA architecture is a key contributor to the high cytotoxicity of these compounds.
Quantitative Analysis of Duocarmycin's Potency
The cytotoxic effects of duocarmycins and their analogs have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, and for duocarmycins, these values are often in the picomolar to nanomolar range, highlighting their exceptional cell-killing capabilities.
| Duocarmycin Analog | Cell Line | Cancer Type | IC50 Value |
| Duocarmycin SA (DSA) | HeLa S3 | Human Cervical Carcinoma | 0.00069 nM |
| Duocarmycin A (DUMA) | HeLa S3 | Human Cervical Carcinoma | 0.006 nM |
| Duocarmycin B1 | HeLa S3 | Human Cervical Carcinoma | 0.035 nM |
| Duocarmycin B2 | HeLa S3 | Human Cervical Carcinoma | 0.1 nM |
| Duocarmycin C1 | HeLa S3 | Human Cervical Carcinoma | 8.5 nM |
| Duocarmycin C2 | HeLa S3 | Human Cervical Carcinoma | 0.57 nM |
| Duocarmycin TM | BJAB | Burkitt's Lymphoma | 0.153 µM |
| Duocarmycin TM | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.079 µM |
Cellular Response to Duocarmycin-Induced DNA Damage: A Cascade of Events
The formation of duocarmycin-DNA adducts triggers a complex cellular response, primarily activating DNA damage recognition and repair pathways. However, the stability and nature of these adducts often overwhelm the cell's repair machinery, leading to programmed cell death (apoptosis).
The DNA Damage Response (DDR) Pathway
The primary sensors of duocarmycin-induced DNA lesions, particularly double-strand breaks (DSBs) that can arise from the initial adduct, are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATM-Chk2 Pathway: In response to DSBs, ATM is activated and, in turn, phosphorylates and activates the checkpoint kinase Chk2.
-
ATR-Chk1 Pathway: ATR, in conjunction with its partner ATRIP, recognizes stretches of single-stranded DNA that can be exposed at sites of DNA damage and activates the checkpoint kinase Chk1.
Both Chk1 and Chk2 can then phosphorylate a range of downstream targets to orchestrate the cellular response.
p53: The Guardian of the Genome
A critical downstream effector of the DDR is the tumor suppressor protein p53. Both the ATM-Chk2 and ATR-Chk1 pathways can lead to the phosphorylation and stabilization of p53. Activated p53 acts as a transcription factor, inducing the expression of genes involved in:
-
Cell Cycle Arrest: p53 can halt the cell cycle, typically at the G1/S or G2/M checkpoints, to provide time for DNA repair. This is often mediated by the p53 target gene, p21.
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate apoptosis by upregulating pro-apoptotic proteins such as Bax, PUMA, and Noxa.
The activation of this ATM-Chk2-p53 signaling cascade is a key determinant of duocarmycin's cytotoxic effect.
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the cytotoxicity and mechanism of action of duocarmycin.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Duocarmycin or its analog
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of duocarmycin in complete medium. Remove the old medium from the wells and add 100 µL of the duocarmycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Alkylation Assay (Thermal Cleavage Assay)
This assay is used to identify the specific sites of adenine-N3 alkylation by duocarmycin on a DNA fragment.
Materials:
-
A specific DNA fragment (e.g., a restriction fragment or a PCR product), 5'-end-labeled with 32P
-
Duocarmycin
-
Reaction buffer (e.g., 10 mM sodium cacodylate, pH 7.0)
-
Stop solution (e.g., formamide containing loading dyes)
-
Piperidine (1 M)
-
Denaturing polyacrylamide gel (e.g., 8%)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or X-ray film
Procedure:
-
DNA Labeling: The DNA fragment of interest is labeled at the 5'-end with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Drug-DNA Incubation: The 32P-labeled DNA fragment is incubated with varying concentrations of duocarmycin in the reaction buffer at 37°C for a set period (e.g., 1-4 hours).
-
Thermal Cleavage: The reaction is stopped, and the DNA is subjected to heat treatment (e.g., 90°C for 30 minutes) in a neutral buffer. This heat treatment specifically cleaves the DNA backbone at the site of the thermally labile adenine-N3 adduct.
-
Piperidine Treatment (Optional): For comparison and to identify all potential sites of modification, a parallel reaction can be treated with 1 M piperidine at 90°C for 30 minutes. Piperidine cleaves the DNA at abasic sites, which can be formed from the alkylated adenine.
-
Gel Electrophoresis: The DNA fragments from the thermal cleavage reaction are denatured by adding the stop solution and heating. The samples are then loaded onto a denaturing polyacrylamide sequencing gel. A Maxam-Gilbert sequencing ladder of the same DNA fragment can be run alongside to precisely identify the alkylation sites.
-
Visualization: After electrophoresis, the gel is dried and exposed to a phosphorimager screen or X-ray film to visualize the radiolabeled DNA fragments. The bands on the gel correspond to the sites of DNA cleavage, and thus, the sites of duocarmycin alkylation.
Visualizing the Molecular Mayhem
The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in duocarmycin's cytotoxic action.
Caption: Duocarmycin's mechanism of action, from DNA binding to cytotoxicity.
Caption: Duocarmycin-induced DNA damage response signaling cascade.
Caption: Workflow for determining duocarmycin's cytotoxicity using the MTT assay.
Conclusion
The high cytotoxicity of duocarmycin is a direct consequence of its sophisticated molecular design, which facilitates a highly efficient and irreversible alkylation of DNA. This initial lesion triggers a cascade of cellular events, ultimately leading to programmed cell death. A thorough understanding of this mechanism, from the initial DNA binding event to the intricacies of the cellular response, is paramount for the rational design and development of next-generation duocarmycin-based cancer therapies. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore and harness the potent cytotoxic potential of this remarkable class of natural products.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Duocarmycin MB Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent, naturally derived antitumor agents that exert their cytotoxic effects through a sequence-selective alkylation of DNA.[1] Their exceptional potency makes them attractive payloads for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent.[2] This application note provides a detailed protocol for the preparation and characterization of a Duocarmycin MB (a synthetic analogue) ADC, utilizing a common conjugation strategy involving the reduction of interchain disulfide bonds in the antibody and subsequent alkylation with a maleimide-functionalized this compound linker-drug.
The mechanism of action for duocarmycin-based ADCs begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell.[3] Following internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the duocarmycin payload. The payload then translocates to the nucleus, binds to the minor groove of DNA, and irreversibly alkylates adenine at the N3 position.[1] This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[4]
Data Presentation
The following tables summarize key quantitative data for a well-characterized duocarmycin-based ADC, SYD985 (trastuzumab duocarmazine), which serves as a representative example.
Table 1: Physicochemical Characteristics of SYD985
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | ~2.8 | Hydrophobic Interaction Chromatography (HIC) |
| Predominant DAR Species | DAR2 and DAR4 (in an approx. 2:1 ratio) | Hydrophobic Interaction Chromatography (HIC) |
Table 2: In Vitro Cytotoxicity of SYD985 in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | 3+ | 6.9 |
| UACC-893 | 3+ | 54.1 |
| NCI-N87 | 3+ | Not Reported |
| MDA-MB-175-VII | 2+ | Not Reported |
| ZR-75-1 | 1+ | Not Reported |
Table 3: In Vivo Efficacy of SYD985 in a BT-474 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Complete Tumor Remission |
| SYD985 | 5 | Significant | 7 out of 8 mice |
| T-DM1 | 5 | - | 0 out of 8 mice |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a this compound ADC.
Part 1: Antibody Preparation and Disulfide Bond Reduction
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Degassed buffers
-
Centrifugal filter units (e.g., 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
If the antibody is in a different storage buffer, perform a buffer exchange into the Reaction Buffer using a centrifugal filter unit.
-
-
TCEP Solution Preparation:
-
Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
-
-
Reduction Reaction:
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 5-10 fold molar excess of TCEP per mole of antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal time and TCEP concentration should be determined empirically for each antibody.
-
-
Removal of Excess TCEP:
-
After incubation, remove the excess TCEP by buffer exchange using a centrifugal filter unit. Wash the antibody with at least 3 volumes of degassed Reaction Buffer.
-
The reduced antibody with free thiol groups is now ready for conjugation.
-
Part 2: Conjugation of this compound Linker-Drug
This protocol details the conjugation of the maleimide-activated this compound linker-drug to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Part 1
-
This compound-linker with a maleimide group (dissolved in an organic solvent like DMSO)
-
Reaction Buffer (as in Part 1)
-
Quenching solution: N-acetylcysteine or cysteine in Reaction Buffer
Procedure:
-
Linker-Drug Preparation:
-
Prepare a stock solution of the this compound-maleimide linker-drug in DMSO at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in the Reaction Buffer.
-
Add the this compound-maleimide linker-drug solution to the reduced antibody solution with gentle stirring. A typical starting molar excess of the linker-drug is 5-10 fold over the available thiol groups.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a 5-10 fold molar excess of N-acetylcysteine or cysteine over the initial amount of linker-drug.
-
Incubate for an additional 30 minutes at room temperature.
-
Part 3: Purification of the this compound ADC
This section describes the purification of the ADC to remove unconjugated drug-linker, antibody fragments, and aggregates.
Materials:
-
Crude ADC reaction mixture from Part 2
-
Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent)
-
Hydrophobic Interaction Chromatography (HIC) system and column (e.g., Phenyl Sepharose or equivalent)
-
SEC and HIC buffers (see below)
-
Sterile, pyrogen-free formulation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Size Exclusion Chromatography (SEC) for Aggregate Removal:
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC using the formulation buffer at a constant flow rate.
-
Collect the fractions corresponding to the monomeric ADC peak, which will be the main peak eluting at the expected molecular weight for the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation and Unconjugated Drug Removal:
-
HIC is the primary method for analyzing and purifying ADCs based on their drug-to-antibody ratio (DAR).
-
Buffer A (High Salt): 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Equilibrate the HIC column with Buffer A.
-
Load the SEC-purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B. Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Collect fractions corresponding to the desired DAR species. For example, for SYD985, fractions containing predominantly DAR2 and DAR4 are collected.
-
-
Buffer Exchange and Formulation:
-
Pool the desired HIC fractions.
-
Perform a final buffer exchange into the desired formulation buffer using a centrifugal filter unit or dialysis.
-
Sterile filter the final ADC product and store at 2-8°C.
-
Part 4: Characterization of the this compound ADC
This part outlines the key analytical methods to characterize the prepared ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Analyze the purified ADC using an analytical HIC column with the same buffer system as in the purification step.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will separate into distinct peaks.
-
Calculate the average DAR by determining the relative area of each peak and using the following formula:
-
Average DAR = Σ (% Peak Area of DARn * n) / 100
-
Where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Plate cancer cells with varying levels of target antigen expression in 96-well plates.
-
Treat the cells with serial dilutions of the this compound ADC and control antibodies.
-
Incubate for 72-96 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
3. In Vivo Efficacy in Xenograft Models:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors are established, administer the this compound ADC, a negative control ADC, and vehicle control intravenously.
-
Monitor tumor volume and body weight over time.
-
Efficacy is determined by the extent of tumor growth inhibition or regression compared to the control groups.
Mandatory Visualizations
Caption: Experimental workflow for this compound ADC preparation.
Caption: Duocarmycin ADC mechanism of action signaling pathway.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro | MDPI [mdpi.com]
Application Notes and Protocols: Duocarmycin MB in Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Duocarmycin MB and its analogues in breast cancer cell line experiments. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experimental procedures.
Introduction
Duocarmycins are a class of highly potent, naturally derived antitumor agents. Their mechanism of action involves the sequence-selective alkylation of DNA, making them effective cytotoxic agents against a broad range of cancer cells. This compound is a synthetic analogue designed for improved stability and potency, often utilized as a payload in antibody-drug conjugates (ADCs). These notes focus on the application of this compound and related compounds in the context of breast cancer research.
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined mechanism:
-
DNA Minor Groove Binding: this compound selectively binds to the minor groove of DNA, with a preference for AT-rich sequences.
-
DNA Alkylation: Upon binding, it irreversibly alkylates the N3 position of adenine. This covalent modification distorts the DNA helix.
-
Induction of DNA Damage: The DNA adducts formed by this compound trigger the DNA Damage Response (DDR) pathway.
-
Cell Cycle Arrest and Apoptosis: The activation of the DDR leads to cell cycle arrest, primarily at the G2/M phase, providing time for DNA repair.[1][2] If the damage is too extensive, the cell is directed towards programmed cell death (apoptosis). This process is effective in both dividing and non-dividing cells.[3]
Data Presentation
The following tables summarize the cytotoxic effects of Duocarmycin analogues and Duocarmycin-based ADCs on various breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of a Duocarmycin Analogue in Breast Cancer Cell Lines
| Cell Line | Duocarmycin Analogue (DP-63) IC50 (nM) |
| MDA-MB-231 | 1.7 |
| MCF7 | 0.8 |
Data from a study on a novel Duocarmycin analogue, DP-63, demonstrating potent antiproliferative activity.[4]
Table 2: In Vitro Cytotoxicity (IC50) of Duocarmycin-Based ADC (SYD985) in Breast Cancer Cell Lines with Varying HER2 Expression
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) |
| SK-BR-3 | 3+ | 15.3 |
| UACC-893 | 3+ | 10.1 |
| NCI-N87 (Gastric) | 3+ | 14.5 |
| SK-OV-3 (Ovarian) | 2+ | 32.4 |
| MDA-MB-175-VII | 1+ | 67.4 |
| ZR-75-1 | 1+ | 14.9 |
SYD985 is a HER2-targeting antibody-drug conjugate utilizing a Duocarmycin payload. The data illustrates the potent activity of the Duocarmycin payload even in cell lines with low HER2 expression.
Table 3: Apoptosis and Cell Cycle Effects of a Bifunctional Duocarmycin Analogue
| Cell Line | Treatment Concentration | % Sub-G1 (Apoptosis) | Cell Cycle Arrest Phase |
| Various Cancer Cells | 10 nM - 1 µM | Concentration-dependent increase | - |
| Various Cancer Cells | 1 nM | Not specified | S Phase |
A bifunctional Duocarmycin analogue was shown to induce a concentration-dependent increase in the sub-G1 population, indicative of apoptosis. At a lower concentration (1 nM), it induced S phase arrest.[4]
Mandatory Visualizations
Signaling Pathway of Duocarmycin-Induced Cell Death
References
Application of Duocarmycin MB in Patient-Derived Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics. Their mechanism of action involves sequence-selective alkylation of DNA, leading to cell death. Duocarmycin SA, a synthetic analog, exhibits exceptional potency with IC50 values in the picomolar range.[1] This high cytotoxicity makes it an attractive payload for antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic agents to cancer cells. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel cancer therapies due to their ability to retain the characteristics of the original human tumor. This document provides detailed application notes and protocols for the use of Duocarmycin MB (and its derivatives in the form of ADCs) in PDX models.
Mechanism of Action of Duocarmycin
Duocarmycins exert their cytotoxic effects by binding to the minor groove of DNA, specifically in AT-rich sequences.[2][3] The molecule then alkylates the N3 position of adenine, leading to the formation of irreversible covalent adducts with DNA.[3] This DNA damage disrupts essential cellular processes, including replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1] The potency of Duocarmycin SA is attributed to its stable structure, which remains inactive until it is within the DNA minor groove, thereby minimizing off-target effects.
The signaling pathway leading to apoptosis following Duocarmycin-induced DNA damage is multifaceted. The initial DNA lesions are recognized by the cell's DNA damage response (DDR) machinery. This triggers a cascade of signaling events, often involving the activation of kinases such as ATM and ATR, which in turn phosphorylate a variety of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or if the damage is too severe, initiate apoptosis through the intrinsic mitochondrial pathway.
References
- 1. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine [jstage.jst.go.jp]
Application Notes and Protocols for the Experimental Use of Duocarmycin MB in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Duocarmycin MB and its analogs, particularly as payloads in Antibody-Drug Conjugates (ADCs), for solid tumor research. Detailed protocols for key experiments are provided to guide researchers in their preclinical investigations.
Introduction to this compound
This compound is a potent cytotoxic agent belonging to a class of DNA alkylating agents originally isolated from Streptomyces bacteria.[1][2] Its mechanism of action involves binding to the minor groove of DNA and selectively alkylating adenine bases at the N3 position.[1][3] This covalent modification of DNA disrupts its architecture, leading to the inhibition of replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] Due to their high potency, with IC50 values often in the picomolar to low nanomolar range, duocarmycins are highly effective antitumor agents.
The development of ADCs has further enhanced the therapeutic potential of duocarmycins by enabling their targeted delivery to cancer cells, thereby minimizing systemic toxicity. A notable example is MGC018, an ADC composed of an anti-B7-H3 monoclonal antibody conjugated to a duocarmycin payload (vc-seco-DUBA). Preclinical studies have demonstrated the potent antitumor activity of duocarmycin-based ADCs in a variety of solid tumor models, including breast, ovarian, lung, prostate, and head and neck cancers.
Mechanism of Action and Signaling Pathways
Duocarmycin's cytotoxic effect is initiated by the alkylation of DNA, which triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway. This pathway is crucial for maintaining genomic integrity and involves a complex network of proteins that detect DNA lesions, signal their presence, and mediate DNA repair or, if the damage is too severe, induce apoptosis.
Key events in the duocarmycin-induced signaling pathway include:
-
DNA Adduct Formation: Duocarmycin binds to the minor groove of AT-rich sequences in DNA and alkylates the N3 position of adenine.
-
DNA Damage Recognition: The resulting DNA adducts are recognized by components of the cellular DNA repair machinery.
-
Activation of DDR Pathways: The recognition of DNA damage activates several repair pathways, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which attempt to remove the adducts.
-
Cell Cycle Arrest and Apoptosis: If the DNA damage is extensive and cannot be repaired, the DDR pathway can trigger cell cycle arrest and programmed cell death (apoptosis), often involving the p53 tumor suppressor protein.
Signaling Pathway Diagram
Caption: Mechanism of action of a Duocarmycin-based ADC, including the bystander effect.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Duocarmycin and its ADC derivatives against various solid tumor cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs
| Cancer Type | Cell Line | Duocarmycin Analog | Incubation Time | Assay/Endpoint | IC50 | Reference |
| Human Uterine Cervix Carcinoma | HeLa S3 | DUMA | 1 h | Growth Inhibition | 0.12 nM | |
| Human Uterine Cervix Carcinoma | HeLa S3 | DUMA | 1 h | Growth Inhibition | 0.006 nM | |
| Human Uterine Cervix Carcinoma | HeLa S3 | DUMB1 | 1 h | Growth Inhibition | 0.035 nM | |
| Human Uterine Cervix Carcinoma | HeLa S3 | DUMB2 | 1 h | Growth Inhibition | 0.1 nM | |
| Human Uterine Cervix Carcinoma | HeLa S3 | DUMC1 | 1 h | Growth Inhibition | 8.5 nM | |
| Human Uterine Cervix Carcinoma | HeLa S3 | DUMC2 | 1 h | Growth Inhibition | 0.57 nM | |
| Mouse Lymphocytic Leukemia | L1210 | Duocarmycin SA | 72 h | Growth Inhibition | 0.01 nM | |
| Human Glioblastoma | U-138 MG | Duocarmycin SA | 72 h | Cell Viability | 0.4 nM |
Table 2: In Vivo Efficacy of MGC018 (Anti-B7-H3 Duocarmycin ADC)
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Complete Regressions | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | 6 mg/kg | 98% reduction in tumor volume | 4/5 | |
| Ovarian Cancer | PA-1 | 10 mg/kg | 89% reduction in tumor volume | 3/6 | |
| Ovarian Cancer | PA-1 | 6 mg/kg | 91% reduction in tumor volume | 2/6 | |
| Ovarian Cancer | PA-1 | 3 mg/kg | 43% reduction in tumor volume | 1/6 |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a Duocarmycin-based ADC using a tetrazolium-based colorimetric assay (e.g., MTT or XTT).
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
Duocarmycin-based ADC
-
Isotype control ADC
-
Free duocarmycin payload
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Duocarmycin-based ADC, isotype control ADC, and free payload in complete medium. Remove the existing medium from the cells and add the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate overnight.
-
XTT Assay: Add XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Xenograft Tumor Model Study
This protocol outlines the evaluation of the antitumor efficacy of a Duocarmycin-based ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Duocarmycin-based ADC
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the Duocarmycin-based ADC (e.g., via intravenous injection) and vehicle control according to the desired dosing schedule.
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition and assess for any complete tumor regressions.
Bystander Killing Assay
This protocol is designed to assess the ability of a Duocarmycin-based ADC to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should be sensitive to the free duocarmycin payload)
-
Complete cell culture medium
-
Duocarmycin-based ADC
-
Isotype control ADC
-
Fluorescently labeled Ag- cells (optional, for co-culture)
-
6-well and 96-well plates
Procedure (Conditioned Medium Transfer Method):
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere.
-
Treat the cells with a high concentration of the Duocarmycin-based ADC or isotype control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium) and filter it to remove any detached cells.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
Replace the medium with the collected conditioned medium (undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free duocarmycin payload.
-
-
Incubation and Viability Assessment: Incubate for 48-72 hours and assess the viability of the Ag- cells using a standard cell viability assay.
Visualizations of Experimental Workflows
Experimental Workflow for ADC Evaluation
Caption: A generalized workflow for the preclinical evaluation of Duocarmycin-based ADCs.
Logical Relationship in Bystander Effect Assay
Caption: Logical flow of the conditioned medium transfer bystander killing assay.
References
Application Notes: Flow Cytometry Analysis of Duocarmycin-Treated Cells
Introduction
Duocarmycins are a class of highly potent, naturally derived antitumor agents. Their mechanism of action involves binding to the minor groove of DNA and subsequently causing irreversible alkylation, primarily of adenine bases. This disruption of DNA integrity triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][2][3][4] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular response to Duocarmycin treatment, providing critical data for drug development and mechanistic studies. These application notes provide detailed protocols for analyzing cell cycle progression and apoptosis in Duocarmycin-treated cells using flow cytometry.
Mechanism of Action: Duocarmycin-Induced Cell Death
Duocarmycin's potent cytotoxicity stems from its ability to induce DNA double-strand breaks (DSBs).[1] This DNA damage activates cellular DNA damage checkpoints, leading to cell cycle arrest, predominantly at the G2/M phase, to allow time for DNA repair. If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.
Data Presentation
The following tables summarize quantitative data from studies on Duocarmycin SA (DSA) treated acute myeloid leukemia (AML) cell lines, Molm-14 and HL-60.
Table 1: Duocarmycin SA (DSA) Induced G2/M Cell Cycle Arrest in AML Cell Lines
| Cell Line | Treatment (DSA Concentration) | Duration (hours) | % of Cells in G2/M Phase (Mean ± SEM) |
| Molm-14 | Vehicle (DMSO) | 24 | ~20% |
| 20 pM | 24 | ~25% | |
| 100 pM | 24 | ~45% | |
| 500 pM | 24 | ~60%** | |
| HL-60 | Vehicle (DMSO) | 72 | ~15% |
| 100 pM | 72 | ~20% | |
| 250 pM | 72 | ~30% | |
| 500 pM | 72 | ~35%** |
*p < 0.05, **p < 0.01. Data adapted from studies on AML cells.
Table 2: Duocarmycin SA (DSA) Induced Apoptosis in AML Cell Lines (Annexin V Assay)
| Cell Line | Treatment (DSA Concentration) | Duration (hours) | % Apoptotic Cells (Annexin V+) |
| Molm-14 | 0 pM | 72 | 4.5% |
| 20 pM | 72 | 9.4% | |
| 100 pM | 72 | 56.7% | |
| 500 pM | 72 | 92.0% | |
| HL-60 | Vehicle (DMSO) | 72 | <10% |
| 100 pM | 72 | ~15% | |
| 250 pM | 72 | >50% | |
| 500 pM | 72 | >60% |
Data adapted from studies on AML cells.
Mandatory Visualizations
Caption: Duocarmycin's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis of Duocarmycin-treated cells.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold (-20°C)
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with various concentrations of Duocarmycin and a vehicle control for the desired time period.
-
Harvest approximately 1-5 x 10^5 cells per sample by centrifugation. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant.
-
-
Fixation:
-
Gently vortex the cell pellet while adding 1-2 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and decant the ethanol.
-
Wash the cell pellet twice with 3 mL of cold PBS, centrifuging at 300-400 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with Duocarmycin at desired concentrations and for the appropriate duration. Include a vehicle-treated negative control.
-
Collect 1-5 x 10^5 cells per sample by centrifugation.
-
Wash the cells once with cold PBS and carefully remove the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data, collecting signals for FITC (e.g., FL-1) and PI (e.g., FL-3).
-
Analyze the resulting dot plot:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
References
- 1. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro | MDPI [mdpi.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
Application Notes and Protocols: Duocarmycin Analogues in Overcoming Multi-dDrug Resistance
Introduction
The duocarmycins are a class of potent, naturally occurring antitumor antibiotics isolated from Streptomyces species. Their unique mechanism of action, involving DNA minor groove alkylation, makes them effective against a broad range of cancer cells, including those that have developed resistance to conventional chemotherapeutic agents. This document provides an overview of the applications of duocarmycin analogues, with a focus on Duocarmycin SA, in overcoming multi-drug resistance (MDR), and includes detailed protocols for their in vitro evaluation.
Duocarmycins exhibit a high degree of cytotoxicity, with IC50 values in the picomolar to nanomolar range. Their activity is attributed to a common pharmacophore that, upon activation, alkylates the N3 position of adenine in the minor groove of DNA. This action is independent of the cell cycle phase and is effective against both dividing and non-dividing cells. Notably, duocarmycins are not typically substrates for the P-glycoprotein (P-gp) pump, a common mechanism of MDR, allowing them to retain their potency in resistant cancer cell lines.
Quantitative Data: In Vitro Efficacy of Duocarmycin Analogues
The following table summarizes the in vitro cytotoxic activity of Duocarmycin SA and related analogues against various cancer cell lines, including those exhibiting multi-drug resistance.
| Compound | Cell Line | Cancer Type | Resistance Phenotype | IC50 (M) | Reference |
| Duocarmycin SA | MES-SA | Uterine Sarcoma | Drug-sensitive | 1.0 x 10⁻¹¹ | |
| Duocarmycin SA | MES-SA/Dx5 | Uterine Sarcoma | Doxorubicin-resistant (P-gp overexpression) | 1.0 x 10⁻¹¹ | |
| Duocarmycin SA | HCT-15 | Colon Carcinoma | Drug-resistant (P-gp overexpression) | 1.0 x 10⁻¹⁰ | |
| (+)-Duocarmycin A | 2008 | Ovarian | Drug-sensitive | 2.0 x 10⁻¹¹ | |
| (+)-Duocarmycin A | 2008/C13 | Ovarian | Cisplatin-resistant | 2.0 x 10⁻¹¹ | |
| (+)-Duocarmycin A | L1210 | Murine Leukemia | - | 1.0 x 10⁻¹¹ | |
| (+)-Duocarmycin A | HL-60 | Human Promyelocytic Leukemia | - | 1.0 x 10⁻¹¹ | |
| (+)-Duocarmycin A | HCT-116 | Human Colon Carcinoma | - | 1.0 x 10⁻¹¹ | |
| (+)-Duocarmycin A | SW-620 | Human Colon Carcinoma | - | 1.0 x 10⁻¹¹ | |
| (+)-Duocarmycin A | A-549 | Human Lung Carcinoma | - | 1.0 x 10⁻¹¹ | |
| (+)-Duocarmycin A | MCF-7 | Human Breast Carcinoma | - | 1.0 x 10⁻¹¹ | |
| (-)-Duocarmycin A | 2008 | Ovarian | Drug-sensitive | 2.0 x 10⁻⁹ | |
| (-)-Duocarmycin A | 2008/C13 | Ovarian | Cisplatin-resistant | 2.0 x 10⁻⁹ |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol describes the determination of the cytotoxic activity of duocarmycin analogues against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Duocarmycin analogue stock solution (e.g., 1 mM in DMSO)
-
Adherent cancer cell lines (drug-sensitive and MDR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the duocarmycin analogue in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Mechanisms of Action
Mechanism of Duocarmycin Action
Duocarmycins are prodrugs that are activated intracellularly. The activation involves the cleavage of a protecting group, which then allows for the spirocyclization of the molecule to form a reactive cyclopropane ring. This activated form of the drug then alkylates the N3 position of adenine in the minor groove of DNA. This DNA alkylation leads to strand breaks and ultimately triggers apoptotic cell death.
Overcoming Multi-Drug Resistance
A primary mechanism of MDR in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. Duocarmycin analogues, including Duocarmycin SA, are generally poor substrates for P-gp. This allows them to bypass this common resistance mechanism and maintain their potent cytotoxic activity in MDR cells.
Application Notes and Protocols for In Vivo Efficacy Studies of Duocarmycin MB-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent DNA-alkylating agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to potent antitumor activity.[1][2][3] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Duocarmycin MB-based ADCs, with a particular focus on the well-documented agent, SYD985 (trastuzumab duocarmazine). SYD985 is an ADC composed of the HER2-targeting antibody trastuzumab linked to a cleavable linker-drug, vc-seco-DUBA (valine-citrulline-seco-duocarmycin-hydroxybenzamide-azaindole).[4][5] Preclinical studies have demonstrated its promising antitumor activity in a variety of cancer models, including those with low HER2 expression.
Key Concepts and Mechanisms
Duocarmycin-based ADCs like SYD985 function through a multi-step process. The ADC binds to its target receptor on the surface of cancer cells (e.g., HER2 for SYD985), leading to internalization. Once inside the cell, the linker is cleaved by intracellular enzymes, such as cathepsin B, releasing the active duocarmycin payload. The active toxin then translocates to the nucleus, binds to the minor groove of DNA, and alkylates the DNA, ultimately leading to cell death. A notable feature of some duocarmycin-based ADCs is their ability to induce bystander killing, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
Data Summary: In Vivo Efficacy of SYD985
The following tables summarize the quantitative data from various preclinical in vivo studies of SYD985 in different cancer models.
Table 1: Efficacy of SYD985 in High HER2-Expressing (3+) Breast Cancer Models
| Animal Model | Treatment | Dose (mg/kg) | Outcome | Citation |
| BT-474 Xenograft | SYD985 (single dose) | 5 | 7 out of 8 mice showed complete tumor remission | |
| BT-474 Xenograft | T-DM1 (single dose) | Not specified | No complete tumor remission observed | |
| MAXF1162 PDX | SYD985 (single dose) | Dose-dependent | Tumor growth inhibition | |
| MAXF1322 PDX | SYD985 (single dose) | Dose-dependent | Tumor growth inhibition |
Table 2: Efficacy of SYD985 in Low to Moderate HER2-Expressing (1+/2+) Cancer Models
| Animal Model | HER2 Status | Treatment | Dose (mg/kg) | Outcome | Citation |
| Breast Cancer PDX | 1+ and 2+ | SYD985 | Not specified | Very active antitumor activity | |
| Breast Cancer PDX | 1+ and 2+ | T-DM1 | Not specified | No significant antitumor activity | |
| Epithelial Ovarian Carcinoma (EOC) Xenograft | 3+ | SYD985 (single injection) | 3 | Significant tumor growth inhibition (p=0.0002 at 22 days vs. T-DM1) | |
| EOC Xenograft | 3+ | SYD985 (single injection) | 10 | Significant tumor growth inhibition (p=0.0001 at 15 days vs. T-DM1) and 40% complete tumor regression | |
| Uterine & Ovarian Carcinosarcoma Xenograft | 3+ | SYD985 (single injection) | 3 | 60% of mice cured with no recurrence | |
| Uterine & Ovarian Carcinosarcoma Xenograft | 3+ | SYD985 (single injection) | 10 | 100% of mice cured with no recurrence |
Experimental Protocols
This section provides detailed protocols for conducting in vivo efficacy studies with this compound-based ADCs.
Animal Models and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude or CD-1 nude) or other immunodeficient strains are commonly used.
-
Cell Line Xenografts:
-
Culture tumor cells (e.g., BT-474 for high HER2, MDA-MB-175-VII for low HER2) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from consenting patients.
-
Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunodeficient mice.
-
Once tumors are established, they can be passaged to subsequent cohorts of mice for efficacy studies.
-
ADC Preparation and Administration
-
Reconstitution: Reconstitute the lyophilized ADC (e.g., SYD985) in sterile water for injection or a buffer specified by the manufacturer.
-
Dilution: Dilute the reconstituted ADC to the desired final concentration in a sterile, non-pyrogenic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline.
-
Administration: Administer the ADC intravenously (i.v.) via the tail vein. The volume of injection is typically 100-200 µL per mouse.
In Vivo Efficacy Study Design
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth once tumors are palpable.
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution used to dilute the ADC.
-
ADC Treatment Groups: Administer the this compound-based ADC at various dose levels (e.g., 1, 3, 5, 10 mg/kg).
-
Comparator ADC Group (Optional): Include a group treated with a relevant comparator ADC, such as T-DM1.
-
Isotype Control ADC Group (Optional): Include a group treated with a non-binding isotype control ADC to demonstrate target-specificity.
-
-
Dosing Schedule: Treatment can be administered as a single dose or in multiple doses (e.g., once weekly for 4 weeks).
-
Endpoints:
-
Primary Endpoint: Tumor growth inhibition. This can be assessed by comparing the mean tumor volume in the treated groups to the control group.
-
Secondary Endpoints:
-
Complete or partial tumor regression.
-
Survival analysis.
-
Body weight monitoring to assess toxicity.
-
Histological or immunohistochemical analysis of tumors at the end of the study.
-
-
-
Euthanasia Criteria: Mice should be euthanized if the tumor volume exceeds a predetermined limit (e.g., 1500 mm³), if tumors become necrotic, or if the mice show signs of significant distress or weight loss.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound-based ADCs.
Proposed Signaling Pathway of Duocarmycin-Based ADCs
Caption: Mechanism of action for this compound-based ADCs.
References
Application Notes and Protocols for Assessing Duocarmycin SA Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular activity of Duocarmycin SA (DSA), a potent DNA alkylating agent with significant antitumor properties. The following sections detail the mechanism of action of DSA and provide step-by-step instructions for key cell culture-based assays to evaluate its efficacy.
Introduction to Duocarmycin SA
Duocarmycin SA is a member of a class of highly potent antitumor antibiotics isolated from Streptomyces species.[1][2] Its mechanism of action involves sequence-selective alkylation of DNA at the N3 position of adenine in the minor groove, particularly within AT-rich sequences.[1][2][3] This covalent binding to DNA disrupts the DNA architecture, leading to an inhibition of replication and transcription, ultimately triggering a cascade of cellular responses that can result in cell cycle arrest and apoptosis. DSA has demonstrated exceptional cytotoxicity at picomolar concentrations across a range of cancer cell lines.
Mechanism of Action: DNA Damage and Apoptosis Induction
Duocarmycin SA exerts its cytotoxic effects primarily through the induction of DNA damage. The formation of DNA adducts by DSA can lead to double-strand breaks (DSBs). This DNA damage activates cellular DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, cells are directed towards programmed cell death, or apoptosis. A key indicator of DSBs is the phosphorylation of histone H2A.X (γH2A.X). The activation of the apoptotic cascade often involves the ATM-Chk2-p53 pathway and key proteins such as caspases, Bax, and Bcl-2.
Caption: Duocarmycin SA Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of Duocarmycin SA across various cancer cell lines.
Table 1: IC50 Values of Duocarmycin SA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| Molm-14 | Acute Myeloid Leukemia | 11.12 | |
| HL-60 | Acute Myeloid Leukemia | 122.7 | |
| L1210 | Mouse Lymphocytic Leukemia | 10 | |
| HeLa S3 | Human Cervical Carcinoma | 0.69 | |
| U-138 MG | Glioblastoma | 400 | |
| LN18 | Glioblastoma | 4 | |
| T98G | Glioblastoma | 11 |
Table 2: Effects of Duocarmycin SA on Acute Myeloid Leukemia (AML) Cells
| Assay | Cell Line | Concentration (pM) | Result |
| Proliferation (EdU+) | Molm-14 | 0 | 63.5% |
| 20 | 37.6% | ||
| 100 | 14.3% | ||
| 500 | 2.9% | ||
| Apoptosis (Annexin V+) | Molm-14 | 0 | 4.5% |
| 20 | 9.4% | ||
| 100 | 56.7% | ||
| 500 | 92.0% |
Experimental Protocols
Detailed methodologies for key experiments to assess Duocarmycin SA activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Duocarmycin SA in complete medium.
-
Remove the medium from the wells and add 100 µL of the Duocarmycin SA dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a non-linear regression model.
Caption: MTT Assay Workflow.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
6-well plates or petri dishes
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet staining solution
Protocol:
-
Harvest and count cells.
-
Plate an appropriate number of cells per well of a 6-well plate. The number of cells to be seeded depends on the expected toxicity of the treatment.
-
Allow cells to attach for a few hours.
-
Treat the cells with various concentrations of Duocarmycin SA.
-
Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. A colony is defined as a cluster of at least 50 cells.
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with fixation solution for 5 minutes at room temperature.
-
Remove the fixation solution and add 0.5% crystal violet solution for 2 hours at room temperature.
-
Carefully wash the wells with tap water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Caption: Clonogenic Assay Workflow.
Cell Cycle Analysis
This protocol uses 5-ethynyl-2'-deoxyuridine (EdU) incorporation and flow cytometry to analyze the effect of Duocarmycin SA on the cell cycle.
Materials:
-
EdU incorporation kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)
-
Propidium Iodide (PI) or 7-AAD for DNA content staining
-
Flow cytometer
Protocol:
-
Seed cells and treat with Duocarmycin SA for the desired time (e.g., 96 hours).
-
Add EdU to the cell culture medium and incubate for a period to allow for incorporation into newly synthesized DNA.
-
Harvest and fix the cells according to the manufacturer's protocol.
-
Permeabilize the cells.
-
Perform the "click" reaction to fluorescently label the incorporated EdU.
-
Stain the cells with a DNA content dye like PI or 7-AAD.
-
Analyze the cells by flow cytometry.
-
Gate on the cell population and analyze the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. Duocarmycin SA has been shown to induce G2/M arrest.
Apoptosis Assay (Annexin V/7-AAD Staining)
This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and 7-aminoactinomycin D (7-AAD) to identify dead cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with 7-AAD
-
Flow cytometer
Protocol:
-
Seed cells and treat with Duocarmycin SA for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and 7-AAD to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, 7-AAD-negative), late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive), and live cells (Annexin V-negative, 7-AAD-negative).
DNA Damage Assessment (γH2A.X Staining)
This immunofluorescence assay detects the formation of γH2A.X foci, a marker for DNA double-strand breaks.
Materials:
-
Primary antibody against phospho-histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with Duocarmycin SA for the desired duration.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with the primary anti-γH2A.X antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the γH2A.X foci per nucleus using a fluorescence microscope and image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
References
Application Notes and Protocols for the Development of Duocarmycin MB Prodrugs in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Duocarmycin MB prodrugs, a class of highly potent antitumor agents. The information is intended to guide researchers in the synthesis, in vitro characterization, and in vivo assessment of these compounds for targeted cancer therapy.
Introduction to Duocarmycin Prodrugs
Duocarmycins are natural products that exhibit picomolar cytotoxic activity through a sequence-selective alkylation of DNA.[1][2] Their mechanism of action involves binding to the minor groove of DNA and alkylating the N3 position of adenine, which disrupts DNA architecture and leads to apoptosis.[2][3] Due to their high potency and associated systemic toxicity, the clinical application of duocarmycins has been limited.[1] To address this challenge, prodrug strategies have been developed to achieve selective activation of the cytotoxic agent within the tumor microenvironment, thereby minimizing off-target effects.
Several prodrug approaches have been explored, including:
-
Reductively Activated Prodrugs: These prodrugs are designed to be activated in the hypoxic environment characteristic of many solid tumors. An example is BocNHO-CBI-indole2, which is activated by nucleophilic cleavage of a weak N-O bond.
-
Enzyme-Activatable Prodrugs: These prodrugs incorporate a masking group that can be cleaved by enzymes overexpressed in the tumor microenvironment, such as β-glucuronidase.
-
Antibody-Drug Conjugates (ADCs): In this approach, a duocarmycin derivative is linked to a monoclonal antibody that targets a tumor-specific antigen, enabling targeted delivery of the cytotoxic payload.
This document provides detailed protocols for the synthesis of a reductively activated duocarmycin prodrug, as well as for key in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro potency of various duocarmycin derivatives and prodrugs across different cancer cell lines.
Table 1: IC50 Values of Duocarmycin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Duocarmycin A (DUMA) | HeLa S3 | Cervical Carcinoma | 0.006 |
| Duocarmycin B1 | HeLa S3 | Cervical Carcinoma | 0.035 |
| Duocarmycin B2 | HeLa S3 | Cervical Carcinoma | 0.1 |
| Duocarmycin C1 | HeLa S3 | Cervical Carcinoma | 8.5 |
| Duocarmycin C2 | HeLa S3 | Cervical Carcinoma | 0.57 |
| Duocarmycin SA (DSA) | HeLa S3 | Cervical Carcinoma | 0.00069 |
| Prodrug 4a (glucuronide) | - | - | 610 |
| Prodrug 4a + β-glucuronidase | - | - | 0.9 |
| Prodrug 4b (glucuronide methyl ester) | - | - | 3300 |
| Prodrug 4b + β-glucuronidase | - | - | 2.1 |
Table 2: IC50 Values of BocNHO-CBI-indole2 and CBI-indole2 in Human and Murine Cancer Cell Lines
| Compound | Cell Line | Cancer Type | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (pM) |
| BocNHO-CBI-indole2 | PC3-MM2 | Human Prostate | 30 | 5 | 980 |
| CBI-indole2 | PC3-MM2 | Human Prostate | 20 | 4 | 850 |
| BocNHO-CBI-indole2 | EMT6 | Murine Breast | 10 | 2 | 450 |
| CBI-indole2 | EMT6 | Murine Breast | 8 | 1.5 | 380 |
| BocNHO-CBI-indole2 | A549 | Human Lung | 1 | 0.5 | 280 |
| CBI-indole2 | A549 | Human Lung | 1 | 0.4 | 320 |
Signaling and Activation Pathways
The following diagrams illustrate the proposed mechanism of action and activation pathways for duocarmycin prodrugs.
Experimental Protocols
Protocol 1: Synthesis of N-acyl O-aminophenol Duocarmycin Prodrugs
This protocol describes a general method for the synthesis of reductively activated duocarmycin prodrugs, adapted from the synthesis of N-acyl O-amino derivatives of seco-CBI-indole2.
Materials:
-
seco-CBI-indole2
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Appropriate N-acyl O-aminophenol precursor (e.g., compounds 13, 15, 17, or 18 as described in the reference)
-
Anhydrous 1:1 ether:dioxane
-
Ethyl acetate
-
Water (H2O)
-
Saturated aqueous sodium chloride (NaCl)
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve seco-CBI-indole2 in anhydrous 1:1 ether:dioxane under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add LiHMDS (3.0 equivalents) dropwise to the solution.
-
Stir the solution at 0°C for 30 minutes.
-
Add the N-acyl O-aminophenol precursor (3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours. For certain precursors, gentle heating (e.g., 50°C for 1 hour) may be required.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated aqueous NaCl.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired prodrug.
Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
This protocol details the use of the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) to determine the cytotoxic effects of duocarmycin prodrugs.
Materials:
-
Cancer cell lines of interest (e.g., A549, PC3-MM2, EMT6)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Duocarmycin prodrug and parent compound stock solutions (in DMSO)
-
CellTiter 96® AQueous One Solution Reagent (Promega, Cat. No. G3580)
-
96-well plate reader (absorbance at 490 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed cells into a 96-well plate at a density of 3,500-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the duocarmycin prodrug and parent compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Record the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of duocarmycin prodrugs on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Duocarmycin prodrug and parent compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the duocarmycin prodrug or parent compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 4: In Vivo Orthotopic Lung Tumor Model
This protocol describes the establishment of an orthotopic lung tumor model in mice to evaluate the in vivo efficacy of duocarmycin prodrugs.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human lung cancer cell line (e.g., A549) engineered to express a reporter gene (e.g., luciferase)
-
Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Duocarmycin prodrug and parent compound formulations for injection (e.g., in DMSO and further diluted in a suitable vehicle)
-
Bioluminescence imaging system
Procedure:
-
Culture and harvest the luciferase-expressing lung cancer cells. Resuspend the cells in PBS or a mixture of PBS and Matrigel.
-
Anesthetize the mice using isoflurane.
-
Perform a thoracotomy to expose the left lung.
-
Inject the tumor cells (e.g., 1 x 10^6 cells in 50 µL) directly into the lung parenchyma.
-
Close the incision with surgical clips or sutures.
-
Allow the tumors to establish for a designated period (e.g., 3-4 days). Monitor tumor growth by bioluminescence imaging.
-
Randomize the mice into treatment groups (e.g., vehicle control, parent compound, different doses of the prodrug).
-
Administer the treatments via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., every 4 days for a total of 6 doses).
-
Monitor the tumor burden regularly using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors and other organs for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
References
Application Notes and Protocols for Utilizing Duocarmycin MB in Targeting Non-Dividing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin MB is a potent synthetic analogue of the naturally occurring duocarmycins, a class of DNA alkylating agents with exceptional cytotoxic potency.[1][2] Unlike many conventional chemotherapeutics that primarily target rapidly dividing cells, duocarmycins are effective against both proliferating and non-proliferating cells.[3][4] This unique characteristic makes this compound a valuable tool for investigating and targeting quiescent (G0) and senescent cancer cells, which are often implicated in tumor dormancy, chemoresistance, and relapse.
The mechanism of action of duocarmycins involves a sequence-selective alkylation of the N3 position of adenine in the minor groove of DNA.[1] This covalent modification of the DNA backbone triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis. This process is independent of the cell's replicative state, providing a key advantage in eradicating dormant cancer cell populations.
These application notes provide an overview of the use of this compound for targeting non-dividing cancer cells, including detailed protocols for inducing quiescent and senescent states in vitro, and methodologies for assessing the cytotoxic effects of the compound.
Data Presentation: Cytotoxicity of Duocarmycin Analogues
The duocarmycin class of compounds, including this compound, consistently demonstrates high potency across a range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values for various duocarmycin analogues in different cancer cell lines. While direct comparative data for this compound in dividing versus non-dividing cells is limited in publicly available literature, the data for potent analogues like Duocarmycin SA (DSA) in proliferating cells underscores the picomolar to nanomolar potency of this drug class. The efficacy against non-dividing cells is a well-established characteristic of duocarmycins.
Table 1: Cytotoxicity of Duocarmycin Analogues in Proliferating Cancer Cell Lines
| Duocarmycin Analogue | Cancer Cell Line | IC50 (nM) |
| Duocarmycin SA (DSA) | Balb 3T3/H-ras | 0.05 |
| Duocarmycin A (DUMA) | Balb 3T3/H-ras | 0.3 |
| Duocarmycin B1 | Balb 3T3/H-ras | 3.0 |
| Duocarmycin B2 | Balb 3T3/H-ras | 1.5 |
| Duocarmycin C1 | Balb 3T3/H-ras | 40 |
| Duocarmycin C2 | Balb 3T3/H-ras | 20 |
| Duocarmycin SA (DSA) | U-138 MG (Glioblastoma) | 0.4 |
| Duocarmycin SA (DSA) | Molm-14 (AML) | 0.011 |
| Duocarmycin SA (DSA) | HL-60 (AML) | 0.113 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Induction of Quiescence in Cancer Cells by Serum Starvation
This protocol describes a common method for inducing a reversible quiescent state (G0) in cultured cancer cells.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum)
-
Serum-free basal medium (same as complete medium but without FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cancer cell line of choice
Procedure:
-
Cell Seeding: Plate cancer cells in a suitable culture vessel (e.g., 6-well plates or T-25 flasks) at a density that will result in 50-60% confluency after 24 hours.
-
Cell Attachment: Incubate the cells for 24 hours in complete growth medium under standard culture conditions (37°C, 5% CO2).
-
Induction of Quiescence:
-
Aspirate the complete growth medium.
-
Wash the cells twice with sterile PBS to remove any residual serum.
-
Add serum-free basal medium to the cells.
-
-
Incubation: Incubate the cells in the serum-free medium for 48-72 hours. The optimal duration may vary between cell lines and should be determined empirically.
-
Verification of Quiescence (Optional but Recommended):
-
Cell Cycle Analysis: Harvest a sample of cells and analyze their DNA content by flow cytometry after staining with a fluorescent DNA dye (e.g., propidium iodide). A significant increase in the proportion of cells in the G0/G1 phase is indicative of quiescence.
-
Ki-67 Staining: Perform immunofluorescence staining for the proliferation marker Ki-67. A marked decrease in the percentage of Ki-67 positive cells confirms a quiescent state.
-
Protocol 2: Induction of Senescence in Cancer Cells by Doxorubicin Treatment
This protocol outlines the induction of a senescent phenotype in cancer cells using the DNA-damaging agent doxorubicin.
Materials:
-
Complete growth medium
-
Doxorubicin hydrochloride (stock solution in DMSO or water)
-
PBS, sterile
-
Cancer cell line of choice
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit
Procedure:
-
Cell Seeding: Plate cancer cells in a suitable culture vessel at a low to moderate density to allow for cell growth and subsequent morphological changes associated with senescence.
-
Doxorubicin Treatment:
-
Allow cells to attach and grow for 24 hours in complete growth medium.
-
Treat the cells with a sub-lethal concentration of doxorubicin. A common starting concentration is 50-100 nM, but the optimal concentration should be determined for each cell line to induce senescence without causing widespread apoptosis.
-
Incubate the cells with doxorubicin for 48-72 hours.
-
-
Recovery and Establishment of Senescence:
-
Aspirate the doxorubicin-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add fresh complete growth medium.
-
Culture the cells for an additional 3-5 days, changing the medium every 2-3 days. During this time, the senescent phenotype will develop.
-
-
Verification of Senescence:
-
SA-β-Gal Staining: Perform SA-β-Gal staining according to the manufacturer's protocol. Senescent cells will stain blue.
-
Morphological Assessment: Observe the cells under a microscope for characteristic morphological changes, including an enlarged and flattened cell shape.
-
p21/p16 Expression: Analyze the expression of senescence markers such as p21 and p16 by Western blotting or immunofluorescence.
-
Protocol 3: Assessing the Cytotoxicity of this compound in Non-Dividing Cancer Cells
This protocol describes how to evaluate the cytotoxic effects of this compound on quiescent or senescent cancer cells.
Materials:
-
Proliferating, quiescent, and senescent cancer cells (prepared as described in Protocols 1 and 2)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Complete growth medium (for proliferating and senescent cells) or serum-free medium (for quiescent cells)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Plating:
-
Proliferating Cells: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Quiescent and Senescent Cells: Prepare quiescent and senescent cells in larger culture vessels as described above. After the induction period, trypsinize and seed the cells into 96-well plates at a density similar to the proliferating cells. Allow the cells to attach for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium (complete for proliferating and senescent; serum-free for quiescent).
-
Remove the medium from the 96-well plates and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions.
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value for each cell population (proliferating, quiescent, and senescent) using a non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound-Induced DNA Damage Response in Non-Dividing Cells
References
Application Notes and Protocols for Bystander Killing Effect Assays of Duocarmycin MB Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells expressing a specific antigen. Duocarmycins are a class of DNA alkylating agents with picomolar potency, making them highly effective payloads for ADCs. A key feature of certain ADC payloads, including derivatives of duocarmycin, is their ability to induce a "bystander killing effect." This phenomenon occurs when the cytotoxic payload, after being released from the target antigen-positive (Ag+) cell, diffuses into the tumor microenvironment and kills neighboring antigen-negative (Ag-) cells. This is particularly advantageous in treating heterogeneous tumors where antigen expression is varied.
These application notes provide detailed protocols for two common in vitro methods to assess the bystander killing effect of Duocarmycin MB ADCs: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .
Mechanism of Action and Bystander Effect of this compound ADCs
Duocarmycin-based ADCs, such as MGC018 and SYD985 (trastuzumab duocarmazine), exert their cytotoxic effect through a multi-step process.[1][2] The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[3] Inside the cell, the linker connecting the antibody to the duocarmycin payload is cleaved within the lysosome, releasing the active drug.[4]
The released duocarmycin payload, a potent DNA alkylating agent, then traffics to the nucleus.[3] It binds to the minor groove of DNA and alkylates the N3 position of adenine, leading to irreversible DNA damage. This damage triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.
The bystander effect of this compound ADCs is facilitated by the cell-permeable nature of the released payload. Once liberated within the target Ag+ cell, the payload can diffuse across the cell membrane into the extracellular space and subsequently be taken up by adjacent Ag- tumor cells, inducing cytotoxicity in these neighboring cells that do not express the target antigen.
Signaling Pathway for Duocarmycin-Induced Cell Death
Experimental Protocols
Two primary in vitro methods are recommended for evaluating the bystander effect of this compound ADCs:
-
Co-culture Bystander Assay : This assay directly measures the effect of the ADC on Ag- cells when they are cultured in the presence of Ag+ cells.
-
Conditioned Medium Transfer Assay : This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Protocol 1: Co-culture Bystander Assay
This method involves co-seeding antigen-positive (Ag+) and antigen-negative (Ag-) cells, followed by treatment with the this compound ADC. The viability of the Ag- cell population is then selectively measured.
Materials:
-
Ag+ cell line (expressing the target antigen)
-
Ag- cell line (not expressing the target antigen), preferably labeled with a fluorescent protein (e.g., GFP, RFP) for easy identification.
-
Complete cell culture medium
-
This compound ADC
-
Isotype control ADC
-
96-well cell culture plates
-
Fluorescence plate reader or imaging system (e.g., IncuCyte)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells (e.g., GFP-labeled) alone into separate wells of a 96-well plate at a pre-determined optimal density.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of Ag+ cells. The total cell density should be consistent across all wells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.
-
-
Quantification:
-
If using fluorescently labeled Ag- cells, measure the fluorescence intensity at an appropriate excitation/emission wavelength. The percentage of viable Ag- cells is calculated relative to the untreated co-culture control.
-
Alternatively, live-cell imaging systems can be used to count the number of fluorescent Ag- cells over time.
-
Protocol 2: Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from the Ag+ target cells into the culture medium and is capable of killing Ag- bystander cells.
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
This compound ADC, isotype control ADC
-
6-well and 96-well plates
-
Centrifuge and sterile filters (0.22 µm)
-
Cell viability assay reagent (e.g., MTT, MTS, CellTiter-Glo®)
Experimental Workflow:
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50) or isotype control ADC for 48-72 hours. Include an untreated well.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free duocarmycin payload.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Data Presentation
The bystander effect is typically quantified by comparing the IC50 values (half-maximal inhibitory concentration) of the ADC on Ag- cells in monoculture versus co-culture, or by observing the percentage of cell death in the Ag- population under specific co-culture conditions.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC | Cell Line | Antigen Expression | IC50 (pM) | Reference |
| MGC018 | Hs700T | B7-H3 Positive | 319 | |
| MGC018 | MDA-MB-468 | B7-H3 Positive | 767 | |
| MGC018 | A375.S2 | B7-H3 Positive | 181 | |
| MGC018 | PA-1 | B7-H3 Positive | 275 | |
| MGC018 | Calu-6 | B7-H3 Positive | 260 | |
| MGC018 | Raji | B7-H3 Negative | >10,000 |
Table 2: Bystander Killing Effect of SYD985 in Co-culture
| Co-culture System (Ag+ : Ag-) | ADC | Treatment Concentration | % Viability of Ag- Cells | Reference |
| SK-BR-3 (HER2 3+) : NCI-H520 (HER2 0) | SYD985 | 1 µg/mL | Significant killing of NCI-H520 | |
| T-DM1 | 1 µg/mL | Minimal killing of NCI-H520 | ||
| SK-BR-3 (HER2 3+) : NCI-H520 (HER2 0) (20% Ag+ cells) | SYD985 | Not Specified | 35% (65% killing) | |
| T-DM1 | Not Specified | 91% (9% killing) |
Table 3: Comparative IC50 Values of SYD985 and T-DM1
| Cell Line Type | ADC | Mean IC50 (µg/mL) | P-value | Reference |
| HER2/neu 0/1+ | SYD985 | 0.060 | < 0.0001 | |
| T-DM1 | 3.221 | |||
| HER2/neu 3+ | SYD985 | 0.013 | < 0.0001 | |
| T-DM1 | 0.096 |
Conclusion
The bystander killing effect is a critical attribute of this compound ADCs that can enhance their therapeutic efficacy in heterogeneous tumors. The co-culture and conditioned medium transfer assays are robust in vitro methods for characterizing and quantifying this effect. The provided protocols offer a framework for researchers to evaluate the bystander potential of novel Duocarmycin-based ADCs in a preclinical setting. Careful experimental design, including appropriate controls and sensitive quantification methods, is essential for generating reliable and reproducible data. The quantitative data presented for MGC018 and SYD985 demonstrate the potent bystander activity of these duocarmycin-based ADCs.
References
- 1. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Duocarmycin MB Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the development of Duocarmycin MB antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to common problems observed during the experimental workflow with this compound ADCs.
Issue 1: ADC Aggregation Observed During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Appearance of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) analysis.[1][2][3]
-
Inconsistent results in cell-based assays.
Potential Causes:
-
Hydrophobicity of the Duocarmycin Payload: Duocarmycin and its derivatives are often highly hydrophobic, which can lead to intermolecular interactions and aggregation when conjugated to an antibody.[2][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, promoting aggregation.
-
Inappropriate Buffer Conditions: Suboptimal pH or ionic strength of the buffer can lead to protein unfolding and aggregation.
-
Suboptimal Conjugation Process: The conjugation chemistry and purification process can induce stress on the antibody, leading to aggregation.
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
Aim for a lower DAR to reduce the overall hydrophobicity of the ADC. ADCs with a lower DAR have been shown to have a reduced tendency to aggregate.
-
Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor and control the DAR during process development.
-
-
Formulation Optimization:
-
pH Screening: Determine the optimal pH for your specific ADC. A pH range of 5.5-5.8 has been found to be optimal for the stability of some duocarmycin-derived ADCs.
-
Excipient Screening: Include stabilizing excipients in your formulation. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) can help prevent aggregation.
-
Ionic Strength: Evaluate the effect of salt concentration on ADC stability.
-
-
Process Optimization:
-
Consider alternative conjugation strategies that are milder and less likely to induce aggregation.
-
Optimize the purification process to efficiently remove aggregates. Size Exclusion Chromatography (SEC) is a standard method for this purpose.
-
Issue 2: Premature Drug Deconjugation and Instability in Plasma
Symptoms:
-
Detection of free drug in the ADC formulation over time.
-
Reduced ADC efficacy in in vivo models.
-
Increased systemic toxicity not attributable to the intact ADC.
Potential Causes:
-
Linker Instability: The chemical linker connecting the drug to the antibody may not be stable under physiological conditions, leading to premature cleavage.
-
Enzymatic Cleavage: Certain linkers can be susceptible to cleavage by enzymes present in plasma.
-
Hydrolysis: The linker or the drug itself may be prone to hydrolysis. A major degradation pathway for some duocarmycin analogs is the hydrolysis of the amide bond.
Troubleshooting Steps:
-
Linker Selection and Optimization:
-
Select a linker with proven stability in human plasma. Valine-citrulline (vc) based linkers are a common choice for their stability in circulation and susceptibility to cleavage by intracellular proteases.
-
Consider linkers that are less susceptible to enzymatic degradation in plasma.
-
-
In Vitro Plasma Stability Assay:
-
Perform in vitro incubation of the ADC in human and other relevant species' plasma to assess its stability.
-
Monitor the release of free drug over time using techniques like LC-MS/MS.
-
-
Formulation to Enhance Linker Stability:
-
Ensure the formulation buffer maintains a pH that minimizes hydrolysis of the linker.
-
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges associated with this compound ADCs?
A1: The primary stability challenges for this compound ADCs are:
-
Aggregation: Due to the hydrophobic nature of the duocarmycin payload, these ADCs have a high propensity to aggregate, which can impact their efficacy and safety.
-
Premature Drug Deconjugation: The linker connecting the duocarmycin payload to the antibody can be unstable, leading to the release of the cytotoxic drug into systemic circulation. This can decrease the therapeutic index and increase off-target toxicity.
-
Chemical Degradation: Both the antibody and the duocarmycin payload can be susceptible to chemical degradation, such as oxidation and hydrolysis, which can affect the overall stability and potency of the ADC.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability of this compound ADCs?
A2: The DAR is a critical quality attribute that significantly impacts ADC stability. A higher DAR increases the overall hydrophobicity of the ADC, which can lead to a greater tendency for aggregation. Therefore, it is crucial to control the DAR during the manufacturing process to achieve a balance between potency and stability.
Q3: What are the recommended storage conditions for this compound ADCs?
A3: this compound ADCs should generally be stored at low temperatures, typically between -20°C and -80°C, to minimize degradation and aggregation. The optimal storage temperature may vary depending on the specific formulation. It is also important to avoid repeated freeze-thaw cycles, as this can negatively impact ADC stability.
Q4: Which analytical techniques are essential for monitoring the stability of this compound ADCs?
A4: A panel of analytical techniques is necessary to comprehensively monitor the stability of this compound ADCs:
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates and fragments.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used for DAR determination and to assess the purity of the ADC.
-
Mass Spectrometry (MS): To confirm the identity of the ADC and its degradation products.
Q5: What formulation strategies can be employed to improve the stability of this compound ADCs?
A5: Several formulation strategies can enhance the stability of this compound ADCs:
-
pH Optimization: Maintaining the formulation at an optimal pH is crucial for both the antibody and the linker-drug stability. A pH range of 5.5-5.8 has been suggested for some duocarmycin ADCs.
-
Use of Stabilizing Excipients: Including lyoprotectants like sugars (e.g., sucrose) and surfactants (e.g., polysorbates) can prevent aggregation and protect the ADC during storage.
-
Buffer Selection: The choice of buffer can influence stability. Histidine and succinate buffers are commonly used.
-
Lyophilization: Freeze-drying can significantly improve the long-term stability of ADCs by removing water, which can be a medium for degradation reactions.
Quantitative Data Summary
Table 1: Recommended Formulation Parameters for Duocarmycin-Derived ADCs
| Parameter | Recommended Range | Rationale |
| pH | 5.5 - 5.8 | Optimal compromise between antibody stability and chemical stability of the linker-drug. |
| Buffering Agent Concentration | 3.0 - 10 mM | A concentration of around 5 mM was observed to be optimal for the stability of duocarmycin-derived ADCs in aqueous solution. |
| Lyoprotectant to ADC Molar Ratio | 1,500 - 1,700 to 1 | Found to be optimal for the stability of lyophilized duocarmycin-derived ADCs. |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Inject a known amount of the ADC sample (e.g., 100 µg) onto the column.
-
Elute the sample isocratically with the mobile phase for approximately 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas of the monomer and HMW species.
-
Calculate the percentage of HMW species using the following formula: % HMW = (Area of HMW peaks / Total area of all peaks) x 100
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species of a this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species x DAR of that species) / 100
Visualizations
Caption: Experimental workflow for this compound ADC production and stability assessment.
Caption: Troubleshooting decision tree for ADC aggregation.
References
Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) of Duocarmycin MB ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for Duocarmycin MB antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is Duocarmycin and why is it used as a payload in ADCs?
Duocarmycins are a class of highly potent DNA alkylating agents originally isolated from Streptomyces bacteria.[1][2] They function by binding to the minor groove of DNA and irreversibly alkylating adenine at the N3 position, which disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1][3] Their extreme cytotoxicity makes them ideal payloads for ADCs, as the antibody-mediated targeting allows for selective delivery to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) for ADCs because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial for balancing the therapeutic effect with potential toxicity.
Q3: How does DAR impact the properties of a this compound ADC?
The DAR has a significant impact on the overall performance of a this compound ADC:
-
Efficacy: Generally, a higher DAR leads to increased cytotoxic potency.
-
Toxicity and Safety: Higher DAR values can also lead to increased off-target toxicity and less favorable toxicological properties.
-
Pharmacokinetics (PK): ADCs with a high DAR may exhibit faster clearance from circulation.
-
Physicochemical Properties: Increased DAR, particularly with hydrophobic payloads like Duocarmycin, can lead to a higher propensity for aggregation.
Q4: What is the typical target DAR for this compound ADCs?
The optimal DAR for this compound ADCs is often a balance between efficacy and safety. Many successful Duocarmycin-based ADCs, such as SYD985 (trastuzumab duocarmazine), have a relatively low average DAR, for instance, around 2.8. This is often achieved by controlling the reduction of interchain disulfide bonds to limit the number of available conjugation sites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation, purification, and characterization of this compound ADCs.
| Question | Possible Causes | Troubleshooting Steps |
| Low average DAR despite using a high molar excess of drug-linker. | 1. Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. 2. Drug-Linker Instability: The Duocarmycin-linker may be unstable or have degraded. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency. 4. Interfering Buffer Components: Certain buffer components can interfere with the conjugation reaction. | 1. Optimize Reduction Step: Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction time. Ensure the reducing agent is fresh. 2. Verify Drug-Linker Integrity: Use a fresh batch of the drug-linker or confirm its activity. 3. Systematic Parameter Optimization: Methodically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker. 4. Buffer Exchange: Perform a buffer exchange to a suitable conjugation buffer (e.g., phosphate buffer with EDTA) prior to reduction and conjugation. |
| High levels of aggregation in the final ADC product. | 1. Hydrophobicity of the Payload: Duocarmycins are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation. 2. Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may be promoting aggregation. 3. Harsh Conjugation or Purification Conditions: High temperatures or extreme pH can denature the antibody. | 1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation can result in a lower average DAR and reduced aggregation. 2. Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients like polysorbate, to find a formulation that minimizes aggregation. 3. Gentle Processing: Ensure all steps are performed at appropriate temperatures (often refrigerated) and avoid harsh pH conditions. |
| Inconsistent DAR values between batches. | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can significantly impact the final DAR. 3. Inconsistent Purification Process: Differences in the purification method can result in the enrichment of different DAR species. | 1. Thorough Characterization of Starting Materials: Ensure consistent quality and concentration of the antibody and drug-linker for each batch. 2. Strict Process Control: Tightly control all reaction parameters. Use calibrated equipment and standardized procedures. 3. Standardize Purification Protocol: Use a consistent and validated purification method, such as Hydrophobic Interaction Chromatography (HIC), to isolate the desired ADC species. |
| Broad peak distribution in Hydrophobic Interaction Chromatography (HIC). | 1. Heterogeneous Conjugation: Non-specific conjugation can lead to a wide variety of ADC species with different numbers of drugs attached. 2. Presence of Aggregates: Aggregates can interfere with the chromatographic separation. 3. Suboptimal HIC Method: The gradient, flow rate, or column chemistry may not be optimized for the separation of your ADC. | 1. Refine Conjugation Strategy: Consider site-specific conjugation techniques to improve homogeneity. 2. Pre-Purification Step: Use Size Exclusion Chromatography (SEC) to remove aggregates before HIC analysis. 3. HIC Method Optimization: Adjust the salt gradient, flow rate, and test different HIC columns to improve resolution. |
Quantitative Data Summary
Table 1: Impact of Average DAR on this compound ADC Properties
| Average DAR | In Vitro Potency (IC50, nM) | In Vivo Efficacy (% Tumor Growth Inhibition) | Aggregation Level (%) | Plasma Clearance (mL/hr/kg) |
| 2.0 | 0.50 | 60 | < 1 | 0.2 |
| 2.8 | 0.15 | 85 | 2-3 | 0.3 |
| 4.0 | 0.08 | 95 | 5-7 | 0.5 |
| > 4.0 | < 0.05 | > 95 | > 10 | > 0.8 |
Note: These are representative data based on published trends and may vary depending on the specific antibody, linker, and Duocarmycin analog used.
Table 2: Comparison of Common DAR Characterization Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein and λmax for the drug) and uses the Beer-Lambert law to calculate concentrations. | Average DAR | Simple, rapid, and requires minimal sample preparation. | Requires distinct absorbance maxima for the antibody and drug; provides only the average DAR, not the distribution. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The more drugs attached, the more hydrophobic the ADC. | Average DAR and DAR distribution. | Provides information on the distribution of different DAR species; non-denaturing conditions. | The mobile phase is often incompatible with mass spectrometry. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates light and heavy chains of the reduced ADC based on hydrophobicity. | Average DAR and distribution on light and heavy chains. | Compatible with mass spectrometry. | Requires denaturation and reduction of the ADC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their mass. | Precise average DAR, DAR distribution, and identification of different drug-loaded species. | Provides detailed and accurate information. | Requires specialized equipment and expertise; potential for variability in ionization efficiency. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
This protocol describes a typical procedure for conjugating a maleimide-functionalized Duocarmycin-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified antibody solution (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange into a conjugation-compatible buffer that is free of amines and other interfering substances.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).
-
Add a molar excess of TCEP to the antibody solution. The exact molar ratio will depend on the desired level of reduction and should be optimized (e.g., 2.5-fold molar excess to reduce one disulfide bond per antibody).
-
Incubate at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized Duocarmycin-linker in a compatible organic solvent (e.g., DMSO).
-
Add a slight molar excess of the drug-linker solution to the reduced antibody solution. The molar ratio should be optimized to achieve the target DAR.
-
Incubate at room temperature or 4°C for 1-2 hours, or overnight at 4°C, with gentle mixing. Protect the reaction from light.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker and any remaining free thiols on the antibody.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method, such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Protocol 2: DAR Determination by UV/Vis Spectroscopy
This protocol outlines the steps for determining the average DAR of a purified this compound ADC using UV/Vis spectroscopy.
-
Determine Extinction Coefficients:
-
Accurately measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for the Duocarmycin payload (λmax_drug).
-
Accurately measure the absorbance of a known concentration of the drug-linker at 280 nm and at its λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).
-
-
Calculate Concentrations:
-
The total absorbance at each wavelength is the sum of the absorbances from the antibody and the drug. This can be expressed as a system of two simultaneous equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
Solve these equations for the molar concentration of the antibody (C_Ab) and the molar concentration of the drug (C_Drug).
-
-
Calculate Average DAR:
-
DAR = C_Drug / C_Ab
-
Visualizations
References
Reducing off-target toxicity of Duocarmycin MB in preclinical models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Duocarmycin MB in preclinical models.
Frequently Asked Questions (FAQs)
General Understanding
Q1: Why is this compound so toxic, and what is its mechanism of action?
This compound belongs to a class of highly potent natural products isolated from Streptomyces bacteria.[1] Its extreme cytotoxicity is the primary reason for its toxicity. The mechanism of action involves a unique, sequence-selective alkylation of DNA. Specifically, Duocarmycin binds to the minor groove of DNA, with a preference for AT-rich sequences, and irreversibly alkylates the N3 position of adenine.[1][2][3] This formation of covalent adducts disrupts the DNA architecture, inhibiting essential cellular processes like DNA replication and transcription, which ultimately leads to cell death.[4] This potent mechanism is not specific to cancer cells, meaning it can also damage healthy, rapidly dividing cells, leading to significant systemic toxicity.
Q2: What is the primary strategy to reduce the off-target toxicity of this compound in preclinical models?
The principal strategy to mitigate the severe systemic toxicity of this compound is to employ it as a cytotoxic payload in an Antibody-Drug Conjugate (ADC). ADCs are designed to selectively deliver the highly potent drug to cancer cells by targeting specific antigens on the tumor cell surface. This targeted delivery approach minimizes systemic exposure of the cytotoxic payload to healthy tissues, thereby reducing off-target effects and widening the therapeutic window. Several synthetic duocarmycin analogs have been developed specifically for use in ADCs, often with linkers that keep the drug inactive until it is released inside the target cancer cell.
Antibody-Drug Conjugate (ADC) Specifics
Q3: How does an ADC specifically deliver this compound to tumor cells?
The specificity of a Duocarmycin-based ADC comes from its monoclonal antibody (mAb) component, which is engineered to bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells. The ADC circulates in the bloodstream, and upon encountering a cancer cell expressing the target antigen, the mAb binds to it. This binding triggers the internalization of the ADC into the cancer cell, typically through endocytosis. Once inside the cell, the linker connecting the antibody to the duocarmycin payload is cleaved by intracellular mechanisms (e.g., enzymes in the lysosome). This releases the active duocarmycin drug inside the cancer cell, where it can then translocate to the nucleus, bind to DNA, and induce cell death.
Mechanism of Action of a Duocarmycin-Based ADC
Caption: Workflow of a Duocarmycin ADC from tumor cell binding to apoptosis induction.
Q4: What are the key components of a Duocarmycin-based ADC that influence its efficacy and toxicity?
The efficacy and toxicity of a Duocarmycin-based ADC are determined by the interplay of its three main components:
-
The Antibody: The antibody's specificity for a tumor-associated antigen is crucial. High specificity minimizes binding to healthy tissues, reducing "on-target, off-tumor" toxicity. The antibody's ability to internalize upon binding is also essential for delivering the payload into the cell.
-
The Linker: The linker connects the duocarmycin payload to the antibody. Its stability is critical. An overly stable linker may prevent efficient drug release inside the tumor cell, reducing efficacy. Conversely, a linker that is not stable enough can prematurely release the drug into circulation, causing systemic toxicity similar to that of the free drug. Modern ADCs often use cleavable linkers that are sensitive to the intracellular environment of the tumor cell (e.g., low pH or specific enzymes).
-
The Duocarmycin Payload: The intrinsic potency of the duocarmycin analog is a key factor. While high potency is desirable for killing cancer cells, it can also lead to toxicity if the ADC is not sufficiently targeted. The properties of the payload can also influence the "bystander effect," where the released drug kills adjacent, antigen-negative tumor cells.
Q5: What are common issues encountered when developing Duocarmycin-based ADCs?
Researchers may face several challenges during the development of Duocarmycin-based ADCs:
-
Manufacturing and Stability: Duocarmycin analogs can have poor aqueous solubility, which can complicate the conjugation process and lead to antibody aggregation.
-
Heterogeneity: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with a varying number of drug molecules per antibody (Drug-to-Antibody Ratio or DAR). This heterogeneity can affect the ADC's pharmacokinetic profile and therapeutic index.
-
Systemic Toxicity: Despite targeting, some duocarmycin-based ADCs have failed in clinical trials due to significant systemic toxicity, particularly hepatotoxicity and myelotoxicity. This can result from premature linker cleavage or non-specific uptake of the ADC.
-
"On-target, off-tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues. If the duocarmycin payload is potent enough, this can lead to the killing of normal cells and cause toxic side effects.
Troubleshooting Preclinical Experiments
Q6: We are observing significant toxicity in our in vivo model even with a Duocarmycin ADC. What could be the cause?
Observing significant toxicity with a Duocarmycin ADC in an in vivo model warrants a systematic investigation. The potential causes can be broken down into issues related to the ADC construct itself or the experimental model.
Troubleshooting Logic for In Vivo Toxicity
Caption: Decision tree for troubleshooting unexpected in vivo toxicity with Duocarmycin ADCs.
Key areas to investigate:
-
Linker Instability: The linker may be unstable in the plasma of the preclinical model, leading to premature release of the duocarmycin payload. This is a known issue; for instance, some linkers show poor stability in mouse plasma due to mouse-specific carboxylesterases.
-
On-Target, Off-Tumor Toxicity: The target antigen might be expressed on vital organs in your animal model, leading to toxicity when the ADC binds to these healthy tissues.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can alter the pharmacokinetic properties of the ADC and may lead to faster clearance and higher toxicity.
-
Dose Level: The administered dose may be above the Maximum Tolerated Dose (MTD) for that specific ADC construct in the chosen animal model.
Q7: Our Duocarmycin ADC shows lower than expected potency in vitro. What should we investigate?
If your Duocarmycin ADC is underperforming in in vitro cytotoxicity assays, consider the following factors:
-
Target Antigen Expression: Confirm that the cancer cell lines used in your assay express sufficient levels of the target surface antigen.
-
Antibody Binding and Internalization: Verify that the antibody component of your ADC binds to the target cells and is efficiently internalized. Without internalization, the duocarmycin payload cannot be released inside the cell.
-
Inefficient Linker Cleavage: The linker may not be efficiently cleaved by the intracellular machinery of the specific cell line being used.
-
Drug Resistance: The cell line may have developed resistance to DNA alkylating agents, for example, through enhanced DNA repair mechanisms.
-
Inactive Payload: Ensure that the duocarmycin analog was not inadvertently inactivated during the conjugation or purification process.
Q8: How can we manage and monitor for potential hepatotoxicity and myelotoxicity in our preclinical studies?
Given that hepatotoxicity and myelotoxicity are known potential side effects of duocarmycins, a robust monitoring plan is essential in preclinical in vivo studies.
| Parameter | Monitoring Method | Frequency |
| Hepatotoxicity | Measurement of liver enzymes in serum (e.g., ALT, AST). | Baseline (pre-treatment) and at regular intervals post-treatment (e.g., weekly). |
| Histopathological analysis of liver tissue. | At the end of the study or at humane endpoints. | |
| Myelotoxicity | Complete Blood Counts (CBC) to assess levels of platelets, neutrophils, and other blood cells. | Baseline and at regular intervals post-treatment. |
| General Toxicity | Regular monitoring of animal body weight, food/water intake, and clinical signs of distress. | Daily or as per institutional guidelines. |
Table 1: Recommended Monitoring Plan for Potential Toxicities in Preclinical Models.
Experimental Protocols
Q9: What is a standard protocol for assessing the in vitro cytotoxicity of a Duocarmycin ADC?
This protocol outlines a general method for determining the in vitro potency of a Duocarmycin ADC on adherent cancer cell lines.
Protocol: In Vitro Cytotoxicity Assay
-
Cell Plating:
-
Culture target-positive and target-negative (as a control) cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
ADC Treatment:
-
Prepare serial dilutions of the Duocarmycin ADC, a non-targeting control ADC, and free duocarmycin drug in appropriate cell culture medium.
-
Remove the old medium from the cell plates and add the various drug dilutions. Include untreated wells as a negative control.
-
Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a standard method such as MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's protocol for the chosen viability reagent.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
-
Q10: Can you provide a general protocol for an in vivo xenograft study to evaluate the efficacy and toxicity of a Duocarmycin ADC?
This protocol provides a framework for a preclinical xenograft study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol: In Vivo Xenograft Efficacy and Toxicity Study
-
Tumor Implantation:
-
Implant tumor cells (e.g., BT-474 for HER2-targeting ADCs) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Dosing:
-
Measure tumor volumes and randomize animals into treatment groups (e.g., n=8-10 mice per group).
-
Treatment groups could include: Vehicle control, non-targeting ADC, Duocarmycin ADC at various dose levels, and a positive control ADC (if available).
-
Administer the treatments, typically via intravenous (i.v.) injection, at a specified schedule (e.g., single dose or once weekly).
-
-
Efficacy Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Plot mean tumor volume over time for each group to assess tumor growth inhibition.
-
-
Toxicity Monitoring:
-
Monitor animal body weight 2-3 times per week as an indicator of general health.
-
Perform regular clinical observations for any signs of toxicity.
-
Collect blood samples at specified time points for CBC and serum chemistry analysis to monitor for myelotoxicity and hepatotoxicity.
-
-
Study Endpoint and Analysis:
-
The study may conclude when tumors in the control group reach a predetermined maximum size.
-
At the endpoint, collect tumors and major organs (liver, spleen, bone marrow) for histopathological analysis.
-
Compare tumor growth inhibition and toxicity profiles between the different treatment groups.
-
Illustrative Efficacy Data from a Xenograft Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) | Body Weight Change (%) | Key Observations |
| Vehicle Control | - | +500% | +5% | Uninhibited tumor growth. |
| Non-targeting ADC | 10 | +480% | +4% | No significant anti-tumor effect. |
| Duocarmycin ADC | 1 | -20% (regression) | +2% | Some tumor growth inhibition. |
| Duocarmycin ADC | 3 | -95% (complete remission) | -3% | High efficacy, minimal body weight loss. |
| Duocarmycin ADC | 10 | -98% (complete remission) | -15% | High efficacy but signs of toxicity (significant weight loss). |
Table 2: Example data table summarizing efficacy and toxicity results from a preclinical xenograft model. Note: These are illustrative values. Actual results will vary based on the specific ADC, tumor model, and dosing regimen.
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing aggregation problems with Duocarmycin MB ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duocarmycin MB Antibody-Drug Conjugates (ADCs). The information provided addresses common challenges, with a focus on preventing and characterizing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
Aggregation of this compound ADCs is a multifactorial issue primarily driven by the hydrophobicity of the duocarmycin payload.[1][2][3][4] Key contributing factors include:
-
Payload Hydrophobicity: Duocarmycin and its analogs are highly hydrophobic. When conjugated to an antibody, they can expose hydrophobic patches on the ADC surface, leading to self-association and aggregation.[5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Maintaining a low DAR is often necessary to avoid aggregation with duocarmycin payloads.
-
Conjugation Chemistry: The chemical methods used for conjugation can sometimes lead to structural disruption of the monoclonal antibody (mAb), increasing its propensity to aggregate.
-
Formulation Conditions: Suboptimal formulation conditions can significantly impact ADC stability. Factors such as pH, ionic strength, and the absence of stabilizing excipients can promote aggregation. For instance, a pH near the isoelectric point of the antibody can reduce its solubility and lead to aggregation.
-
Environmental Stress: Exposure to thermal stress, agitation, or freeze-thaw cycles can induce unfolding or conformational changes in the antibody portion of the ADC, leading to aggregation.
Q2: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased potency.
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.
-
Altered Pharmacokinetics: Aggregation can change the pharmacokinetic profile of the ADC, leading to faster clearance from circulation and reduced exposure at the tumor site.
-
Safety Concerns: Aggregates can activate Fcγ receptors on immune cells, leading to off-target toxicity. They can also accumulate in organs like the liver and kidneys, causing potential damage.
-
Manufacturing and Stability Issues: Aggregation can lead to precipitation of the ADC, reducing manufacturing yield and complicating purification. It also indicates product instability, which can shorten the shelf life of the therapeutic.
Q3: What formulation strategies can be employed to minimize aggregation of this compound ADCs?
A systematic approach to formulation development is crucial for stabilizing this compound ADCs. Key strategies include:
-
pH Optimization: Maintaining the pH of the formulation away from the isoelectric point of the ADC is critical. For many ADCs, a slightly acidic pH (e.g., 5.5-6.0) is optimal for stability.
-
Excipient Selection: The addition of specific excipients can significantly enhance stability:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent surface-induced aggregation and stabilize the ADC.
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol, act as cryoprotectants and lyoprotectants, protecting the ADC during freezing, drying, and long-term storage.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers and reduce aggregation.
-
-
Hydrophilic Linkers and PEGylation: Incorporating hydrophilic linkers or using PEGylation can help to mask the hydrophobicity of the duocarmycin payload, thereby reducing the propensity for aggregation.
-
Lyophilization: Freeze-drying is a common strategy to improve the long-term stability of ADCs, although the formulation must be optimized with appropriate lyoprotectants to prevent aggregation during the process.
Troubleshooting Guides
Issue 1: High Levels of Aggregates Detected by Size Exclusion Chromatography (SEC)
| Possible Cause | Troubleshooting Action |
| Suboptimal Formulation Buffer | Screen a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) to identify the pH that minimizes aggregation. Prepare the ADC in different buffer systems (e.g., citrate, histidine, succinate) at the optimal pH and analyze by SEC. |
| Inadequate Excipient Stabilization | Test the addition of various excipients to the formulation. Start with a surfactant like Polysorbate 80 (e.g., 0.01-0.05% w/v) and a sugar like sucrose or trehalose (e.g., 5-10% w/v). |
| High Drug-to-Antibody Ratio (DAR) | If possible, synthesize the ADC with a lower average DAR. For example, compare preparations with average DARs of 2 and 4. A lower DAR often reduces hydrophobicity-driven aggregation. |
| Conjugation Process Stress | Consider alternative conjugation strategies that are milder to the antibody, such as site-specific conjugation. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation. |
The following table shows hypothetical SEC data for a this compound ADC under different formulation conditions.
| Formulation ID | Buffer (20 mM) | pH | Excipients | % Monomer | % High Molecular Weight Species (Aggregates) |
| F1 | Sodium Acetate | 5.0 | None | 92.5 | 7.5 |
| F2 | Sodium Acetate | 5.5 | None | 95.1 | 4.9 |
| F3 | Sodium Acetate | 6.0 | None | 93.8 | 6.2 |
| F4 | Sodium Acetate | 5.5 | 0.02% Polysorbate 80 | 97.3 | 2.7 |
| F5 | Sodium Acetate | 5.5 | 5% Sucrose | 96.5 | 3.5 |
| F6 | Sodium Acetate | 5.5 | 0.02% Polysorbate 80, 5% Sucrose | 98.9 | 1.1 |
Issue 2: Increase in Polydispersity Index (PDI) and Hydrodynamic Radius (Rh) Observed by Dynamic Light Scattering (DLS)
| Possible Cause | Troubleshooting Action |
| Early-Stage Aggregation | The formulation may not be sufficiently robust to prevent the initial formation of small aggregates. Re-evaluate the formulation composition, focusing on the type and concentration of stabilizing excipients. |
| Thermal Instability | The ADC may be sensitive to temperature fluctuations. Perform a thermal stress study (e.g., incubation at 40°C for several days) and monitor aggregation by DLS. Consider adding thermal stabilizers like sugars or polyols. |
| Sample Preparation Artifacts | Ensure that the sample is properly filtered before DLS analysis to remove any extraneous dust or particles. Use a low-protein-binding filter (e.g., 0.22 µm PVDF). |
This table presents hypothetical DLS data for a this compound ADC after incubation at 40°C.
| Formulation ID | Incubation Time at 40°C (days) | Z-average Diameter (nm) | Polydispersity Index (PDI) |
| F6 | 0 | 11.2 | 0.15 |
| F6 | 7 | 12.5 | 0.18 |
| F6 | 14 | 15.8 | 0.25 |
| F7 (with 10% Trehalose) | 0 | 11.3 | 0.14 |
| F7 (with 10% Trehalose) | 7 | 11.8 | 0.15 |
| F7 (with 10% Trehalose) | 14 | 12.1 | 0.16 |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification
This method separates species based on their hydrodynamic volume and allows for the determination of the molar mass of the eluting species.
-
Instrumentation:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
-
Mobile Phase:
-
Prepare a suitable mobile phase, for example, 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Filter the mobile phase through a 0.22 µm filter and degas.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min
-
Injection volume: 100 µL
-
UV detection wavelength: 280 nm
-
Run time: 30 minutes
-
-
Data Analysis:
-
Use the software provided with the MALS detector to analyze the data.
-
Determine the molar mass of the main peak (monomer) and any earlier eluting peaks (aggregates).
-
Calculate the percentage of monomer and high molecular weight species (HMWS) based on the peak areas from the UV chromatogram.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Instrumentation:
-
DLS instrument with temperature control.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the formulation buffer.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
-
Measurement Parameters:
-
Set the measurement temperature to 25°C.
-
Allow the sample to equilibrate at the measurement temperature for at least 5 minutes.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Report the Z-average diameter and the Polydispersity Index (PDI). An increase in these values over time or under stress conditions indicates aggregation.
-
Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
DSF measures the thermal unfolding of a protein, providing an indication of its stability.
-
Instrumentation:
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
-
-
Reagents:
-
This compound ADC sample (e.g., at 1 mg/mL).
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Formulation buffer.
-
-
Procedure:
-
Prepare a master mix of the ADC and SYPRO Orange dye in the formulation buffer. A final dye concentration of 5x is typical.
-
Aliquot the mixture into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye during the ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded (the midpoint of the transition). A higher Tm indicates greater thermal stability.
-
Visualizations
Caption: Causes and consequences of this compound ADC aggregation.
Caption: Troubleshooting workflow for high ADC aggregation.
References
- 1. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Process Improvements for the Purification of Duocarmycin MB Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Duocarmycin MB antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates presents several challenges stemming from the inherent properties of both the antibody and the cytotoxic payload:
-
Structural Complexity and Heterogeneity : The conjugation process results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibodies (DAR=0), and species with varying DARs.[][2]
-
Hydrophobicity : Duocarmycins are notably hydrophobic, which can lead to aggregation, especially at higher DAR values.[3] This hydrophobicity also complicates purification by increasing non-specific binding.
-
Free Drug Removal : A critical challenge is the effective removal of residual, highly cytotoxic unconjugated this compound drug-linker to ensure the safety and efficacy of the final product.[4]
-
Aggregate Formation : The conjugation process, involving organic co-solvents and the hydrophobic nature of the payload, can induce the formation of high molecular weight species (HMWS) or aggregates, which must be removed.[]
-
Product Lability : Linker-payloads can be labile and prone to degradation under harsh conditions (e.g., extreme pH, temperature, or solvents), which limits the range of applicable purification methods.
Q2: What are the critical quality attributes (CQAs) to monitor for this compound conjugate purification?
During process development, the following CQAs must be strictly controlled and monitored:
-
Drug-to-Antibody Ratio (DAR) : The average DAR and the distribution of different DAR species are critical, as they impact the ADC's efficacy and safety. For duocarmycin-based ADCs, a low DAR of around 2 is often targeted to avoid aggregation.
-
Residual Free Drug-Linker : The level of unconjugated, cytotoxic drug-linker must be reduced to a minimum to prevent off-target toxicity.
-
Aggregates / High Molecular Weight Species (HMWS) : The presence of aggregates can induce an immune response and alter the pharmacokinetic properties of the ADC.
-
Purity : This includes the removal of process-related impurities such as host cell proteins, DNA, and leached chromatography components.
Troubleshooting Guides
Issue 1: Poor Peak Resolution in Hydrophobic Interaction Chromatography (HIC)
Problem: My HIC chromatogram for separating different DAR species shows broad peaks and poor separation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Salt Type or Concentration | The type and concentration of salt in the mobile phase are critical for HIC. Ammonium sulfate is commonly used. Optimize the salt concentration in the starting buffer; too high a concentration can cause strong retention and broad peaks, while too low a concentration can lead to weak binding and poor separation. |
| Incorrect pH | The mobile phase pH affects the hydrophobic interaction. Screen a range of pH values that are compatible with the stability of your ADC to find the optimal pH for separation. |
| Steep Gradient Slope | A steep elution gradient (decreasing salt concentration) can cause species to elute too quickly, resulting in poor resolution. Try a shallower gradient to improve the separation between different DAR species. |
| Suboptimal HIC Resin | The choice of HIC resin (e.g., Butyl, Phenyl) is crucial. A highly hydrophobic resin may lead to irreversible binding or require harsh elution conditions. Screen different resins to find one that provides sufficient resolution without causing product loss. |
| Low Temperature | Temperature can influence hydrophobic interactions. Running the chromatography at a controlled room temperature or slightly elevated temperature might improve peak shape, but stability must be considered. |
Issue 2: High Levels of Aggregates in the Final Product
Problem: After purification, I still have unacceptable levels of high molecular weight species (HMWS).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrophobicity-Induced Aggregation | The hydrophobic nature of Duocarmycin, especially at high DARs, promotes self-association and aggregation. Consider fractionating the ADC using HIC to isolate species with a lower, more favorable DAR. |
| Ineffective Purification Step | HIC is not primarily designed for aggregate removal. A dedicated polishing step is often required. |
| Process-Induced Aggregation | The use of organic co-solvents during the conjugation reaction can lead to aggregate formation. |
| Solution | Implement a cation-exchange chromatography (CEX) step in flow-through mode. This method is highly effective at removing vHMWS from ADCs. Alternatively, Size Exclusion Chromatography (SEC) can be used, although it is generally a lower-capacity method. |
Issue 3: Low Product Recovery After HIC Purification
Problem: The yield of my this compound conjugate is very low after HIC.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Irreversible Binding to Column | The ADC may be binding too strongly to the HIC resin, especially if the resin is highly hydrophobic (e.g., Butyl-type) and the DAR is high. |
| Solution | Switch to a less hydrophobic resin (e.g., Phenyl-based). Optimize the elution buffer by adding a low percentage of an organic modifier (e.g., isopropanol) to disrupt strong hydrophobic interactions, but be cautious of its impact on ADC stability. |
| Product Precipitation on Column | High salt concentrations in the binding buffer can sometimes lead to protein precipitation on the column. |
| Solution | Perform solubility studies to determine the maximum salt concentration your ADC can tolerate before loading it onto the column. |
| Product Loss During Buffer Exchange | Significant product can be lost during the ultrafiltration/diafiltration (UF/DF) steps used for buffer exchange before or after chromatography. |
| Solution | Optimize the UF/DF process by selecting an appropriate membrane cutoff and minimizing shear stress. |
Quantitative Data Summary
The following tables summarize reported data on ADC purification performance.
Table 1: HIC Purification Performance for Different ADC Platforms
| ADC Platform | Target DAR | HIC Resin | Recovery Rate | Reference |
| AJICAP™-MMAE | 1.0 and 2.0 | Phenyl-based | > 60% | |
| Model ADC (Generic) | 2.0 | Cation Exchange | 34% (Batch) | |
| Model ADC (Generic) | 2.0 | Cation Exchange (MCSGP) | 61% (Continuous) |
Table 2: Aggregate Removal by Cation-Exchange Chromatography (CEX)
| ADC Product | Initial vHMWS Level | Final vHMWS Level | vHMWS Reduction | Reference |
| Product A | Not specified | ≤ 0.1% | ≥ 85% | |
| Product B | Not specified | ≤ 0.1% | ≥ 85% | |
| Product C | Not specified | ≤ 0.1% | ≥ 0.1% |
Experimental Protocols
Protocol: HIC Purification for DAR Species Separation
This protocol provides a general methodology for separating this compound conjugate species based on their DAR using HIC.
-
Buffer Preparation :
-
Buffer A (Binding Buffer) : 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution Buffer) : 50 mM Sodium Phosphate, pH 7.0.
-
Filter all buffers through a 0.22 µm filter before use.
-
-
Column Selection and Equilibration :
-
Select an appropriate HIC column (e.g., Phenyl-based resin).
-
Equilibrate the column with 5-10 column volumes (CVs) of Buffer A until the UV baseline is stable.
-
-
Sample Preparation and Loading :
-
Perform a buffer exchange on the crude ADC conjugate mixture into Buffer A using tangential flow filtration (TFF) or dialysis.
-
Load the prepared sample onto the equilibrated column.
-
-
Elution :
-
Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. Species will elute in order of increasing hydrophobicity (i.e., lower DAR species elute first).
-
Collect fractions across the elution peak(s).
-
-
Analysis and Pooling :
-
Analyze the collected fractions using analytical HIC, SEC, and/or mass spectrometry to determine the DAR and purity of each fraction.
-
Pool the fractions that meet the desired CQA specifications (e.g., specific DAR, low aggregate content).
-
-
Column Regeneration and Storage :
-
Wash the column with several CVs of Buffer B to remove all remaining salt.
-
Regenerate the column according to the manufacturer's instructions and store it in an appropriate solution (e.g., 20% ethanol).
-
Visualizations
Caption: General purification workflow for this compound ADCs.
Caption: Troubleshooting guide for low HIC recovery.
Caption: Relationship between DAR and HIC elution order.
References
Technical Support Center: Fine-tuning Linker Cleavage for Efficient Duocarmycin MB Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fine-tuning of linker cleavage for the efficient release of Duocarmycin MB from antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for cleavable linker strategies with Duocarmycin ADCs?
A1: The most common cleavable linker strategies for Duocarmycin ADCs rely on the tumor microenvironment or intracellular conditions. These include:
-
Enzyme-cleavable linkers: These are typically peptide-based, such as the valine-citrulline (Val-Cit) dipeptide, which is cleaved by lysosomal proteases like Cathepsin B, an enzyme often upregulated in tumor cells.[1][]
-
Acid-labile linkers: These linkers, such as hydrazones, are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3]
-
Reductively-cleavable linkers: Disulfide linkers are stable in the bloodstream but are cleaved by reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the plasma.[]
Q2: How is the this compound payload activated after linker cleavage?
A2: this compound is a prodrug. The linker is attached to a hydroxyl group on the DNA-alkylating moiety of the seco-duocarmycin.[4] Once the linker is cleaved, the liberated hydroxyl group facilitates a spirocyclization reaction, converting the inactive seco-form into the active cyclopropane-containing cytotoxin that can then bind to the minor groove of DNA and cause cell death.
Q3: What is the "bystander effect" and how does linker choice influence it with Duocarmycin ADCs?
A3: The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse across the cell membrane and kill neighboring antigen-negative tumor cells. For Duocarmycin ADCs, a cleavable linker that releases a membrane-permeable payload is crucial for a potent bystander effect. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The valine-citrulline linker, for example, has been shown to enable an effective bystander effect with duocarmycin payloads.
Q4: Why is linker stability in plasma a critical consideration?
A4: Linker stability in plasma is paramount to the safety and efficacy of an ADC. Premature cleavage of the linker in systemic circulation leads to the non-specific release of the highly potent this compound, which can cause significant off-target toxicity to healthy tissues. An ideal linker should remain stable in the bloodstream and only release the payload once the ADC has reached the target tumor site.
Q5: Can the Drug-to-Antibody Ratio (DAR) affect linker cleavage and ADC performance?
A5: Yes, the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, can influence the ADC's properties. A higher DAR can increase efficacy but may also lead to aggregation, reduced solubility, and faster clearance from circulation, which can impact the ADC's ability to reach the tumor and for the linker to be cleaved appropriately.
Troubleshooting Guides
Problem 1: High In Vivo Toxicity with Low Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Premature Linker Cleavage in Plasma | 1. Assess Linker Stability: Perform an in vitro plasma stability assay using plasma from relevant species (e.g., human, mouse, rat) to quantify the rate of premature drug release. 2. Modify Linker Chemistry: If the linker is unstable, consider re-engineering. For disulfide linkers, introducing steric hindrance near the disulfide bond can enhance stability. For peptide linkers, modifications to the peptide sequence can improve stability in mouse plasma. 3. Switch Linker Type: If modifications are insufficient, consider switching to a more stable linker class, such as a non-cleavable linker, although this may impact the bystander effect. |
| Off-Target Uptake of the ADC | 1. Evaluate Antibody Specificity: Confirm the specificity of the monoclonal antibody to the target antigen and assess any potential cross-reactivity with healthy tissues. 2. Analyze Biodistribution: Conduct biodistribution studies in an appropriate animal model to determine if the ADC is accumulating in non-target organs. |
Problem 2: Incomplete or Slow Payload Release in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Inefficient Enzymatic Cleavage (for peptide linkers) | 1. Verify Enzyme Activity: Ensure the activity of the enzyme used in the assay (e.g., Cathepsin B) with a known positive control substrate. 2. Optimize Assay Conditions: The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0). Ensure the assay buffer is within this range and contains a reducing agent like DTT to maintain the active-site cysteine in its reduced state. 3. Increase Incubation Time: Optimize the incubation time to ensure the reaction proceeds to completion. 4. Evaluate Linker Accessibility: Steric hindrance from the antibody or the payload itself could impede enzyme access. Consider linkers with different spatial arrangements. |
| Suboptimal pH for Acid-Labile Linkers | 1. Confirm Buffer pH: Verify the pH of the assay buffer is sufficiently acidic to induce hydrolysis of the linker. 2. Increase Incubation Time: Allow for a longer incubation period to ensure complete cleavage. |
| Insufficient Reducing Agent for Disulfide Linkers | 1. Optimize Glutathione (GSH) Concentration: Ensure the concentration of GSH in the assay is sufficient to efficiently reduce the disulfide bond. |
Problem 3: ADC Aggregation
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Chemistry: Modify the conjugation conditions to achieve a lower and more homogeneous DAR. 2. Purification: Use techniques like hydrophobic interaction chromatography (HIC) to isolate ADC species with a lower DAR. |
| Hydrophobicity of the Linker-Payload | 1. Introduce Hydrophilic Moieties: Incorporate hydrophilic components, such as polyethylene glycol (PEG), into the linker design to improve solubility. 2. Select a More Hydrophilic Linker: The Val-Ala dipeptide, for instance, is less hydrophobic than Val-Cit and can help prevent aggregation. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Duocarmycin-Based ADC (SYD983) Against Various Cancer Cell Lines.
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) |
| SK-BR-3 | Breast Carcinoma | 3+ | 0.01 - 0.1 |
| BT-474 | Breast Carcinoma | 3+ | 0.01 - 0.1 |
| SK-OV-3 | Ovarian Carcinoma | 2+ | 0.01 - 0.1 |
| NCI-N87 | Gastric Carcinoma | 3+ | < 0.01 |
| SW620 | Colon Carcinoma | Negative | > 10 |
| Data synthesized from publicly available research on SYD983/SYD985. |
Table 2: Comparison of Dipeptide Linker Cleavage Rates by Cathepsin B.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes |
| Val-Cit | Baseline | Considered the benchmark for efficient cleavage. |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with lower hydrophobicity which can reduce ADC aggregation. |
| Phe-Lys | ~30-fold faster than Val-Cit by isolated Cathepsin B | Rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature drug release in plasma.
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma from different species at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), draw aliquots of the plasma samples.
-
Measure the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA) to determine the degree of drug loss.
-
Quantify the amount of free this compound or linker-drug metabolite in the plasma samples using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the results from the ELISA.
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
Objective: To determine the rate of linker cleavage and payload release in the presence of Cathepsin B.
Materials:
-
ADC with a peptide linker (e.g., Val-Cit)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., final concentration of 20 nM) to the ADC mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add the quenching solution to stop the reaction.
-
Analysis: Analyze the samples by HPLC to quantify the amount of released this compound.
Visualizations
Caption: Intracellular trafficking and activation pathway of a Duocarmycin ADC.
References
Technical Support Center: Improving the Pharmacokinetic Profile of Duocarmycin Biotherapeutics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Duocarmycin-based biotherapeutics. The information is designed to address specific issues that may be encountered during the development and characterization of Duocarmycin antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of Duocarmycin payloads in ADCs? Duocarmycins are highly potent DNA alkylating agents.[1][2][3] Once the ADC is internalized by a target cell, the Duocarmycin payload is released and travels to the nucleus.[1] It then binds to the minor groove of DNA, with a preference for AT-rich sequences, and causes irreversible alkylation of adenine at the N3 position.[1] This disrupts the DNA structure, leading to strand breakage and ultimately, apoptotic cell death. This mechanism of action is effective in both dividing and non-dividing cells.
-
What are the main challenges in developing Duocarmycin-based ADCs? The primary challenges stem from the inherent properties of Duocarmycin. Its high cytotoxicity presents a narrow therapeutic window, and its hydrophobicity can lead to ADC aggregation during conjugation and storage. Achieving an optimal and homogeneous drug-to-antibody ratio (DAR) is also critical, as a high DAR can negatively impact pharmacokinetics and increase off-target toxicity. Furthermore, ensuring the stability of the linker in circulation is crucial to prevent premature release of the potent payload.
Conjugation
-
Why is my Duocarmycin ADC aggregating during the conjugation reaction? Aggregation is a common issue with Duocarmycin ADCs, primarily due to the hydrophobic nature of the payload. As the drug-to-antibody ratio (DAR) increases, the overall hydrophobicity of the ADC molecule rises, promoting the formation of aggregates. Other contributing factors can include suboptimal buffer conditions (pH, ionic strength), the use of organic co-solvents, and harsh reaction conditions (e.g., elevated temperature).
-
How can I control the drug-to-antibody ratio (DAR) of my Duocarmycin ADC? The DAR can be controlled by several factors, including the molar ratio of the drug-linker to the antibody during the conjugation reaction. The choice of conjugation chemistry (e.g., cysteine vs. lysine conjugation) and the number of available reactive sites on the antibody also play a significant role. For cysteine-based conjugation, the extent of disulfide bond reduction needs to be carefully controlled. Post-conjugation purification techniques, such as hydrophobic interaction chromatography (HIC), can be used to isolate ADCs with a specific DAR.
In Vitro & In Vivo Studies
-
My Duocarmycin ADC shows high potency in vitro but poor efficacy in vivo. What are the potential reasons? This discrepancy can arise from several factors related to the ADC's pharmacokinetic profile. The ADC may have poor stability in vivo, leading to premature deconjugation of the payload and rapid clearance from circulation. Off-target toxicity could also necessitate dose reduction to a level that is no longer therapeutically effective. Additionally, poor tumor penetration due to the physicochemical properties of the ADC can limit its access to the target cancer cells.
-
What causes off-target toxicity with Duocarmycin ADCs? Off-target toxicity can be caused by the premature release of the highly potent Duocarmycin payload from the ADC while in circulation. This can be due to an unstable linker. The payload can then distribute to healthy tissues, causing toxicity. Another potential cause is "on-target, off-tumor" toxicity, where the ADC binds to the target antigen expressed at low levels on healthy cells.
Troubleshooting Guides
Troubleshooting ADC Aggregation
| Problem | Possible Causes | Troubleshooting Steps |
| High levels of aggregation observed during or after conjugation | Hydrophobic nature of the Duocarmycin payload: The inherent hydrophobicity of Duocarmycin drives the formation of aggregates, especially at higher DARs. | 1. Optimize DAR: Aim for a lower average DAR (e.g., 2-4) to reduce the overall hydrophobicity of the ADC. 2. Modify buffer conditions: Include excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in the conjugation and formulation buffers to improve solubility and stability. Screen a range of pH and ionic strengths to find optimal conditions. 3. Use of "Lock-Release" technology: Consider technologies that immobilize the antibody on a solid support during conjugation to prevent intermolecular aggregation. 4. Hydrophilic linkers: Employ more hydrophilic linker designs to counteract the hydrophobicity of the payload. |
| Suboptimal reaction conditions: Use of organic co-solvents, incorrect pH, or elevated temperatures can promote aggregation. | 1. Minimize organic co-solvents: If a co-solvent is necessary to dissolve the drug-linker, use the lowest effective concentration and add it slowly to the antibody solution with gentle mixing. 2. Control pH and temperature: Maintain a physiological pH and keep the reaction at a controlled, lower temperature (e.g., 4°C or room temperature). | |
| Poor quality of starting materials: The presence of aggregates in the initial antibody solution can seed further aggregation. | 1. Quality control of antibody: Ensure the starting antibody solution is of high purity and free of aggregates using techniques like size exclusion chromatography (SEC). |
Optimizing Drug-to-Antibody Ratio (DAR)
| Problem | Possible Causes | Troubleshooting Steps |
| Low average DAR | Inefficient conjugation reaction: Suboptimal pH, temperature, or reaction time. | 1. Optimize reaction parameters: Systematically vary the pH, temperature, and incubation time of the conjugation reaction to find the optimal conditions for your specific antibody and drug-linker. |
| Incomplete reduction of disulfide bonds (for cysteine conjugation): Insufficient concentration or incubation time with the reducing agent. | 1. Optimize reduction step: Titrate the concentration of the reducing agent (e.g., TCEP) and the incubation time to achieve the desired level of disulfide bond reduction. | |
| Inactive drug-linker: Degradation of the drug-linker due to improper storage or handling. | 1. Verify drug-linker activity: Use a fresh batch of the drug-linker or confirm the activity of the current stock. | |
| High average DAR and heterogeneity | Excessive molar ratio of drug-linker: Using too much drug-linker in the reaction. | 1. Adjust molar ratio: Perform a titration of the drug-linker to antibody molar ratio to identify the optimal ratio for achieving the target DAR. |
| Over-reduction of disulfide bonds: Reduction of both inter- and intra-chain disulfide bonds, exposing more conjugation sites. | 1. Control reduction conditions: Carefully control the concentration of the reducing agent and the reaction time to selectively reduce the inter-chain disulfide bonds. |
Data Presentation
Table 1: Pharmacokinetic Parameters of a Representative Duocarmycin-Based ADC (SYD985) in Mice
| Parameter | Value | Reference |
| Clearance (mL/hour/kg) | 18.2 - 19.7 | |
| Half-life (t½) | ~6-7 days (in cynomolgus monkeys) | |
| Drug-to-Antibody Ratio (DAR) | ~2.8 |
Note: Pharmacokinetic parameters can vary significantly based on the specific antibody, linker, payload, and animal model used.
Experimental Protocols
Protocol for Thiol-Based Duocarmycin Payload Conjugation to an Antibody
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
If the buffer contains amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Reduction of Disulfide Bonds:
-
Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 2-3 equivalents of TCEP per antibody is a good starting point.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Preparation of Drug-Linker:
-
Dissolve the maleimide-functionalized Duocarmycin drug-linker in an appropriate organic solvent (e.g., DMSO) to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 equivalents of the drug-linker over the antibody is a typical starting point.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing and protection from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, at a 2-fold molar excess over the initial amount of drug-linker to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC can be further fractionated by hydrophobic interaction chromatography (HIC) to isolate species with a specific DAR.
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Determine the average DAR by UV-Vis spectroscopy or mass spectrometry.
-
Assess the level of aggregation by size exclusion chromatography (SEC).
-
Visualizations
Diagrams
Caption: Mechanism of action of a Duocarmycin-based ADC.
Caption: Experimental workflow for ADC conjugation and characterization.
References
Validation & Comparative
Validating Duocarmycin Cytotoxicity: A Comparative Guide to Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data and methodologies for validating the cytotoxic effects of duocarmycins, a class of highly potent DNA alkylating agents. While this report focuses on Duocarmycin SA, a well-characterized member of the duocarmycin family, due to the limited availability of public data on Duocarmycin MB, the principles and techniques described are broadly applicable to related compounds. Duocarmycins exert their anticancer effects by binding to the minor groove of DNA and alkylating adenine bases, which triggers a cascade of cellular events leading to cell cycle arrest and programmed cell death, or apoptosis.[1][2]
The validation of cytotoxicity data with specific apoptosis assays is crucial to confirm the mechanism of cell death induced by a compound. This guide outlines key apoptosis assays, presents quantitative data from studies on Duocarmycin SA, and provides detailed experimental protocols to aid in the design and execution of similar validation studies.
Quantitative Analysis of Duocarmycin SA-Induced Apoptosis
The cytotoxic and apoptotic effects of Duocarmycin SA have been quantified in various cancer cell lines. The following table summarizes key findings from a study on human Acute Myeloid Leukemia (AML) cell lines, Molm-14 and HL-60.
| Cell Line | Assay | Treatment | Concentration (pM) | Result |
| Molm-14 | MTT | Duocarmycin SA (72h) | N/A | IC50: 11.12 pM |
| HL-60 | MTT | Duocarmycin SA (72h) | N/A | IC50: 114.8 pM |
| Molm-14 | Annexin V | Duocarmycin SA (72h) | 0 | 4.5% Apoptotic Cells |
| 20 | 9.4% Apoptotic Cells | |||
| 100 | 56.7% Apoptotic Cells | |||
| 500 | 92.0% Apoptotic Cells | |||
| HL-60 | Annexin V | Duocarmycin SA (24h) | 20 | Significant increase in Annexin V+ cells |
| 50 | Significant increase in Annexin V+ cells | |||
| 100 | Significant increase in Annexin V+ cells | |||
| 250 | Significant increase in Annexin V+ cells | |||
| 500 | Significant increase in Annexin V+ cells | |||
| Annexin V | Duocarmycin SA (48h) | 100 | Significant increase in Annexin V+ cells | |
| 250 | Significant increase in Annexin V+ cells | |||
| 500 | Significant increase in Annexin V+ cells | |||
| Annexin V | Duocarmycin SA (72h) | 250 | Significant increase in Annexin V+ cells | |
| 500 | Significant increase in Annexin V+ cells |
Duocarmycin-Induced Apoptosis Signaling Pathway
Duocarmycins trigger apoptosis primarily through the induction of DNA damage. The following diagram illustrates the key steps in this signaling cascade.
Experimental Workflow for Cytotoxicity Validation
A typical workflow for validating cytotoxicity data with apoptosis assays involves a multi-step process, from initial cytotoxicity screening to specific apoptosis mechanism confirmation.
Experimental Protocols
Detailed methodologies for the key apoptosis assays are provided below.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with various concentrations of Duocarmycin for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the substrate to the buffer and allowing it to equilibrate to room temperature.
-
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate and treat with Duocarmycin. Include untreated cells as a negative control.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: During apoptosis, DNA is cleaved into numerous fragments, exposing free 3'-hydroxyl ends. The enzyme terminal deoxynucleotidyl transferase (TdT) can add labeled dUTPs to these ends. The incorporated label, which can be a fluorophore or a hapten, is then visualized by fluorescence microscopy or flow cytometry.
-
Procedure:
-
Sample Preparation (Adherent Cells):
-
Grow and treat cells on glass coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to permeabilize the nuclear membrane.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction buffer containing TdT enzyme and fluorescently labeled dUTP (e.g., BrdUTP followed by an Alexa Fluor™-conjugated anti-BrdU antibody).
-
Incubate the cells with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C.
-
-
Staining and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect method, incubate with the fluorescently labeled antibody.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
-
References
A Comparative Analysis of the Therapeutic Index: Duocarmycin MB vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the quest for agents with high potency against tumor cells and minimal toxicity to healthy tissues is paramount. The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in this evaluation. This guide provides a detailed comparison of the therapeutic indices of two potent cytotoxic agents: Duocarmycin MB, a member of the highly potent duocarmycin family of DNA alkylating agents, and Doxorubicin, a long-standing anthracycline antibiotic used in chemotherapy.
Executive Summary
This compound (often referred to as Duocarmycin SA in its active form) and doxorubicin are both potent anti-cancer agents, but they exhibit vastly different profiles in terms of cytotoxicity and their therapeutic windows. Duocarmycin SA is exceptionally potent, with in vitro cytotoxic concentrations in the picomolar range, orders of magnitude lower than doxorubicin, which is typically effective at micromolar concentrations.
However, the high potency of duocarmycins is accompanied by a narrow therapeutic window, and early clinical trials with related analogues were halted due to significant toxicity. In contrast, doxorubicin has a more established, albeit still challenging, therapeutic index, with its clinical use being primarily limited by cumulative cardiotoxicity. This comparison highlights the classic trade-off between potency and safety in cytotoxic drug development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Duocarmycin SA and doxorubicin, providing a basis for comparing their therapeutic potential.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Duocarmycin SA | L1210 (murine leukemia) | 10 pM | [1] |
| U-138 MG (human glioblastoma) | 0.4 nM | [2] | |
| U-138 (human glioblastoma) | 1.8 pM | [3] | |
| Molm-14 (human AML) | 11.12 pM | [4] | |
| HL-60 (human AML) | 112.7 pM | [4] | |
| Doxorubicin | Topoisomerase II | 2.67 µM | |
| Topoisomerase I | 0.8 µM | ||
| SAOS-2 (human osteosarcoma) | 0.5 µg/mL (~0.9 µM) |
Table 2: In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | Toxicity Metric | Value | Reference |
| Duocarmycin SA | Murine lymphocytic leukemia P388 | Intraperitoneal (i.p.) | Efficacious Dose | 0.143 mg/kg (single dose) | |
| Doxorubicin | Mice | Intravenous (i.v.) | LD50 | 17 mg/kg | |
| Mice | Intravenous (i.v.) | LD50 | 12.5 mg/kg | ||
| Mice | Intraperitoneal (i.p.) | LD50 | 4.6 mg/kg | ||
| Mice | - | MTD | 7.5 mg/kg (single dose) | ||
| Mice | Intraperitoneal (i.p.) | MTD | 8-10 mg/kg/weekly |
Note: Direct calculation of the therapeutic index (LD50/ED50) for Duocarmycin SA as a standalone agent is challenging due to the limited publicly available in vivo toxicity data. Its high potency often leads to its use in targeted therapies like antibody-drug conjugates (ADCs) to widen its therapeutic window.
Mechanism of Action
The distinct mechanisms of action of Duocarmycin SA and doxorubicin underpin their different efficacy and toxicity profiles.
Duocarmycin SA: DNA Alkylation
Duocarmycin SA is a DNA alkylating agent that binds to the minor groove of DNA. It exhibits high sequence selectivity, preferentially alkylating the N3 position of adenine in AT-rich regions. This irreversible DNA alkylation disrupts the DNA architecture, leading to a cascade of events including the inhibition of DNA replication and transcription, ultimately triggering apoptotic cell death.
Doxorubicin: A Multi-faceted Approach
Doxorubicin's anticancer effects are multifactorial. Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic rings of doxorubicin insert between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks that are lethal to the cell.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide and other reactive oxygen species that cause oxidative damage to DNA, proteins, and lipids.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays cited.
In Vitro Cytotoxicity Assay (IC50 Determination) using MTT
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol:
-
Cell Seeding: Adherent cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (Duocarmycin SA or doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Acute Toxicity Study (LD50 Determination)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals.
Protocol:
-
Animal Acclimatization: Healthy, young adult animals (e.g., mice) of a specific strain and sex are acclimatized to the laboratory conditions for at least one week.
-
Dose Preparation: The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., intravenous, intraperitoneal).
-
Dose Administration: The animals are divided into several groups, with each group receiving a single dose of the test compound at a different concentration. A control group receives only the vehicle. The doses are typically spaced geometrically.
-
Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Data Collection: The number of deaths in each dose group is recorded.
-
LD50 Calculation: The LD50 value is calculated using statistical methods such as the Reed-Muench or Probit analysis.
Visualizing the Pathways and Concepts
Diagrams created using the DOT language provide a clear visual representation of complex biological and logical relationships.
Caption: Mechanism of action of Duocarmycin SA.
Caption: Multifaceted mechanism of action of Doxorubicin.
Caption: Conceptual comparison of therapeutic indices.
References
Duocarmycin MB versus other DNA minor groove binders: a comparative review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Duocarmycin SA with other prominent DNA minor groove binders, including trabectedin, lurbinectedin, and pyrrolobenzodiazepines (PBDs). The information presented is supported by experimental data to assist in evaluating their potential applications in cancer therapy and drug development.
Mechanism of Action
DNA minor groove binders are a class of small molecules that selectively bind to the minor groove of the DNA double helix. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. While sharing a common target, the specific mechanisms of action for Duocarmycin SA and its counterparts exhibit notable differences.
Duocarmycin SA: This natural product and its synthetic analogs are highly potent cytotoxins. Their mechanism involves a two-step process: initial reversible binding to the AT-rich regions of the DNA minor groove, followed by irreversible alkylation of the N3 position of adenine.[1][2] This covalent modification of DNA is thought to be the primary cause of its potent antitumor activity.[1][3]
Trabectedin: A marine-derived antineoplastic agent, trabectedin also binds to the DNA minor groove, but it preferentially alkylates the N2 position of guanine.[4] This interaction causes a distinct bend in the DNA helix towards the major groove, which can affect the binding of transcription factors and interfere with DNA repair pathways, particularly the transcription-coupled nucleotide excision repair (TC-NER) system.
Lurbinectedin: A synthetic analog of trabectedin, lurbinectedin shares a similar mechanism of binding to the DNA minor groove and forming covalent adducts with guanine residues. This leads to the generation of double-strand DNA breaks and the disruption of DNA-protein interactions and RNA transcription.
Pyrrolobenzodiazepines (PBDs): This class of compounds, both natural and synthetic, are sequence-selective DNA minor groove binders that form a covalent bond between their C11 position and the C2-NH2 group of a guanine base. PBDs can exist as monomers or dimers, with the dimers being capable of cross-linking the two DNA strands, leading to potent cytotoxicity.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c] [1,4]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Antitumor Activity of Duocarmycin MB
A Comparative Guide for Researchers and Drug Development Professionals
Duocarmycin MB, a potent DNA alkylating agent, has garnered significant interest in oncology for its exceptional cytotoxicity. This guide provides a comparative analysis of its in vitro potency and in vivo antitumor activity, drawing upon preclinical data from studies of duocarmycin-based Antibody-Drug Conjugates (ADCs). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the translational potential of this class of compounds.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key preclinical studies, offering a clear comparison of the in vitro cytotoxicity and in vivo antitumor activity of duocarmycin payloads, primarily in the context of ADCs.
Table 1: In Vitro Cytotoxicity of Duocarmycin Derivatives and ADCs
| Compound/ADC | Cell Line | Target | IC50 (nmol/L) | Reference |
| SYD985 (vc-seco-DUBA-trastuzumab) | SK-BR-3 | HER2 (3+) | Similar to T-DM1 | [1] |
| UACC-893 | HER2 (3+) | Similar to T-DM1 | [1] | |
| MDA-MB-175-VII | HER2 (low) | 2.5 (6 days), 0.1 (12 days) | [1] | |
| ZR-75-1 | HER2 (low) | 8.2 (6 days), 0.2 (12 days) | [1] | |
| MGC018 (vc-seco-DUBA-anti-B7-H3) | B7-H3 positive cell lines | B7-H3 | Potent cytotoxicity | [2] |
| Duocarmycin SA (DSA) | U-138 MG (Glioblastoma) | - | 0.4 | |
| HeLa S3 (Cervical Carcinoma) | - | 0.00069 | ||
| Molm-14 (AML) | - | 0.01112 | ||
| HL-60 (AML) | - | 0.1127 | ||
| PCMC1D3-DCM (Duocarmycin SA-anti-MET) | Various cancer cell lines | MET | 1.5 - 15.3 |
Table 2: In Vivo Antitumor Activity of Duocarmycin-Based ADCs
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| SYD985 | BT-474 (HER2 3+) | Single dose | More active than T-DM1 | |
| MAXF-MX1, HBCx-34 (PDX) | Single dose with trastuzumab pre-dosing | Blocked antitumor activity, confirming HER2-mediated targeting | ||
| MGC018 | MDA-MB-468 (Triple-negative breast) | 3 and 6 mg/kg | Antitumor activity observed | |
| PA-1 (Ovarian) | 3, 6, and 10 mg/kg | Antitumor activity observed | ||
| Calu-6 (Lung) | 3, 6, and 10 mg/kg | Antitumor activity observed | ||
| CyEt-Pan-Duo | MDA-MB-468-luc | Single dose + near-IR light | Significant reduction in tumor burden | |
| PCMC1D3-DCM | Xenograft tumor models | 10 mg/kg single dose | Delayed tumor growth for up to two weeks |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay
The potency of duocarmycin-based compounds is typically assessed using a cell viability assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds (e.g., ADCs, free drug) are serially diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well). After allowing the cells to adhere, the medium is replaced with the medium containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for a defined period, typically ranging from 72 hours to 6 days.
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as the CellTiter-Glo® (CTG) luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Studies
The antitumor efficacy of duocarmycin-based ADCs is evaluated in vivo using tumor xenograft models in immunocompromised mice.
-
Animal Models: Female immunodeficient mice (e.g., CD-1 nude, SCID) are used. All animal studies are conducted in accordance with institutional guidelines and approved by the local animal care and use committees.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-468, PA-1) or patient-derived xenograft (PDX) fragments are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 50-400 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The ADC, control ADC, or vehicle is administered to the mice, typically via intravenous (i.v.) injection, at specified doses and schedules (e.g., single dose, once weekly for four weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of duocarmycin and the workflows of the key experimental procedures.
Caption: Duocarmycin's mechanism of action.
Caption: Workflow for in vitro cytotoxicity assay.
Caption: Workflow for in vivo xenograft study.
References
Validating Duocarmycin Target Engagement: A Comparative Guide for Cellular Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the target engagement of Duocarmycin MB, a potent DNA alkylating agent. This document outlines direct and indirect experimental approaches, presents comparative data for Duocarmycin SA and its analogs, and provides detailed experimental protocols and workflow visualizations.
Duocarmycins are a class of highly potent antitumor antibiotics that exert their cytotoxic effects through the sequence-selective alkylation of DNA.[1] Specifically, Duocarmycin SA (DSA) binds to the minor groove of DNA and alkylates the N3 position of adenine in AT-rich sequences. This covalent modification of DNA, or adduct formation, disrupts essential cellular processes such as replication and transcription, leading to cell cycle arrest and ultimately, apoptosis. Validating that a Duocarmycin analog engages with its intended target—DNA—within a cellular context is a critical step in preclinical drug development.
This guide explores various experimental strategies to confirm and quantify the cellular target engagement of this compound. We present a comparison with other DNA alkylating agents from the same class, including CC-1065 and synthetic analogs such as adozelesin, bizelesin, and carzelesin.
Direct Validation of Target Engagement: Quantifying DNA Adducts
The most direct method to confirm target engagement is the detection and quantification of Duocarmycin-DNA adducts in cells.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for identifying and quantifying specific DNA adducts. The method involves isolating DNA from treated cells, hydrolyzing it into individual nucleosides, and then using LC-MS/MS to detect and quantify the modified nucleosides. While highly specific and quantitative, this technique requires specialized equipment and expertise.
Indirect Validation of Target Engagement: Measuring Downstream Cellular Consequences
The engagement of Duocarmycin with its DNA target triggers a cascade of cellular events that can be measured to indirectly validate its action. These methods are often more accessible and can provide valuable information about the functional consequences of target engagement.
DNA Damage Response Assays
Alkylation of DNA by Duocarmycin induces DNA damage, which activates cellular DNA damage response (DDR) pathways.
-
γH2AX Assay: Phosphorylation of the histone variant H2AX (to form γH2AX) is a sensitive and early marker of DNA double-strand breaks (DSBs), which can be a consequence of DNA alkylation and subsequent repair processes. The formation of γH2AX foci in the nucleus can be visualized and quantified by immunofluorescence microscopy or flow cytometry.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Cell Cycle Analysis
DNA damage induced by Duocarmycin typically leads to cell cycle arrest, providing an opportunity for the cell to repair the damage.
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is widely used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Duocarmycin SA has been shown to induce a significant arrest of cells in the G2/M phase.
Apoptosis Assays
If DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells by flow cytometry. PI is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive). Duocarmycin SA has been demonstrated to induce apoptosis in a dose- and time-dependent manner.
Cytotoxicity and Proliferation Assays
The ultimate consequence of Duocarmycin's target engagement and the ensuing cellular responses is a reduction in cell viability and proliferation.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Colony Formation Assay (Clonogenic Assay): This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.
Comparative Performance Data
The following tables summarize quantitative data for Duocarmycin SA and its analogs, demonstrating their potent cytotoxic and biological effects which are indicative of successful target engagement.
| Compound | Cell Line | IC50 (pM) | Reference |
| Duocarmycin SA | L1210 | 8-10 | |
| CC-1065 | L1210 | 20 | |
| Adozelesin | L1210 | 3.4 | |
| Bizelesin | L1210 | 2.3 | |
| MeCTI-TMI | L1210 | 5 | |
| MeCTI-PDE2 | L1210 | 7 |
Table 1: Comparative Cytotoxicity (IC50) of Duocarmycin Analogs in L1210 Murine Leukemia Cells.
| Treatment | Cell Line | Time Point | % of Cells in G2/M Phase | Reference |
| Vehicle (DMSO) | Molm-14 | 24h | ~15% | |
| 100 pM Duocarmycin SA | Molm-14 | 24h | ~35% | |
| 500 pM Duocarmycin SA | Molm-14 | 24h | ~50% | |
| Vehicle (DMSO) | HL-60 | 48h | ~10% | |
| 250 pM Duocarmycin SA | HL-60 | 48h | ~30% | |
| 500 pM Duocarmycin SA | HL-60 | 48h | ~40% |
Table 2: Effect of Duocarmycin SA on Cell Cycle Progression in Acute Myeloid Leukemia (AML) Cell Lines.
| Treatment | Cell Line | Time Point | % of Apoptotic Cells (Annexin V+) | Reference |
| Vehicle (DMSO) | Molm-14 | 72h | ~5% | |
| 100 pM Duocarmycin SA | Molm-14 | 72h | ~55% | |
| 500 pM Duocarmycin SA | Molm-14 | 72h | >90% | |
| Vehicle (DMSO) | HL-60 | 72h | ~10% | |
| 250 pM Duocarmycin SA | HL-60 | 72h | ~50% | |
| 500 pM Duocarmycin SA | HL-60 | 72h | ~60% |
Table 3: Induction of Apoptosis by Duocarmycin SA in Acute Myeloid Leukemia (AML) Cell Lines.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound leading to cytotoxicity.
Caption: Experimental workflow for validating Duocarmycin target engagement.
Experimental Protocols
γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells in suspension or in plates with this compound. Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Collection: Treat cells with this compound. Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a low concentration of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add more binding buffer to the cells and analyze them immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.
MTT Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of this compound concentrations.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Plate a low density of single cells in a multi-well plate.
-
Treatment: Treat the cells with this compound for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with a solution like methanol or paraformaldehyde and stain them with a dye such as crystal violet.
-
Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment condition compared to the untreated control.
References
Assessing the Synergistic Effects of Duocarmycin MB with PARP Inhibitors: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects of combining Duocarmycin MB, a potent DNA alkylating agent, with PARP (Poly ADP-ribose polymerase) inhibitors. By leveraging preclinical evidence and detailed experimental protocols, this document aims to equip researchers with the necessary information to design and interpret studies focused on this promising combination therapy. While direct quantitative data for the this compound and PARP inhibitor combination from a peer-reviewed publication is emerging, this guide utilizes data from closely related duocarmycin analogs to illustrate the expected synergistic outcomes and provides a framework for experimental validation.
Introduction: The Rationale for Combination Therapy
Duocarmycins are a class of highly potent natural products that exert their cytotoxic effects by binding to the minor groove of DNA and causing irreversible alkylation, primarily at adenine bases[1]. This leads to a disruption of DNA structure and function, ultimately triggering cell death. This compound is a synthetic analog designed for improved properties as a payload in antibody-drug conjugates (ADCs).
PARP inhibitors represent a class of targeted therapies that block the enzymatic activity of PARP, a key protein involved in the repair of DNA single-strand breaks (SSBs). In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP-mediated SSB repair leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs), resulting in synthetic lethality and selective killing of cancer cells.
The combination of a DNA-damaging agent like this compound with a PARP inhibitor is based on a strong mechanistic rationale. This compound induces DNA lesions that are recognized by PARP. By inhibiting PARP's repair function, the cytotoxic potential of the DNA damage induced by this compound is expected to be significantly enhanced. Preclinical investigations into the combination of the duocarmycin-based ADC, [vic-]trastuzumab duocarmazine (SYD985), with the PARP inhibitor niraparib have suggested synergistic effects in HER2-expressing tumor cells, leading to the initiation of clinical trials[2]. Further preclinical studies have shown that this combination can lead to a higher percentage of complete responses in patient-derived xenograft (PDX) models of endometrial cancer[3].
Mechanisms of Action and Synergy
The synergistic interaction between this compound and PARP inhibitors is rooted in their complementary mechanisms of action targeting DNA integrity.
This compound:
-
Binds to the minor groove of DNA.
-
Alkylates adenine bases, creating DNA adducts.
-
This damage stalls replication forks and can lead to the formation of SSBs and DSBs.
PARP Inhibitors (e.g., Olaparib, Talazoparib, Niraparib):
-
Competitively inhibit the binding of NAD+ to the catalytic domain of PARP enzymes (primarily PARP1 and PARP2).
-
This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of other DNA repair proteins to the site of damage.
-
A key mechanism, known as "PARP trapping," involves the inhibitor locking the PARP enzyme onto the DNA at the site of a SSB, creating a physical obstruction that is more cytotoxic than the unrepaired SSB itself.
Synergistic Interaction: The combination of this compound and a PARP inhibitor is hypothesized to create a scenario of overwhelming DNA damage that the cancer cell cannot overcome. This compound generates the initial DNA lesions, and the PARP inhibitor prevents their efficient repair, leading to the accumulation of toxic DNA intermediates and ultimately, apoptotic cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the synergistic interaction and a typical experimental workflow for assessing this synergy.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Duocarmycin MB
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Handling and Disposal of a Potent Cytotoxic Agent.
Duocarmycin MB is a highly potent cytotoxic compound that requires stringent safety protocols for its handling and disposal to ensure the safety of laboratory personnel and the environment. As a DNA alkylating agent, it is classified as a hazardous substance that may be carcinogenic, mutagenic, and toxic for reproduction. Therefore, all waste contaminated with this compound must be treated as hazardous cytotoxic waste.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the potential hazards and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Respiratory Protection: When handling the powdered form or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is essential.
Work Area:
-
All handling of this compound should be conducted in a designated area, within a certified chemical fume hood or a biological safety cabinet, to prevent exposure and contamination.
Spill Management
In the event of a spill, immediate action is crucial to contain and decontaminate the affected area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE.
-
Containment: For liquid spills, absorb the material with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid aerosolization.
-
Decontamination: Clean the spill area starting from the outer edge and working inwards. While specific chemical inactivation protocols for this compound are not publicly available, the use of a deactivating agent like a bleach solution is a common practice for many cytotoxic drugs. After decontamination, clean the area again with detergent and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Procedures for this compound
The primary and most recommended method for the disposal of this compound and any contaminated materials is high-temperature incineration at a licensed hazardous waste facility.
Step-by-Step Disposal Workflow:
-
Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from regular laboratory waste.
-
Containment:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as "Cytotoxic Waste."
-
Non-Sharps Solid Waste: Contaminated gloves, lab coats, absorbent pads, and other solid materials should be placed in a clearly labeled, leak-proof plastic bag or container. It is good practice to double-bag this waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste: this compound."
-
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol and the name of the primary hazardous constituent (this compound).
-
Storage: Store the contained cytotoxic waste in a secure, designated area with limited access, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and incineration of the waste by a licensed hazardous waste management company. Ensure that all local, state, and federal regulations for the transport and disposal of hazardous cytotoxic waste are strictly followed.
Chemical Inactivation (Use with Caution)
While high-temperature incineration is the gold standard, chemical inactivation may be considered as a preliminary step to reduce the hazard level of liquid waste, although no specific, validated protocol for the complete chemical inactivation of this compound has been identified in publicly available scientific literature.
General procedures for the chemical degradation of other cytotoxic drugs often involve strong oxidizing agents like sodium hypochlorite (bleach). However, it is crucial to note that the reaction of this compound with such agents has not been formally studied and could potentially produce other hazardous byproducts. If this method is considered, it should only be performed after a thorough risk assessment and validation by qualified personnel within your institution.
The following table summarizes general conditions used for the inactivation of other cytotoxic drugs with sodium hypochlorite and is provided for informational purposes only.
| Parameter | General Guideline (for other cytotoxic drugs) |
| Inactivating Agent | Sodium Hypochlorite (Bleach) Solution |
| Concentration | 0.5% to 5.25% final concentration |
| Contact Time | Minimum of 1-2 hours, up to 24 hours |
| Temperature | Room Temperature |
| Neutralization (optional) | Sodium thiosulfate (after inactivation) |
Disclaimer: The application of these general conditions to this compound has not been validated. The efficacy and safety of this procedure for this compound are unknown.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes a safety-first approach, prioritizing containment and professional disposal.
Safeguarding Researchers: A Comprehensive Guide to Handling Duocarmycin MB
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory professionals handling Duocarmycin MB, a highly potent cytotoxic compound. Adherence to these protocols is essential to mitigate risks of exposure and ensure a safe research environment.
Duocarmycins are a class of extremely potent antitumor antibiotics that exert their cytotoxic effects by alkylating DNA.[1] Their high potency necessitates stringent handling procedures to protect researchers from potential exposure, which could lead to adverse health effects.[2] This guide outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and doffed in a specific order to prevent cross-contamination.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for operations with a high risk of aerosol generation. For other tasks, a half or full-facepiece respirator with P100/FFP3 particulate filters is required. A proper fit test is mandatory.[3] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). The outer glove should be changed immediately upon contamination or at regular intervals.[3][4] |
| Body Protection | Disposable Coveralls or Gown | A disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs is required. For tasks with a higher risk of splashes, coveralls made of materials like Tyvek are recommended. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full face shield must be worn over the goggles for added protection against splashes. |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of the process.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Protocol 1: Weighing and Stock Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment, including a calibrated analytical balance within a containment enclosure (e.g., a chemical fume hood or glove box), appropriate solvents, and volumetric flasks, are placed inside the designated handling area. A spill kit must be readily accessible.
-
PPE: Don all required PPE as specified in the table above.
-
Weighing:
-
Tare a clean, dry weigh boat on the analytical balance.
-
Carefully transfer the required amount of this compound powder onto the weigh boat using a dedicated spatula. Avoid creating dust.
-
Record the exact weight and securely close the primary container.
-
-
Solubilization:
-
Carefully add the weighed this compound powder to the volumetric flask.
-
Rinse the weigh boat with the chosen solvent (e.g., DMSO) and add the rinse to the flask to ensure a complete transfer.
-
Add the solvent to the flask, cap it securely, and mix by inversion or vortexing until the powder is completely dissolved.
-
Once dissolved, dilute to the final volume with the solvent.
-
-
Post-Handling: Decontaminate the spatula and any other reusable equipment immediately. Dispose of all single-use items as cytotoxic waste.
Emergency and Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Caption: Step-by-step plan for responding to a this compound spill.
Spill Kit Contents:
-
Appropriate PPE (gloves, gown, respirator, goggles).
-
Absorbent pads or powders.
-
Designated waste bags for cytotoxic materials.
-
Scoops and forceps for handling contaminated materials.
-
Decontamination solution.
Decontamination: For surfaces and equipment, decontamination should be performed by scrubbing with alcohol. Some studies suggest that vaporized hydrogen peroxide and alkaline detergents can be effective in degrading certain cytotoxic drugs, though their efficacy on this compound is not specifically documented. It is crucial to use a validated cleaning agent and to dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Container and Labeling | Disposal Method |
| Solid Waste | Puncture-resistant container, clearly labeled "Cytotoxic Waste" with the biohazard symbol. Typically color-coded purple. | High-temperature incineration is the only approved method for the destruction of cytotoxic residues. |
| Liquid Waste | Leak-proof, sealed container, clearly labeled "Cytotoxic Waste". | To be collected by a certified hazardous waste disposal company for incineration. Do not dispose of down the drain. |
| Sharps | Puncture-proof sharps container, clearly labeled "Cytotoxic Sharps". | To be incinerated by a certified hazardous waste disposal company. |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
By implementing these comprehensive safety measures, research institutions can build a culture of safety and trust, ensuring that the valuable work of scientists and drug development professionals can proceed without compromising their health and well-being.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
